2-Aminopropanol hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-aminopropan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO.ClH/c1-3(4)2-5;/h3,5H,2,4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDODBFXWRWFAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70276093, DTXSID70884233 | |
| Record name | 1-Propanol, 2-amino-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70276093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Propanol, 2-amino-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70884233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6170-23-6, 17016-92-1 | |
| Record name | 1-Propanol, 2-amino-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6170-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Aminopropanol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006170236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanol, 2-amino-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propanol, 2-amino-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70276093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Propanol, 2-amino-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70884233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminopropan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.651 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINOPROPANOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQC204N04O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
synthesis of "2-Aminopropanol hydrochloride" for laboratory use
An In-depth Technical Guide to the Laboratory Synthesis of 2-Aminopropanol Hydrochloride
Introduction
2-Aminopropanol, also known as alaninol, is a valuable chiral building block in organic synthesis.[1] Its hydrochloride salt is of particular interest to researchers and drug development professionals, primarily due to its role as a key intermediate in the synthesis of various pharmaceutical active ingredients.[2][3] Notably, the (S)-enantiomer is a crucial precursor for the broad-spectrum antibiotic Levofloxacin.[3] The presence of a chiral center necessitates stereoselective synthesis methods to obtain enantiomerically pure forms, which is critical as different stereoisomers often exhibit distinct biological activities.[3]
This guide provides a comprehensive overview of common laboratory-scale synthesis methods for this compound, complete with detailed experimental protocols, quantitative data, and workflow diagrams. The methodologies discussed are derived from established chemical literature and patents, offering reliable routes for laboratory preparation.
Synthetic Pathways
Several synthetic routes to 2-aminopropanol have been developed, starting from readily available precursors. The most prevalent methods include the reduction of the amino acid L-alanine and the ammonolysis of propylene oxide derivatives.
-
Reduction of L-Alanine Derivatives: This is a widely used method for producing optically active (S)-2-aminopropanol.[2] The process typically involves the esterification of L-alanine followed by reduction of the ester group to a primary alcohol.[2][4] Various reducing agents can be employed, with metal hydrides being common.[2]
-
From Propylene Oxide: This route offers a direct approach to racemic 2-aminopropanol. A common laboratory adaptation involves a two-step process: a. Ring-opening of Propylene Oxide: Propylene oxide reacts with hydrochloric acid to form an intermediate, β-chloropropanol.[5][6] b. Ammonolysis: The resulting β-chloropropanol undergoes ammonolysis, where it reacts with an excess of ammonia to yield 2-aminopropanol.[5][6]
Experimental Protocols
Method 1: Synthesis from L-Alanine Ethyl Ester Hydrochloride (Reduction)
This protocol is adapted from a method designed for producing L-2-aminopropanol.[4] It utilizes tetramethylammonium borohydride as the reducing agent.
Step 1: Reduction of L-Alanine Ethyl Ester Hydrochloride
-
Prepare a mixture of 43.4 g of tetramethylammonium borohydride and 80 ml of dichloromethane and stir.[4]
-
At room temperature, add dropwise a solution of 46 g of L-alanine ethyl ester hydrochloride in 95 ml of dichloromethane.[4]
-
Allow the reaction to proceed for 1 hour at room temperature (approximately 15-35°C).[4]
-
Increase the temperature to 45°C and continue the reaction for 4-5 hours.[4]
-
Monitor the reaction progress using thin-layer chromatography to confirm the consumption of the starting material.[4]
-
Upon completion, purify the product by vacuum distillation at 1.33 KPa, collecting the fraction at 72-74°C to obtain L-2-aminopropanol as a colorless, viscous liquid.[4]
Step 2: Formation of the Hydrochloride Salt
-
Dissolve the obtained 2-aminopropanol in a suitable solvent like isopropanol or diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly bubble dry hydrogen chloride gas through the solution or add a solution of HCl in isopropanol dropwise with stirring.
-
The this compound will precipitate as a white solid.
-
Collect the solid by filtration, wash with cold solvent (e.g., diethyl ether), and dry under vacuum.
Method 2: Two-Step Synthesis from Propylene Oxide
This protocol describes the synthesis of racemic 2-aminopropanol via a β-chloropropanol intermediate.[5][6]
Step 1: Preparation of β-chloropropanol
-
Prepare a hydrochloric acid solution by adding 370g of concentrated HCl to 80g of water.[6]
-
Preheat this solution to 50°C.[6]
-
Begin the dropwise addition of 200g of cold propylene oxide directly to the liquid surface, maintaining the reaction temperature between 55-60°C. The addition should take approximately 45 minutes.[6]
-
After the addition is complete, continue stirring for an additional 15 minutes.[6]
-
Cool the mixture to room temperature and neutralize to a pH of 7 by adding solid anhydrous sodium carbonate.[6]
-
Allow the layers to separate. The oil layer is dried with anhydrous sodium sulfate and filtered.[6]
-
The filtrate is purified by rectification to collect the β-chloropropanol fraction at 132-134°C.[6]
Step 2: Ammonolysis of β-chloropropanol
-
In an autoclave, combine 94.5g of the prepared β-chloropropanol and 1g of potassium iodide (KI) as a catalyst.[6]
-
Replace the air in the autoclave with nitrogen three times.[6]
-
Introduce excess liquid ammonia into the vessel.[6]
-
Gradually heat the mixture with stirring, maintaining the temperature at 95°C for 30 hours.[6]
-
After the reaction period, cool the autoclave to room temperature and carefully vent the excess ammonia gas.[6]
-
Filter the resulting reaction liquid to remove any solid byproducts, yielding 2-aminopropanol as a light-yellow liquid.[6]
Step 3: Formation of the Hydrochloride Salt
-
Follow the same procedure as described in Method 1, Step 2, to convert the free base into its hydrochloride salt.
Data Presentation
Table 1: Reaction Parameters for the Synthesis of L-2-Aminopropanol
| Parameter | Value | Reference |
|---|---|---|
| Starting Material | L-Alanine Ethyl Ester Hydrochloride | [4] |
| Reducing Agent | Tetramethylammonium Borohydride | [4] |
| Solvent | Dichloromethane | [4] |
| Initial Reaction Temp. | 15-35°C (Room Temp.) | [4] |
| Final Reaction Temp. | 45°C | [4] |
| Reaction Time | 5-6 hours total | [4] |
| Yield | 85.6% | [4] |
| Product Purity (GC) | ≥ 99.12% |[4] |
Table 2: Reaction Parameters for the Ammonolysis of β-chloropropanol
| Parameter | Example 1 | Example 2 | Reference |
|---|---|---|---|
| Starting Material | β-chloropropanol | β-chloropropanol | [6] |
| Reagent | Liquid Ammonia | Liquid Ammonia | [6] |
| Catalyst | KI | KI | [6] |
| Temperature | 130-140°C | 95°C | [6] |
| Reaction Time | 20 hours | 30 hours | [6] |
| Yield | 77.7% | 77.6% |[6] |
Visualizations
Synthesis Workflow Diagram
The following diagram illustrates the logical workflow for the two-step synthesis of this compound starting from propylene oxide.
Caption: Workflow for the synthesis of 2-aminopropanol HCl from propylene oxide.
References
- 1. 2-Aminopropanol | C3H9NO | CID 5126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. patents.justia.com [patents.justia.com]
- 3. This compound | 17016-92-1 | Benchchem [benchchem.com]
- 4. CN101200431A - A kind of synthetic method of L-2-aminopropanol - Google Patents [patents.google.com]
- 5. CN101033193A - Method of synthesizing 2-aminopropanol - Google Patents [patents.google.com]
- 6. Method of synthesizing 2-aminopropanol - Eureka | Patsnap [eureka.patsnap.com]
"2-Aminopropanol hydrochloride" CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminopropanol hydrochloride is a chiral amino alcohol derivative of significant interest in the pharmaceutical and chemical industries. Its stereoisomers, particularly the (S)-enantiomer, serve as crucial building blocks in the synthesis of various active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of this compound, with a focus on its application in drug development.
Chemical Identity and Properties
This compound exists as a racemic mixture and as individual enantiomers. The (S)-enantiomer is a key intermediate in the synthesis of the antibiotic Levofloxacin.[1]
| Identifier | Racemic this compound | (S)-2-Aminopropanol Hydrochloride |
| CAS Number | 6170-23-6[2] | 17016-91-0[3] |
| Molecular Formula | C₃H₁₀ClNO[2][3] | C₃H₁₀ClNO[3] |
| Molecular Weight | 111.57 g/mol [2][3] | 111.57 g/mol [3] |
| IUPAC Name | 2-aminopropan-1-ol;hydrochloride[2] | (2S)-2-aminopropan-1-ol;hydrochloride[3] |
Physicochemical Properties
| Property | Value | Remarks |
| Melting Point | 86-87.5 °C (decomposes) | For the hydrochloride salt. |
| Boiling Point | 173-176 °C | For the free base (dl-Form). |
| Solubility | Freely soluble in water, alcohol, and ether. | For the free base (dl-Form). |
| Appearance | White crystalline solid or leaflets. | For the hydrochloride salt. |
Stereoisomerism
The presence of a chiral center at the C2 position results in two enantiomers: (R)- and (S)-2-aminopropanol. The spatial arrangement of these enantiomers is a critical factor in their biological activity and application in chiral synthesis.
Caption: Relationship between racemic and enantiomeric forms of 2-Aminopropanol.
Experimental Protocols
Synthesis of (S)-2-Aminopropanol Hydrochloride from L-Alanine
This protocol describes the synthesis of (S)-2-aminopropanol (L-alaninol) from L-alanine, which can then be converted to its hydrochloride salt.
Step 1: Esterification of L-Alanine [4]
-
Mix 18 g of L-alanine with 300 ml of ethanol in a reaction vessel and stir.
-
Cool the mixture to below 4°C.
-
Slowly add 26.5 g of thionyl chloride dropwise over 30 minutes, maintaining the temperature below 5°C.
-
Remove the cooling bath and allow the reaction to proceed at 40°C for 4 hours.
-
Reduce the volume of ethanol by approximately 250 ml via vacuum distillation.
-
Cool the remaining reaction mixture for 30 minutes and then add 400 ml of diethyl ether to precipitate L-alanine ethyl ester hydrochloride.
-
Collect the precipitate by filtration, wash with 10 ml of diethyl ether, and dry under vacuum with nitrogen protection to yield L-alanine ethyl ester hydrochloride.
Step 2: Reduction to (S)-2-Aminopropanol [4] Note: This step uses tetramethylammonium borohydride as the reducing agent, which is prepared from potassium borohydride and tetramethylammonium chloride.
-
Dissolve the L-alanine ethyl ester hydrochloride in a suitable organic solvent.
-
Add tetramethylammonium borohydride to the solution.
-
Conduct the reduction in two stages: first at 15-35°C for 0.5-2 hours, followed by 35-55°C for 2-6 hours.
-
After the reaction is complete, isolate the (S)-2-aminopropanol.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the crude (S)-2-aminopropanol in a suitable solvent such as isopropanol or diethyl ether.
-
Add a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol or as gaseous HCl) while stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.
Synthesis of Racemic 2-Aminopropanol from Propylene Oxide[5]
This protocol outlines a method to produce racemic 2-aminopropanol, which can be subsequently converted to its hydrochloride salt.
Step 1: Ring-opening of Propylene Oxide [5]
-
In a reaction flask, place 150 g of 37% hydrochloric acid solution.
-
At room temperature and with stirring, add 58 g of propylene oxide dropwise directly to the liquid surface over approximately 45 minutes.
-
Heat the mixture in a water bath at 60°C and stir for 1.5 hours.
-
After cooling, neutralize the reaction mixture to pH 7 with an aqueous sodium hydroxide solution.
-
Separate the organic layer. The primary products are α-chloropropanol and β-chloropropanol.
-
Isolate β-chloropropanol (1-chloro-2-propanol) by rectification (distillation), collecting the fraction at 132-134°C.
Step 2: Ammonolysis of β-chloropropanol [5]
-
React the isolated β-chloropropanol with an excess of liquid ammonia.
-
This reaction is typically carried out at an elevated temperature (50-200°C) and pressure in an autoclave.
-
The reaction yields racemic 2-aminopropanol.
Step 3: Formation of the Hydrochloride Salt
-
Follow the same procedure as described in Step 3 of the synthesis from L-alanine.
Analytical Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR (in MeOD, 500 MHz) of (S)-2-aminopropan-1-ol hydrochloride: δ=1.35 (d, 3H), 3.41 (m, 1H), 3.60 (m, 1H), 3.77 (m, 1H).[6]
-
¹³C-NMR (in MeOD, 125 MHz) of (S)-2-aminopropan-1-ol hydrochloride: δ=15 (s), 51 (m), 64 (s).[6]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is essential for determining the enantiomeric purity of 2-aminopropanol and its derivatives. While a specific method for this compound was not detailed in the search results, a general approach for the analysis of chiral primary amines can be adapted. This often involves the use of a chiral stationary phase (CSP).
General Chiral HPLC Method Development:
-
Column Selection: Polysaccharide-based (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptide-based (e.g., teicoplanin) chiral stationary phases are often effective for separating enantiomers of amino alcohols.[7][8]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol) is typically used. Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can be added to improve peak shape and resolution.
-
Derivatization (Optional): If direct separation is challenging, derivatization with a chiral derivatizing agent can be employed to form diastereomers that can be separated on a standard achiral column.[9]
Application in Drug Development: Synthesis of Levofloxacin
(S)-2-Aminopropanol is a critical chiral intermediate for the synthesis of Levofloxacin, a broad-spectrum fluoroquinolone antibiotic. The following diagram illustrates a generalized synthetic workflow.
Caption: Generalized synthetic pathway to Levofloxacin using (S)-2-Aminopropanol.
Conclusion
This compound, and particularly its (S)-enantiomer, are valuable compounds for the pharmaceutical industry. Understanding their properties, synthesis, and analytical methodologies is crucial for their effective use in the development of new and existing drugs. This guide provides a foundational understanding for researchers and professionals working with this important chiral building block.
References
- 1. This compound | 17016-92-1 | Benchchem [benchchem.com]
- 2. This compound | C3H10ClNO | CID 110798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, (S)- | C3H10ClNO | CID 24884157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN101200431A - A kind of synthetic method of L-2-aminopropanol - Google Patents [patents.google.com]
- 5. CN101033193A - Method of synthesizing 2-aminopropanol - Google Patents [patents.google.com]
- 6. US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine - Google Patents [patents.google.com]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity - Google Patents [patents.google.com]
Unraveling the Role of 2-Aminopropanol Hydrochloride in Biological Systems: A Technical Overview
For Immediate Release
[City, State] – November 1, 2025 – An in-depth review of available scientific literature reveals that "2-Aminopropanol hydrochloride" is not characterized as a compound with a specific, direct mechanism of action in biological systems in the traditional pharmacological sense. Instead, its significance in the life sciences and drug development lies in its chemical properties as an amino alcohol and its role as a versatile building block for more complex, biologically active molecules. This technical guide provides a comprehensive overview of the known biological context, chemical properties, and applications of 2-aminopropanol and its derivatives, compiled for researchers, scientists, and drug development professionals.
Executive Summary: A Molecule of Synthesis, Not Direct Action
Extensive searches of scientific databases and chemical literature do not yield a defined molecular mechanism of action for this compound, such as receptor binding or enzyme inhibition. Its primary role is that of a chemical intermediate and a member of the amino alcohol class of compounds, which are crucial in the synthesis of a wide range of pharmaceuticals and other biologically active agents. The hydrochloride salt form enhances the compound's stability and solubility.
The biological relevance of 2-aminopropanol is largely indirect, through its incorporation into larger molecules. The parent compound, 2-aminopropan-1-ol, is a chiral molecule existing as (S) and (R) enantiomers, each serving as a precursor to different classes of drugs.
Chemical and Physical Properties
2-Aminopropanol, also known as alaninol, is an organic compound containing both an amine and a hydroxyl functional group.[1] These groups confer upon it the ability to participate in a variety of chemical reactions, such as acylation of the amino group and esterification of the hydroxyl group.[1] The presence of both hydrogen bond donors and acceptors allows for significant intermolecular interactions.[1]
The hydrochloride salt is formed by the reaction of the basic amino group with hydrochloric acid.[1] This process protonates the amino group, forming an ammonium salt which typically presents as a more stable, crystalline solid that is more readily soluble in aqueous solutions than the free base.
Table 1: Physicochemical Properties of Related Amino Alcohols
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Applications |
| 2-Aminopropan-1-ol | C₃H₉NO | 75.11 | Precursor for neurotransmitters and amino acids.[1] |
| (S)-2-Aminopropan-1-ol | C₃H₉NO | 75.11 | Intermediate for adrenaline-like compounds and Levofloxacin. |
| 2-Amino-2-methyl-1-propanol | C₄H₁₁NO | 89.14 | Buffering agent, stabilizer in cosmetics, pharmaceutical intermediate. |
| 1-Amino-2-propanol | C₃H₉NO | 75.11 | Buffer, solubilizer, intermediate in drug synthesis, component in cobalamin biosynthesis. |
Note: This table summarizes data for the parent compound and related structures due to the lack of specific biological action data for this compound.
Role in Pharmaceutical Synthesis and Biological Systems
The primary biological significance of 2-aminopropanol lies in its use as a chiral building block in the synthesis of pharmaceuticals. The stereochemistry of the molecule is critical, as different enantiomers are used to produce specific drugs with distinct biological activities.
-
(S)-2-Aminopropan-1-ol is a key intermediate in the synthesis of certain adrenaline-like compounds and the antibiotic Levofloxacin.
-
The related compound, S-(+)-2-Amino-1-propanol , is a precursor for the antibiotic Ofloxacin.
Amino alcohols as a class are recognized as important pharmacophores, and the 1,2-aminoalcohol moiety is present in a wide range of biologically active compounds, including those with antimalarial, antibacterial, and anticancer properties.[2] For instance, some complex amino alcohols derived from natural products like eugenol are being investigated as potential insecticides that may target acetylcholinesterase or insect odorant-binding proteins.[3]
While 2-aminopropan-1-ol is described as a precursor for some amino acids and neurotransmitters, which may influence metabolic pathways, this is a general metabolic role rather than a specific pharmacological mechanism of action.[1]
Experimental Methodologies: A Lack of Specific Protocols
Given the absence of a defined mechanism of action, there are no specific, cited experimental protocols for determining the biological activity of this compound itself. The methodologies associated with this compound are typically related to its chemical synthesis and its use in the synthesis of other compounds.
Should a researcher wish to investigate potential biological effects, a general workflow for screening would be appropriate.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Aminopropanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminopropanol hydrochloride is the hydrochloride salt of 2-aminopropanol, a chiral amino alcohol. It serves as a crucial building block in organic synthesis, particularly in the pharmaceutical industry. A notable application is in the synthesis of the broad-spectrum antibiotic, Levofloxacin, where L-2-aminopropanol (the (S)-enantiomer) is a key chiral intermediate.[1] The optical purity of this intermediate is a critical factor that directly influences the quality and cost of the final pharmaceutical product.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, complete with experimental protocols and data presented for clarity and ease of use by professionals in research and drug development.
Chemical Identity
| Identifier | Value |
| IUPAC Name | 2-aminopropan-1-ol;hydrochloride |
| Synonyms | DL-Alaninol hydrochloride, 2-Aminopropan-1-ol hydrochloride, 1-Propanol, 2-amino-, hydrochloride |
| CAS Number | 6170-23-6 (for the racemate)[2] |
| Molecular Formula | C₃H₁₀ClNO[2] |
| Molecular Weight | 111.57 g/mol [2] |
| Chemical Structure | ```dot |
| graph { | |
| layout=neato; | |
| node [shape=plaintext]; | |
| rankdir=LR; | |
| "C1" [label="CH₃", pos="0,0!"]; | |
| "C2" [label="CH", pos="1,0.5!"]; | |
| "N" [label="NH₃⁺", pos="1.5,1.5!"]; | |
| "Cl" [label="Cl⁻", pos="2.5,1.5!"]; | |
| "C3" [label="CH₂OH", pos="2,-0.5!"]; | |
| "C1" -- "C2"; | |
| "C2" -- "N"; | |
| "C2" -- "C3"; | |
| } |
Caption: Workflow for Melting Point Determination.
Methodology:
-
Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle.
-
Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Measurement: The capillary tube is placed in a melting point apparatus. The sample is heated at a slow and steady rate, typically 1-2 °C per minute, to ensure thermal equilibrium.
-
Observation and Recording: The temperature at which the substance begins to decompose (indicated by changes in appearance such as darkening or gas evolution) and the temperature at which it becomes completely liquid are recorded. This range represents the decomposition temperature.
Determination of Solubility
A general procedure for determining the qualitative solubility of this compound in various solvents is as follows.
Methodology:
-
Sample Preparation: Weigh a specific amount of this compound (e.g., 10 mg).
-
Solvent Addition: Add a measured volume of the solvent to be tested (e.g., 1 mL of water, ethanol, or diethyl ether) to a test tube containing the sample.
-
Mixing: Vigorously shake or vortex the mixture for a set period (e.g., 1-2 minutes).
-
Observation: Visually inspect the solution to determine if the solid has completely dissolved. If it has, the compound is considered soluble in that solvent at the tested concentration. If not, the process can be repeated with a larger volume of solvent to estimate the solubility range.
Logical Relationships in Synthesis
This compound is a key intermediate in the synthesis of more complex molecules. Its relationship with the free base and a final product like Levofloxacin can be visualized as follows:
Caption: Synthesis relationship of this compound.
Conclusion
This technical guide provides a detailed overview of the physical and chemical properties of this compound. The data and experimental protocols presented are intended to be a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of these properties is essential for the effective use of this compound in synthetic chemistry and pharmaceutical development. The provided visualizations aim to clarify the experimental workflows and the role of this compound in chemical synthesis.
References
Navigating the Stability of 2-Aminopropanol Hydrochloride: A Technical Guide for Researchers
An in-depth examination of the stability and optimal storage conditions for 2-Aminopropanol hydrochloride, a critical reagent in pharmaceutical development and organic synthesis. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its chemical properties, recommended handling procedures, and methodologies for rigorous stability assessment.
This compound is a key building block in the synthesis of a variety of active pharmaceutical ingredients (APIs).[1] Its stability is a critical factor that can influence the quality, safety, and efficacy of the final drug product. Understanding its degradation pathways and establishing appropriate storage conditions are paramount to ensure its integrity throughout the drug development lifecycle. This technical guide consolidates available data on the stability of this compound and provides standardized protocols for its evaluation.
Core Physicochemical Properties and Recommended Storage
While extensive quantitative stability data for this compound is not widely available in peer-reviewed literature, its known physicochemical properties and information from safety data sheets (SDS) provide a foundation for recommended storage and handling.
| Property | Value | Source |
| Molecular Formula | C₃H₁₀ClNO | PubChem[2] |
| Molecular Weight | 111.57 g/mol | PubChem[2] |
| Appearance | White crystalline solid, powder, or granules (based on related compounds) | ChemBK[3] |
| Solubility | Readily soluble in water; soluble in alcohols and ethers (based on related compounds) | ChemBK[3] |
Table 1: Physicochemical Properties of this compound
Based on general knowledge of amino alcohol hydrochlorides and available safety data, the following storage conditions are recommended to maintain the stability of this compound:
| Parameter | Recommendation |
| Temperature | Store in a cool, dry place. Specific temperature ranges are often not provided, but refrigerated conditions (2-8 °C) are a common precautionary measure for amino compounds. |
| Humidity | Keep in a tightly sealed container in a dry and well-ventilated place. Some related compounds are noted to be hygroscopic, meaning they readily absorb moisture from the air, which can lead to degradation. |
| Light | Store in a light-resistant container. While specific photostability data is unavailable, protection from light is a general best practice for chemical reagents. |
| Inert Atmosphere | For long-term storage, particularly for high-purity applications, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent oxidation. |
| Container Material | Use chemically resistant containers such as glass or compatible polymers. Ensure the container is well-sealed to prevent moisture and air ingress. |
| Incompatible Materials | Avoid contact with strong oxidizing agents, strong acids, and strong bases. Chemical compatibility charts indicate that amines and alkanolamines can react with a variety of other chemical classes.[4] |
Table 2: Recommended Storage Conditions for this compound
Experimental Protocols for Stability Assessment
To generate specific stability data for this compound, a forced degradation study is essential. Such studies intentionally stress the compound to accelerate degradation and identify potential degradation products and pathways. The following are detailed, generalized protocols based on established pharmaceutical guidelines.
Forced Degradation Studies
Objective: To identify potential degradation products and pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
pH meter
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Photostability chamber
-
Oven
Methodologies:
-
Acidic Hydrolysis:
-
Dissolve a known concentration of this compound in 0.1 N HCl.
-
Store the solution at an elevated temperature (e.g., 60-80 °C) for a defined period (e.g., 24, 48, 72 hours).
-
Withdraw samples at specified time points.
-
Neutralize the samples before analysis.
-
Analyze the samples by a stability-indicating HPLC method.
-
-
Basic Hydrolysis:
-
Dissolve a known concentration of this compound in 0.1 N NaOH.
-
Follow the same procedure as for acidic hydrolysis.
-
-
Oxidative Degradation:
-
Dissolve a known concentration of this compound in a solution of 3% H₂O₂.
-
Store the solution at room temperature or a slightly elevated temperature for a defined period.
-
Withdraw and analyze samples at specified time points.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a controlled temperature oven (e.g., 60-80 °C).
-
Expose the solid to these conditions for an extended period.
-
At specified time points, dissolve a portion of the solid in a suitable solvent and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (in a phototransparent container) and a sample of the solid compound to a light source within a photostability chamber.
-
The light source should comply with ICH Q1B guidelines, providing both UV and visible light.
-
A dark control sample should be stored under the same conditions but protected from light.
-
Analyze the exposed and control samples at appropriate time points.
-
Analytical Method for Stability Testing
A validated, stability-indicating analytical method is crucial for separating the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.
-
Column: A C18 reverse-phase column is often a good starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a low wavelength (e.g., ~210 nm) is often suitable for amino alcohols that lack a strong chromophore. Mass spectrometry (LC-MS) can be used for identification of unknown degradation products.
Visualizing Workflows and Potential Degradation Pathways
To aid in the conceptualization of stability testing and potential degradation mechanisms, the following diagrams are provided.
Caption: A generalized workflow for conducting forced degradation stability studies.
Caption: Hypothesized degradation pathways for this compound.
Potential Degradation Pathways
Based on the chemical structure of 2-aminopropanol, several degradation pathways can be hypothesized. The primary amino group and the hydroxyl group are the most reactive sites.
-
Oxidation: The primary amino group can be oxidized to form an imine or undergo deamination to yield a ketone or aldehyde. The hydroxyl group can also be oxidized. Studies on the related compound 2-amino-2-methyl-1-propanol have shown the formation of acetone, 2,4-lutidine, and 4,4-dimethyl-2-oxazolidinone as oxidative degradation products.[5]
-
Reaction with Impurities: Trace metals can catalyze oxidation reactions.
-
Thermal Degradation: At elevated temperatures, dimerization or polymerization reactions involving the amino and hydroxyl groups may occur. Cyclization to form oxazolidine derivatives is also a possibility, as seen with other amino alcohols.
-
Photodegradation: Exposure to UV or visible light can generate free radicals, leading to a complex mixture of degradation products through various cleavage and rearrangement reactions.
Conclusion
While specific, quantitative stability data for this compound is limited in the public domain, a conservative approach to its storage and handling is recommended. This includes storage in a cool, dry, and dark environment, preferably under an inert atmosphere. For critical applications in research and drug development, it is imperative that researchers and organizations conduct their own stability studies using the forced degradation protocols outlined in this guide. The resulting data will be invaluable for ensuring the quality and integrity of this important chemical intermediate and the final products derived from it.
References
understanding the stereoisomerism of "2-Aminopropanol hydrochloride" derivatives
An In-depth Technical Guide to the Stereoisomerism of 2-Aminopropanol Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomerism of this compound and its derivatives. It covers the fundamental principles of chirality, methods for synthesis and separation of stereoisomers, and the critical role of stereochemistry in determining biological activity. This document is intended to serve as a valuable resource for professionals engaged in chemical research and pharmaceutical development.
Introduction to the Stereoisomerism of 2-Aminopropanol
2-Aminopropanol, also known as alaninol, is a chiral molecule due to the presence of a stereocenter at the second carbon atom (C2). This carbon is bonded to four different groups: a hydrogen atom (-H), a methyl group (-CH3), an aminomethyl group (-CH2NH2), and a hydroxyl group (-OH). This structural arrangement results in the existence of two non-superimposable mirror images, known as enantiomers: (R)-2-aminopropanol and (S)-2-aminopropanol.
These enantiomers exhibit identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light, rotating it in opposite directions. More significantly, they often display distinct pharmacological and toxicological profiles due to the stereospecific nature of biological systems, such as enzymes and receptors.
The hydrochloride salt form is commonly used to improve the stability and handling of these compounds. The stereochemical purity of 2-aminopropanol derivatives is of paramount importance in the pharmaceutical industry. For instance, the (S)-enantiomer, L-2-aminopropanol, is a crucial chiral intermediate in the synthesis of the broad-spectrum antibiotic Levofloxacin. The antibacterial activity of Levofloxacin is attributed almost entirely to this specific stereoisomer, while its enantiomer is significantly less active and can contribute to side effects.
Physicochemical Properties of this compound Stereoisomers
The distinct stereoisomers of this compound can be characterized by their specific optical rotation. A summary of their key properties is presented below.
| Property | (S)-2-Aminopropanol Hydrochloride | (R)-2-Aminopropanol Hydrochloride | Racemic this compound |
| IUPAC Name | (2S)-2-aminopropan-1-ol;hydrochloride | (2R)-2-aminopropan-1-ol hydrochloride | This compound |
| Synonyms | L-Alaninol HCl, (+)-2-Aminopropanol HCl | D-Alaninol HCl | (RS)-1-Amino-2-hydroxypropane HCl |
| Molecular Formula | C₃H₁₀ClNO | C₃H₁₀ClNO | C₃H₁₀ClNO |
| Molecular Weight | 111.57 g/mol | 111.57 g/mol | 111.57 g/mol |
| CAS Number | 17016-91-0 | 17016-92-1 | 17016-92-1 |
| Optical Rotation | -17° (neat) | +18° (neat) | 0° |
Synthesis and Experimental Protocols
The synthesis of enantiomerically pure 2-aminopropanol derivatives is a key focus in pharmaceutical manufacturing. Common strategies include asymmetric synthesis, resolution of racemic mixtures, and utilizing chiral starting materials.
Synthesis from Chiral Precursors: Reduction of L-Alanine
A prevalent method for producing (S)-2-aminopropanol involves the reduction of the naturally occurring amino acid L-alanine or its esters. This approach leverages the inherent chirality of the starting material to yield the desired enantiomer.
This protocol describes a two-step method involving the esterification of L-alanine followed by reduction.
Step 1: Esterification of L-Alanine
-
Suspend L-alanine in ethanol.
-
Cool the mixture in an ice bath and slowly bubble dry hydrogen chloride gas through the suspension with stirring until the L-alanine dissolves completely.
-
Reflux the resulting solution for 4-6 hours.
-
Remove the ethanol under reduced pressure to yield L-alanine ethyl ester hydrochloride as a crude product.
Step 2: Reduction with Sodium Borohydride
-
Dissolve the crude L-alanine ethyl ester hydrochloride in a suitable solvent, such as ethanol.
-
In a separate flask, prepare a solution of sodium borohydride (NaBH₄) in the same solvent.
-
Slowly add the NaBH₄ solution to the ester solution while maintaining the temperature between 15-35°C.
-
After the initial addition, continue the reaction at a slightly elevated temperature (e.g., 35-55°C) for 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water or dilute acid.
-
The product, (S)-2-aminopropanol, is then isolated and purified by distillation under reduced pressure.
Synthesis from Propylene Oxide
Racemic 2-aminopropanol can be synthesized from achiral starting materials like propylene oxide through ammonolysis.
Caption: Synthesis of racemic 2-aminopropanol from propylene oxide.
This process typically involves reacting propylene oxide with an excess of aqueous or liquid ammonia at elevated temperatures and pressures. The resulting mixture contains 1-amino-2-propanol (2-aminopropanol) and must be purified, usually by distillation.
Chiral Separation and Analysis
Given the different biological activities of enantiomers, their separation and the determination of enantiomeric purity are crucial. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely used technique for this purpose.
Principle of Chiral HPLC
Chiral HPLC separates enantiomers by exploiting their differential interactions with a chiral stationary phase. These CSPs are often based on polysaccharides like cellulose or amylose, which are derivatized to create chiral recognition sites. The enantiomer that forms a more stable transient diastereomeric complex with the CSP is retained longer on the column, resulting in its separation from the other enantiomer.
Experimental Protocol: Chiral HPLC Analysis of 2-Aminopropanol Derivatives
This protocol provides a general methodology for the enantiomeric separation of N-derivatized 2-aminopropanol. Derivatization is often necessary to introduce a chromophore for UV detection and to enhance chiral recognition.
-
Derivatization: React the 2-aminopropanol sample with a suitable derivatizing agent (e.g., a nitrobenzoxadiazole derivative) to form diastereomers that can be detected by UV or fluorescence.
-
HPLC System: Use an HPLC system equipped with a UV or fluorescence detector.
-
Chiral Column: Select a polysaccharide-based chiral column (e.g., Chiralpak® or Chiralcel® series).
-
Mobile Phase: Prepare a mobile phase typically consisting of a mixture of a nonpolar solvent like hexane and an alcohol modifier like 2-propanol. The exact ratio must be optimized for the specific analyte and column.
-
Chromatographic Conditions:
-
Flow Rate: Set a flow rate of approximately 0.5 - 1.0 mL/min.
-
Temperature: Maintain a constant column temperature (e.g., 25°C).
-
Detection: Set the detector to the appropriate wavelength for the derivatized analyte.
-
-
Analysis: Inject the derivatized sample and record the chromatogram. The two enantiomers should appear as two separate peaks. Enantiomeric excess (ee) can be calculated from the peak areas.
Caption: Workflow for determining enantiomeric purity via chiral HPLC.
Biological Significance and Stereospecificity
The three-dimensional structure of a drug molecule is critical for its interaction with biological targets. Enantiomers, having different spatial arrangements, can bind differently to chiral receptors or enzyme active sites.
The terms eutomer and distomer are used to describe the pharmacologically more active and less active enantiomers, respectively. The ratio of their activities is known as the eudismic ratio . In many cases, the distomer is not merely inactive but may contribute to undesirable side effects or have a different pharmacological profile altogether.
Caption: Model of stereospecific interaction between enantiomers and a receptor.
This principle underscores the modern regulatory emphasis on developing single-enantiomer drugs to improve efficacy and safety profiles. The case of 2-aminopropanol derivatives in pharmaceuticals is a clear illustration of this imperative.
Conclusion
The stereoisomerism of this compound is a foundational concept with significant practical implications in organic synthesis and drug development. A thorough understanding of the properties of its (R) and (S) enantiomers, coupled with robust methods for their stereoselective synthesis and analysis, is essential for creating safer and more effective pharmaceuticals. As the demand for enantiopure compounds continues to grow, the principles and techniques outlined in this guide will remain central to innovation in the chemical and biomedical sciences.
Toxicological Data and Safety Assessment of Amino Alcohols: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological data and safety assessment of commonly used amino alcohols. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety evaluation. This document summarizes key toxicological endpoints, details the methodologies of pivotal safety studies, and visualizes the known signaling pathways associated with the toxicity of these compounds.
Toxicological Data Summary
The following tables summarize the quantitative toxicological data for several key amino alcohols, including monoethanolamine (MEA), diethanolamine (DEA), triethanolamine (TEA), aminomethyl propanol (AMP), and aminomethyl propanediol (AMPD). This data is compiled from various sources, including regulatory agency reports and peer-reviewed literature.
Table 1: Acute Toxicity Data for Selected Amino Alcohols
| Chemical Name | CASRN | Test Species | Route | LD50 (mg/kg bw) | Toxicity Category |
| Monoethanolamine (MEA) | 141-43-5 | Rat | Oral | 1089 - 2050 | III |
| Rabbit | Dermal | 1000 - 2504 | III | ||
| Diethanolamine (DEA) | 111-42-2 | Rat | Oral | 710 - 2830 | III |
| Rabbit | Dermal | 1220 - 12970 | III | ||
| Triethanolamine (TEA) | 102-71-6 | Rat | Oral | 4190 - 9000 | IV |
| Rabbit | Dermal | > 2000 | IV | ||
| Aminomethyl Propanol (AMP) | 124-68-5 | Rat | Oral | 2900 | IV |
| Rabbit | Dermal | > 2000 | IV | ||
| Aminomethyl Propanediol (AMPD) | 5580-66-5 | Rat | Oral | 4300 | IV |
Toxicity Categories (EPA): I = Highly Toxic, II = Moderately Toxic, III = Slightly Toxic, IV = Practically Non-toxic
Table 2: Skin and Eye Irritation Data for Selected Amino Alcohols
| Chemical Name | Test Species | Skin Irritation | Eye Irritation |
| Monoethanolamine (MEA) | Rabbit | Corrosive | Severe |
| Diethanolamine (DEA) | Rabbit | Moderate Irritant | Severe Irritant |
| Triethanolamine (TEA) | Rabbit | Minimal to Slight Irritant | Mild to Severe Irritant |
| Aminomethyl Propanol (AMP) | Rabbit | Minimally Irritating | Minimal to Moderate Irritant |
| Aminomethyl Propanediol (AMPD) | Rabbit | Minimally Irritating | Minimal Irritant |
Table 3: Skin Sensitization Data for Selected Amino Alcohols
| Chemical Name | Test Species | Test Type | Result |
| Monoethanolamine (MEA) | Guinea Pig | Maximization Test | Sensitizer |
| Diethanolamine (DEA) | Guinea Pig | Maximization Test | Not a Sensitizer |
| Triethanolamine (TEA) | Guinea Pig | Maximization Test | Not a Sensitizer |
| Aminomethyl Propanol (AMP) | Guinea Pig | Buehler Test | Not a Sensitizer |
| Aminomethyl Propanediol (AMPD) | Guinea Pig | Buehler Test | Not a Sensitizer |
Table 4: Subchronic and Chronic Oral Toxicity Data for Selected Amino Alcohols
| Chemical Name | Test Species | Study Duration | NOAEL (mg/kg bw/day) | Target Organs |
| Monoethanolamine (MEA) | Rat | 90-day | 120 (Maternal), 450 (Developmental) | Kidney |
| Diethanolamine (DEA) | Rat | 13-week | < 160 ppm (in drinking water) | Kidney, Liver, Blood, CNS |
| Triethanolamine (TEA) | Rat | 2-year | - | Kidney, Liver |
Table 5: Developmental and Reproductive Toxicity Data for Selected Amino Alcohols
| Chemical Name | Test Species | Route | Developmental NOAEL (mg/kg bw/day) | Reproductive NOAEL (mg/kg bw/day) | Key Findings |
| Monoethanolamine (MEA) | Rat | Gavage | 450 | - | No effects on reproductive parameters or fetal development at non-maternally toxic doses. |
| Diethanolamine (DEA) | Rat | Dermal | 380 | - | Developmental toxicity only observed at doses causing significant maternal toxicity. |
| Rabbit | Dermal | 350 | - | No evidence of developmental toxicity. | |
| Triethanolamine (TEA) | Rat | Dermal | - | - | No evidence of developmental or reproductive toxicity in available studies. |
Table 6: Genotoxicity Data for Selected Amino Alcohols
| Chemical Name | Ames Test (S. typhimurium) | In Vitro Chromosomal Aberration | In Vivo Micronucleus Test |
| Monoethanolamine (MEA) | Negative | Weak Positive (Human Lymphocytes) | - |
| Diethanolamine (DEA) | Negative | Negative (CHO cells) | Negative (Mouse) |
| Triethanolamine (TEA) | Negative | Negative | - |
| Aminomethyl Propanol (AMP) | Non-mutagenic | - | - |
| Aminomethyl Propanediol (AMPD) | Non-mutagenic | - | - |
Experimental Protocols
The toxicological data presented in this guide are primarily based on studies following internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key experimental protocols.
Acute Oral Toxicity (based on OECD Guideline 401)
-
Principle: To determine the short-term toxicity of a substance following a single oral dose.
-
Test Animals: Typically, young adult rats (e.g., Sprague-Dawley or Wistar strains) of a single sex (usually females) are used.
-
Procedure:
-
Animals are fasted overnight prior to dosing.
-
The test substance is administered by gavage in a single dose.
-
Several dose groups are used with a control group receiving the vehicle only.
-
Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
A gross necropsy is performed on all animals at the end of the study.
-
-
Evaluation: The LD50 (median lethal dose) is calculated, which is the statistically estimated dose that is expected to be lethal to 50% of the tested animals.
Acute Dermal Toxicity (based on OECD Guideline 402)
-
Principle: To assess the toxicity of a substance following a single, prolonged dermal application.
-
Test Animals: Albino rabbits are the preferred species.
-
Procedure:
-
The fur is clipped from the dorsal area of the trunk of the animals 24 hours before the test.
-
The test substance is applied to an area of approximately 10% of the total body surface.
-
The application site is covered with a porous gauze dressing for 24 hours.
-
Animals are observed for mortality and signs of toxicity for 14 days.
-
-
Evaluation: The dermal LD50 is determined.
Dermal Irritation/Corrosion (based on OECD Guideline 404)
-
Principle: To assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.
-
Test Animals: Albino rabbits are used.
-
Procedure:
-
A small area of the animal's skin is shaved.
-
0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to the skin under a gauze patch.
-
The patch is removed after a 4-hour exposure period.
-
The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
-
Evaluation: The severity of skin reactions is scored, and the substance is classified based on the nature and reversibility of the observed effects.
Eye Irritation/Corrosion (based on OECD Guideline 405)
-
Principle: To determine the potential of a substance to cause eye irritation or corrosion.
-
Test Animals: Albino rabbits are the recommended species.
-
Procedure:
-
A single dose of the test substance (0.1 mL for liquids, 0.1 g for solids) is instilled into the conjunctival sac of one eye.
-
The other eye serves as a control.
-
The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.
-
-
Evaluation: The severity of ocular lesions is scored to classify the irritant/corrosive potential of the substance.
Skin Sensitization (based on OECD Guideline 406 - Guinea Pig Maximization Test)
-
Principle: To identify substances with the potential to cause allergic contact dermatitis.
-
Test Animals: Guinea pigs are used.
-
Procedure:
-
Induction Phase: The animals are initially exposed to the test substance through intradermal injections (with and without adjuvant) and a subsequent topical application.
-
Challenge Phase: After a 10-14 day rest period, the animals are challenged with a topical application of the test substance.
-
A control group is treated similarly but without the test substance during the induction phase.
-
-
Evaluation: The skin reactions in the test and control groups are compared after the challenge. A substance is considered a sensitizer if a significantly higher number of test animals show a positive skin reaction.
Subchronic Oral Toxicity (90-Day Study - based on OECD Guideline 408)
-
Principle: To evaluate the adverse effects of a substance following repeated oral administration over a 90-day period.
-
Test Animals: Rats are the preferred species.
-
Procedure:
-
The test substance is administered daily in graduated doses to several groups of animals (usually via gavage or in the diet/drinking water).
-
A control group receives the vehicle only.
-
Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored weekly.
-
Hematology, clinical chemistry, and urinalysis are performed at the end of the study.
-
A full necropsy and histopathological examination of organs and tissues are conducted.
-
-
Evaluation: The No-Observed-Adverse-Effect-Level (NOAEL) is determined, which is the highest dose at which no statistically or biologically significant adverse effects are observed.
Prenatal Developmental Toxicity (based on OECD Guideline 414)
-
Principle: To assess the potential adverse effects of a substance on the pregnant female and the developing embryo and fetus.
-
Test Animals: Rats or rabbits are commonly used.
-
Procedure:
-
The test substance is administered daily to pregnant females during the period of major organogenesis.
-
Dams are observed for signs of maternal toxicity.
-
Shortly before the expected day of delivery, the females are euthanized, and the uterus is examined for the number of implantations, resorptions, and live and dead fetuses.
-
Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.
-
-
Evaluation: The developmental NOAEL is determined. The study assesses effects such as embryolethality, fetal growth retardation, and structural malformations.
Bacterial Reverse Mutation Test (Ames Test - based on OECD Guideline 471)
-
Principle: To detect gene mutations induced by a chemical. The test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations.
-
Procedure:
-
The bacterial strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix).
-
The bacteria are plated on a minimal medium agar that lacks the required amino acid.
-
After incubation, the number of revertant colonies (colonies that have mutated back to being able to synthesize the amino acid) is counted.
-
-
Evaluation: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the solvent control.
In Vitro Mammalian Chromosomal Aberration Test (based on OECD Guideline 473)
-
Principle: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells.
-
Procedure:
-
Cultured mammalian cells (e.g., Chinese hamster ovary cells or human lymphocytes) are exposed to the test substance with and without metabolic activation.
-
After an appropriate incubation period, the cells are treated with a substance that arrests cell division in metaphase.
-
The chromosomes are harvested, stained, and analyzed microscopically for structural abnormalities (e.g., breaks, gaps, exchanges).
-
-
Evaluation: A substance is considered clastogenic if it causes a statistically significant, dose-dependent increase in the frequency of cells with chromosomal aberrations.
Signaling Pathways and Mechanisms of Toxicity
Understanding the molecular mechanisms underlying the toxicity of amino alcohols is crucial for accurate risk assessment and the development of safer alternatives. The following diagrams, generated using the DOT language, illustrate some of the key signaling pathways implicated in amino alcohol-induced toxicity.
General Cytotoxicity Pathway of Amino Alcohols
This diagram illustrates a generalized pathway for amino alcohol-induced cytotoxicity, which often involves the generation of reactive oxygen species (ROS) and subsequent oxidative stress, leading to cellular damage and apoptosis.
historical development and discovery of amino alcohol hydrochlorides
An in-depth technical guide on the for researchers, scientists, and drug development professionals.
Abstract
Amino alcohol hydrochlorides represent a pivotal class of compounds in the history of pharmacology and synthetic chemistry. Their journey from natural product extracts to rationally designed pharmaceuticals has paved the way for numerous therapeutic breakthroughs. This technical guide provides a comprehensive overview of the , with a focus on seminal compounds such as ephedrine and adrenaline. It details the key scientific milestones, from their initial isolation and structural elucidation to the development of early synthetic methodologies. This document also includes a compilation of historical quantitative data, detailed experimental protocols from foundational studies, and visual representations of synthetic workflows and biological pathways to offer a thorough resource for researchers, scientists, and drug development professionals.
Introduction: The Dawn of a New Pharmacological Era
The late 19th and early 20th centuries marked a transformative period in medicine and chemistry. The transition from crude plant extracts to the isolation and structural identification of active principles revolutionized drug discovery. Within this context, the discovery of amino alcohol hydrochlorides stands out as a significant achievement. These compounds, characterized by a hydroxyl group and an amino group on an aliphatic chain, often in a 1,2-relationship, were found to possess potent physiological activity, particularly on the sympathetic nervous system. Their hydrochloride salts were typically preferred for their increased stability and water solubility, facilitating their formulation and administration as medicaments. This guide delves into the historical narrative of these crucial discoveries, highlighting the scientific rigor and serendipitous moments that defined this era of research.
Foundational Discoveries: Ephedrine and Adrenaline
The story of amino alcohol hydrochlorides is intrinsically linked to two landmark natural products: ephedrine and adrenaline (epinephrine).
Ephedrine: From Ancient Herb to Modern Medicine
Ephedrine was the first of this class to be isolated in its pure form. For centuries, the Chinese herb Ma Huang (Ephedra sinica) was used in traditional medicine to treat asthma and bronchitis. In 1887, Japanese chemist Nagai Nagayoshi isolated the active constituent, which he named ephedrine. His work laid the foundation for understanding its sympathomimetic effects.
The structural elucidation of ephedrine was a significant undertaking that spanned several years. The presence of a secondary amino group and a secondary hydroxyl group was confirmed through a series of chemical reactions. The determination of its stereochemistry was a particularly complex challenge that was eventually resolved through degradation studies and, later, through synthesis.
Adrenaline (Epinephrine): The "Fight or Flight" Hormone
The discovery of adrenaline is a cornerstone of endocrinology and pharmacology. In 1895, Polish physiologist Napoleon Cybulski prepared an extract from the adrenal glands that exhibited potent pressor effects. Shortly thereafter, in 1897, John Jacob Abel of Johns Hopkins University reported the isolation of a crystalline substance from adrenal glands which he named epinephrine. However, it was Japanese chemist Jōkichi Takamine who, in 1901, successfully isolated the pure, stable crystalline hormone and named it adrenaline.
The structural determination of adrenaline revealed it to be a catecholamine, with a primary amino group and a secondary hydroxyl group attached to a benzene ring containing two adjacent hydroxyl groups. This discovery was monumental, as it was the first hormone to be isolated and structurally identified.
Early Synthetic Endeavors and Structure-Activity Relationships
The elucidation of the structures of ephedrine and adrenaline spurred chemists to develop synthetic routes to these compounds and their analogues. This not only provided a more reliable source of these drugs but also opened the door to the systematic investigation of structure-activity relationships (SAR).
One of the earliest and most notable synthetic achievements was the synthesis of adrenaline by Friedrich Stolz in 1904. This was the first synthesis of a hormone. The initial synthetic product was a racemic mixture, which was later resolved into its enantiomers by Flächer in 1908. This resolution was crucial, as it was discovered that the naturally occurring L-(-)-adrenaline was significantly more potent than its D-(+)-enantiomer.
The synthesis of ephedrine also presented a significant challenge due to its two chiral centers. The development of stereoselective synthetic methods was a major focus of research in the early 20th century. These early synthetic efforts were instrumental in establishing the field of medicinal chemistry and the principles of rational drug design.
Quantitative Data from Historical Studies
The following tables summarize key quantitative data from the early literature on ephedrine and adrenaline, providing a snapshot of the physicochemical and pharmacological properties as they were first determined.
Table 1: Physicochemical Properties of Ephedrine and Adrenaline Hydrochlorides
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Rotation ([α]D) |
| L-Ephedrine HCl | C10H15NO·HCl | 201.69 | 217-220 | -33° to -36° |
| L-Adrenaline HCl | C9H13NO3·HCl | 219.67 | 157 | -50° to -53.5° |
Table 2: Early Pharmacological Data
| Compound | Model | Effect | Relative Potency |
| L-Ephedrine | Canine Blood Pressure | Pressor | 1 |
| L-Adrenaline | Canine Blood Pressure | Pressor | ~100 |
| D-Adrenaline | Canine Blood pressure | Pressor | ~5 |
Experimental Protocols from Foundational Research
The following protocols are adapted from the early 20th-century literature and provide insight into the experimental techniques of the time.
Isolation of Ephedrine Hydrochloride from Ma Huang (Adapted from Nagai, 1892)
-
Extraction: The dried and powdered stems of Ephedra vulgaris are extracted with 70% ethanol containing a small amount of acetic acid.
-
Solvent Removal: The ethanolic extract is concentrated under reduced pressure to a syrup.
-
Acid-Base Extraction: The syrup is dissolved in water and made alkaline with sodium carbonate. The liberated free base is then extracted with diethyl ether.
-
Purification: The ether extract is washed with water, dried over anhydrous sodium sulfate, and the ether is evaporated.
-
Salt Formation: The resulting crude ephedrine base is dissolved in a minimal amount of ethanol, and a solution of hydrochloric acid in ethanol is added until the solution is acidic to litmus paper.
-
Crystallization: The solution is cooled, and the precipitated ephedrine hydrochloride crystals are collected by filtration, washed with cold ethanol, and dried.
Synthesis of Adrenaline (Adapted from Stolz, 1904)
-
Condensation: Catechol is treated with chloroacetyl chloride in the presence of a condensing agent (e.g., phosphorus oxychloride) to yield chloroacetocatechol.
-
Amination: The chloroacetocatechol is then reacted with a solution of methylamine in ethanol. This reaction is typically carried out under pressure in a sealed vessel. The product of this step is adrenalone.
-
Reduction: The ketonic group of adrenalone is reduced to a secondary alcohol. Early methods employed sodium amalgam as the reducing agent.
-
Purification and Salt Formation: The resulting racemic adrenaline is purified by recrystallization. The hydrochloride salt can be prepared by dissolving the free base in ethanol and adding ethanolic hydrochloric acid.
Visualizing Historical Workflows and Biological Pathways
The following diagrams, generated using the DOT language, illustrate a generalized workflow for the synthesis of an amino alcohol hydrochloride and the signaling pathway of adrenaline.
Caption: A generalized workflow for the synthesis of amino alcohol hydrochlorides.
Caption: A simplified diagram of the adrenaline signaling pathway via a G-protein coupled receptor.
Conclusion and Future Perspectives
The historical journey of amino alcohol hydrochlorides, from their origins as natural products to their establishment as synthetically accessible pharmaceuticals, marks a pivotal chapter in the annals of science. The foundational work on compounds like ephedrine and adrenaline not only provided humanity with powerful new medicines but also laid the conceptual groundwork for modern pharmacology and medicinal chemistry. The principles of structural elucidation, chemical synthesis, and the study of structure-activity relationships, which were honed during this period, continue to be the bedrock of drug discovery today. As we move forward with more advanced technologies, it is essential to recognize and build upon the legacy of these pioneering discoveries. The continued exploration of new synthetic methodologies and the deeper understanding of the biological targets of these and similar molecules will undoubtedly lead to the development of even more effective and safer therapeutics in the future.
Methodological & Application
Application Notes and Protocols: 2-Aminopropanol Hydrochloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of "2-Aminopropanol hydrochloride" and its enantiopure forms in key organic synthesis protocols. This document offers structured data, experimental procedures, and visual workflows to facilitate its application in research and development.
Synthesis of Chiral Oxazoline Ligands
Chiral oxazolines are privileged ligands in asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. (S)-2-Aminopropanol hydrochloride is a readily available chiral building block for the synthesis of a variety of chiral oxazoline ligands.
General Reaction Scheme
The most common method for synthesizing chiral 2-oxazolines involves the condensation of a chiral β-amino alcohol, such as (S)-2-aminopropanol, with a carboxylic acid or its derivative.
Experimental Workflow for Chiral Oxazoline Synthesis
Caption: General workflow for the synthesis of chiral oxazolines.
Experimental Protocol: Synthesis of (S)-4-Methyl-2-phenyl-4,5-dihydrooxazole
This protocol describes the synthesis of a common chiral oxazoline ligand from (S)-2-aminopropanol hydrochloride and benzonitrile.
Materials:
-
(S)-2-Aminopropanol hydrochloride
-
Benzonitrile
-
Zinc chloride (ZnCl₂)
-
Toluene
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of (S)-2-aminopropanol (derived from the hydrochloride salt by neutralization) in toluene, add benzonitrile and a catalytic amount of zinc chloride.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired chiral oxazoline.
Quantitative Data for Chiral Oxazoline Synthesis
The following table summarizes the synthesis of various chiral oxazolines using (S)-2-aminopropanol.
| Carboxylic Acid/Nitrile Derivative | Catalyst/Method | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| Benzonitrile | ZnCl₂ | Toluene | >90 | >99 |
| Phenylacetic acid | Thionyl Chloride | Chloroform | 86 | >98 |
| 2-Phenylpropionic acid | PPh₃/CCl₄/Et₃N | Acetonitrile/Pyridine | 81 | >98 |
Application in Asymmetric Catalysis: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
Chiral oxazoline ligands derived from 2-aminopropanol are highly effective in various asymmetric transformations, including the palladium-catalyzed asymmetric allylic alkylation (AAA) of prochiral nucleophiles.
Logical Relationship in Asymmetric Allylic Alkylation
Caption: Role of chiral oxazoline ligands in asymmetric catalysis.
Experimental Protocol: Asymmetric Allylic Alkylation of Dimethyl Malonate
This protocol outlines a typical procedure for the palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenyl-2-propenyl acetate with dimethyl malonate using a chiral phosphine-oxazoline (PHOX) ligand derived from (S)-2-aminopropanol.
Materials:
-
[Pd(allyl)Cl]₂
-
Chiral PHOX ligand
-
1,3-Diphenyl-2-propenyl acetate
-
Dimethyl malonate
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Potassium acetate (KOAc)
-
Dichloromethane (DCM)
Procedure:
-
In a glovebox, dissolve [Pd(allyl)Cl]₂ and the chiral PHOX ligand in dichloromethane.
-
Stir the solution at room temperature for 30 minutes to form the catalyst.
-
In a separate flask, dissolve 1,3-diphenyl-2-propenyl acetate, dimethyl malonate, and potassium acetate in dichloromethane.
-
Add the catalyst solution to the substrate mixture.
-
Add N,O-Bis(trimethylsilyl)acetamide (BSA) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench it with water and extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Quantitative Data for Asymmetric Allylic Alkylation
The following table presents representative data for the asymmetric allylic alkylation using a chiral PHOX ligand derived from (S)-2-aminopropanol.
| Allylic Substrate | Nucleophile | Yield (%) | Enantiomeric Excess (ee, %) |
| 1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | 95 | 92 |
| 1,3-Diphenyl-2-propenyl acetate | Dibenzyl malonate | 93 | 91 |
| cinnamyl acetate | Dimethyl malonate | 88 | 85 |
Intermediate in the Synthesis of Levofloxacin
(S)-2-Aminopropanol is a crucial chiral starting material for the synthesis of the broad-spectrum antibiotic Levofloxacin. It is used to construct the chiral C-3 methyl-substituted morpholine ring of the drug.
Synthesis of a Key Intermediate
A key step involves the reaction of L-aminopropanol with a suitable precursor to form an intermediate which is then cyclized to form the core of the Levofloxacin molecule.[1][2]
Experimental Protocol: Synthesis of S-9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][1][3]benzoxazine-6-carboxylic acid
This protocol describes a step in a published synthesis of a key Levofloxacin intermediate.[3][4]
Materials:
-
(S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][3]benzoxazine-6-carboxylic acid ethyl ester
-
Hydrochloric acid
-
Acetic acid
-
Water
Procedure:
-
A mixture of (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][3]benzoxazine-6-carboxylic acid ethyl ester, acetic acid, water, and hydrochloric acid is heated to reflux.
-
The reaction is maintained at reflux for several hours until completion, as monitored by TLC.
-
The mixture is then cooled, and the precipitated solid is collected by filtration.
-
The solid is washed with water and dried to give the desired carboxylic acid intermediate.
Quantitative Data for Levofloxacin Intermediate Synthesis
The synthesis of the key carboxylic acid intermediate for Levofloxacin is typically high-yielding.
| Starting Material | Product | Yield (%) | Purity (%) |
| (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][3]benzoxazine-6-carboxylic acid ethyl ester | S-9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][1][3]benzoxazine-6-carboxylic acid | 95-98 | >99 (HPLC) |
Disclaimer: The provided protocols are for informational purposes only and should be performed by qualified professionals in a suitable laboratory setting. Appropriate safety precautions must be taken.
References
Application Notes and Protocols: 2-Aminopropanol Hydrochloride as a Buffer in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2-Aminopropanol hydrochloride for its potential use as a buffer in biochemical assays. Due to limited specific literature on its buffering applications, this document focuses on its physicochemical properties, a general protocol for buffer preparation, and a theoretical application in an enzyme assay, emphasizing the need for empirical validation by the end-user.
Introduction
This compound is a primary amino alcohol salt. While its primary applications are in organic synthesis, notably as a precursor for pharmaceuticals like the antibiotic Levofloxacin, its chemical structure suggests potential as a biological buffer in the alkaline pH range.[1] It is crucial to distinguish 2-Aminopropanol from the more commonly used buffer, 2-Amino-2-methyl-1-propanol (AMP), as their buffering characteristics differ significantly.
Physicochemical Properties
A clear understanding of the physicochemical properties of a buffering agent is essential for its effective application. The key properties of 2-Aminopropanol and its hydrochloride salt are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₃H₉NO·HCl | [2] |
| Molecular Weight | 111.57 g/mol | [2] |
| pKa (Predicted) | ~9.5 | N/A |
| Appearance | White crystalline solid | |
| Solubility | Freely soluble in water |
Buffer Preparation
The following is a general protocol for the preparation of a this compound buffer solution. The final concentrations and pH should be optimized for the specific application.
Materials:
-
This compound (MW: 111.57 g/mol )
-
Deionized water
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for pH adjustment (e.g., 1 M)
-
Calibrated pH meter
-
Volumetric flasks and magnetic stirrer
Protocol:
-
Calculate the required mass of this compound. For example, to prepare 1 L of a 0.1 M solution, weigh out 11.157 g of this compound.
-
Dissolve the powder. Add the weighed this compound to a beaker containing approximately 800 mL of deionized water. Stir until fully dissolved.
-
Adjust the pH. Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode into the solution. Slowly add a solution of NaOH (e.g., 1 M) to raise the pH to the desired value within the predicted buffering range (e.g., pH 9.5). If the pH overshoots, use a solution of HCl to adjust it back.
-
Bring to final volume. Once the desired pH is stable, transfer the solution to a 1 L volumetric flask. Rinse the beaker with deionized water and add the rinsing to the volumetric flask. Add deionized water to the mark.
-
Mix and store. Cap the flask and invert it several times to ensure the solution is homogeneous. Store the buffer solution at 4°C. For long-term storage, sterile filtration is recommended.
Theoretical Application: Alkaline Phosphatase Assay
Alkaline phosphatase (ALP) assays are typically performed at an alkaline pH, making 2-Aminopropanol a potential, though unvalidated, buffer choice. The following is a theoretical protocol. Note: The commonly used buffer for ALP assays is 2-Amino-2-methyl-1-propanol (AMP), which has a pKa of 9.7.[3]
Principle:
Alkaline phosphatase catalyzes the hydrolysis of p-nitrophenyl phosphate (pNPP) to p-nitrophenol (pNP) and inorganic phosphate at an alkaline pH. The product, pNP, has a yellow color, and its absorbance can be measured spectrophotometrically at 405 nm.
Reagents:
-
This compound Buffer (e.g., 0.1 M, pH 9.8): Prepared as described above.
-
Substrate Solution: p-Nitrophenyl phosphate (pNPP).
-
Enzyme Solution: Alkaline phosphatase.
-
Stop Solution (Optional): e.g., 0.1 M NaOH.
Assay Protocol:
-
Prepare the reaction mixture: In a microplate well or cuvette, add the this compound buffer.
-
Add the enzyme: Add the alkaline phosphatase solution to the buffer and mix gently.
-
Initiate the reaction: Add the pNPP substrate solution to start the reaction.
-
Incubate: Incubate the reaction at a constant temperature (e.g., 37°C).
-
Measure absorbance: Measure the absorbance at 405 nm at regular time intervals (kinetic assay) or after a fixed incubation time (endpoint assay). If using an endpoint assay, a stop solution can be added to halt the reaction before reading the absorbance.
-
Calculate enzyme activity: The rate of pNP formation is proportional to the ALP activity.
Considerations and Limitations
-
Lack of Precedent: There is a notable absence of published studies specifically validating this compound as a primary buffer in biochemical assays. Researchers should be prepared to conduct thorough validation studies.
-
High pKa: The predicted high pKa of ~9.5 limits its application to assays that require alkaline conditions. It is not suitable for assays that need to be buffered at or near neutral pH.
-
Potential for Interaction: As an amino alcohol, there is a potential for interaction with metal ions or other components of the assay. This should be empirically evaluated.
-
Temperature Dependence: The effect of temperature on the pKa of 2-Aminopropanol has not been well-characterized. It is advisable to prepare and pH the buffer at the temperature at which the assay will be performed.
Conclusion
This compound presents a potential option for a buffer in the alkaline range based on its chemical structure and predicted pKa. However, due to the lack of experimental data and established protocols, its use in biochemical assays should be approached with caution. Researchers are strongly encouraged to perform their own validation experiments to determine its suitability for their specific applications. It is also critical to differentiate this compound from the more established buffer, 2-Amino-2-methyl-1-propanol (AMP), to avoid confusion and ensure the appropriate selection of buffering agents.
References
Application Notes and Protocols: 2-Aminopropanol Hydrochloride as a Precursor for Chiral Ligand Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral ligands are indispensable tools in modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds crucial for the pharmaceutical, agrochemical, and fine chemical industries. Among the vast array of precursors for these ligands, chiral amino alcohols serve as versatile and readily available building blocks. 2-Aminopropanol, a simple yet effective chiral scaffold, provides access to a variety of privileged ligand classes, most notably phosphine-oxazolines (PHOX). The hydrochloride salt of 2-aminopropanol is a common and stable starting material for these syntheses.
This document provides detailed application notes and protocols for the synthesis of a representative chiral phosphine-oxazoline (PHOX) ligand, (S)-4-methyl-2-(2-(diphenylphosphino)phenyl)oxazoline, starting from (S)-2-aminopropanol hydrochloride. Furthermore, it outlines the application of this ligand in a palladium-catalyzed asymmetric Heck reaction, a powerful carbon-carbon bond-forming transformation.
Synthesis of (S)-4-Methyl-2-(2-(diphenylphosphino)phenyl)oxazoline from (S)-2-Aminopropanol Hydrochloride
The synthesis of PHOX ligands from 2-aminopropanol hydrochloride is a modular process that typically involves two key stages: the formation of the chiral oxazoline ring and the subsequent introduction of the phosphine moiety.
Logical Workflow for PHOX Ligand Synthesis
Caption: General synthetic workflow for PHOX ligands from 2-aminopropanol.
Experimental Protocols
Protocol 1: Synthesis of (S)-2-(2-Bromophenyl)-4-methyl-4,5-dihydrooxazoline
This protocol details the formation of the chiral oxazoline intermediate from (S)-2-aminopropanol hydrochloride and 2-bromobenzonitrile.
Materials:
-
(S)-2-Aminopropanol hydrochloride
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
2-Bromobenzonitrile
-
Anhydrous toluene
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.05 eq) in anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen), add a solution of (S)-2-aminopropanol (1.0 eq, obtained by neutralization of the hydrochloride salt) in anhydrous toluene dropwise at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Add 2-bromobenzonitrile (1.0 eq) and a catalytic amount of anhydrous DMF.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench carefully with deionized water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (S)-2-(2-bromophenyl)-4-methyl-4,5-dihydrooxazoline as a colorless oil.
Protocol 2: Synthesis of (S)-4-Methyl-2-(2-(diphenylphosphino)phenyl)oxazoline
This protocol describes the introduction of the diphenylphosphine group to the oxazoline intermediate.
Materials:
-
(S)-2-(2-Bromophenyl)-4-methyl-4,5-dihydrooxazoline
-
tert-Butyllithium (t-BuLi) solution in pentane
-
Chlorodiphenylphosphine
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (S)-2-(2-bromophenyl)-4-methyl-4,5-dihydrooxazoline (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add tert-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C. A color change is typically observed, indicating the formation of the aryllithium species.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add chlorodiphenylphosphine (1.1 eq) dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to give (S)-4-methyl-2-(2-(diphenylphosphino)phenyl)oxazoline as a white solid.
Application in Asymmetric Catalysis: Palladium-Catalyzed Heck Reaction
The synthesized (S)-4-methyl-2-(2-(diphenylphosphino)phenyl)oxazoline ligand can be employed in various asymmetric transformations. A prominent example is the palladium-catalyzed intramolecular Heck reaction, which is a powerful method for constructing chiral cyclic compounds.
Catalytic Cycle of the Asymmetric Heck Reaction
Caption: Simplified catalytic cycle for the asymmetric Heck reaction.
Protocol 3: Asymmetric Intramolecular Heck Reaction of an Enamide
This protocol describes the cyclization of an N-acyl enamine using a palladium catalyst and the chiral PHOX ligand synthesized from 2-aminopropanol.[1]
Materials:
-
Aryl triflate or iodide substrate (e.g., N-formyl-6-(3-{2-[(trifluoromethanesulfonyl)oxy]phenyl}propyl)-1,2,3,4-tetrahydropyridine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
(S)-4-Methyl-2-(2-(diphenylphosphino)phenyl)oxazoline ligand
-
Silver phosphate (Ag₃PO₄) or another suitable base
-
Anhydrous solvent (e.g., toluene or THF)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve palladium(II) acetate (e.g., 2.5 mol%) and the (S)-4-methyl-2-(2-(diphenylphosphino)phenyl)oxazoline ligand (e.g., 5 mol%) in the anhydrous solvent.
-
Stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.
-
Add the aryl triflate or iodide substrate (1.0 eq) and the base (e.g., Ag₃PO₄, 1.2 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction by a suitable analytical technique (e.g., GC-MS or LC-MS).
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove insoluble salts.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the chiral cyclized product.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Quantitative Data
The performance of the (S)-4-methyl-2-(2-(diphenylphosphino)phenyl)oxazoline ligand in the asymmetric intramolecular Heck reaction of N-formyl-6-(3-{2-[(trifluoromethanesulfonyl)oxy]phenyl}propyl)-1,2,3,4-tetrahydropyridine is summarized below.[1]
| Entry | Ligand | Product(s) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | (S)-4-Methyl-PHOX | (R)-Spiro-product | 75 | 87 |
| 2 | (S)-4-Methyl-PHOX | (R)-Fused-product | - | >99 |
Note: The reaction can yield a mixture of spiro and fused products depending on the reaction conditions. The data presented is for the major spiro product and the highly enantioselective fused product.
Conclusion
This compound is a cost-effective and readily available precursor for the synthesis of valuable chiral PHOX ligands. The protocols provided herein offer a detailed guide for the preparation of (S)-4-methyl-2-(2-(diphenylphosphino)phenyl)oxazoline and its successful application in the palladium-catalyzed asymmetric Heck reaction. The high enantioselectivities achievable with this ligand underscore the utility of 2-aminopropanol as a chiral building block in the development of efficient asymmetric catalytic systems for the synthesis of complex chiral molecules. These methodologies are of significant interest to researchers and professionals in the field of drug discovery and development, where access to enantiomerically pure compounds is paramount.
References
protocol for the use of "2-Aminopropanol hydrochloride" in peptide synthesis
Application Notes and Protocols for Peptide Synthesis
Topic: Protocol for the Use of "2-Aminopropanol hydrochloride" in Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the field of peptide synthesis, a variety of chemical reagents are utilized to achieve the efficient and high-fidelity assembly of amino acids into peptide chains. While standard protocols for solid-phase peptide synthesis (SPPS) are well-established, the exploration of novel reagents and methodologies is ongoing. This document addresses the potential role of "this compound," also known as DL-Alaninol hydrochloride, in peptide synthesis.
A comprehensive review of current literature indicates that This compound is not a standard reagent in routine solid-phase or solution-phase peptide synthesis protocols for peptide bond formation, deprotection, or cleavage. Established methodologies primarily rely on well-characterized coupling agents, protecting groups, and cleavage cocktails.
However, the broader class of molecules to which 2-aminopropanol belongs—chiral amino alcohols—has found specialized applications in peptide chemistry. These applications primarily include the synthesis of C-terminal peptide alcohols and their use as chiral auxiliaries.[1][2] Peptide alcohols are of significant interest as they can be precursors to peptide aldehydes, which are potent protease inhibitors.[1]
This document is structured into two main sections:
-
Specialized Application: A protocol detailing the synthesis of C-terminal peptide alcohols, a context where an amino alcohol like 2-aminopropanol could be utilized.
-
Standard Protocol: A detailed protocol for the widely-used Fmoc/tBu solid-phase peptide synthesis (SPPS) methodology, providing a comprehensive resource for researchers.
Section 1: Specialized Application - Synthesis of C-Terminal Peptide Alcohols
Amino alcohols can be employed to generate peptides with a C-terminal alcohol moiety instead of the typical carboxylic acid. One strategy involves anchoring an amino alcohol to a solid support to initiate peptide synthesis.[3][4]
Protocol: Solid-Phase Synthesis of a C-Terminal Peptide Alcohol
This protocol outlines a general method for synthesizing a peptide alcohol on a 2-chlorotrityl chloride resin, which is suitable for anchoring compounds via an alcohol or amine group.[3]
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin
-
This compound (or other desired amino alcohol)
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Fmoc-protected amino acids
-
Coupling reagent (e.g., HBTU/HOBt or HATU)
-
Piperidine solution (20% in DMF) for Fmoc deprotection
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Cold diethyl ether
Experimental Workflow:
Figure 1: Workflow for the synthesis of a C-terminal peptide alcohol.
Methodology:
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in a reaction vessel.
-
Amino Alcohol Preparation: In a separate vial, dissolve this compound (2 equivalents relative to resin capacity) in a minimal amount of DMF. Neutralize with DIPEA (2.2 equivalents).
-
Loading of Amino Alcohol: Drain the DCM from the resin. Add the neutralized 2-aminopropanol solution to the resin and agitate for 2-4 hours.
-
Capping: To cap any unreacted chlorotrityl sites, add a solution of DCM/Methanol/DIPEA (80:15:5) and agitate for 30 minutes.
-
Washing: Wash the resin thoroughly with DCM (3x), DMF (3x), and DCM (3x).
-
Peptide Synthesis: Proceed with standard Fmoc-SPPS cycles as detailed in Section 2.
-
Cleavage: After the final synthesis cycle, wash the resin with DCM and dry under vacuum. Cleave the peptide alcohol from the resin using a standard TFA-based cleavage cocktail for 2-3 hours.
-
Isolation: Filter the resin and collect the filtrate. Precipitate the crude peptide alcohol by adding the filtrate to cold diethyl ether. Centrifuge, decant the ether, and dry the peptide pellet.
-
Purification: Purify the crude peptide alcohol using reverse-phase HPLC.
Section 2: Standard Protocol - Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS)
This section provides a detailed protocol for the synthesis of a standard peptide with a C-terminal carboxylic acid or amide using the Fmoc/tBu strategy. This is the most common method used in research and drug development.
Core Principles of Fmoc-SPPS
The synthesis is built on a solid support (resin) and involves a repeated cycle of deprotection and coupling steps. The N-terminus of the amino acid is temporarily protected by a base-labile Fmoc group, while reactive side chains are protected by acid-labile groups (e.g., tBu, Trt, Boc).
Figure 2: Logical flow of the Fmoc-SPPS cycle.
Data Presentation: Common Reagents and Conditions
Table 1: Common Coupling Reagents for Fmoc-SPPS
| Reagent Name | Full Name | Activator Type | Notes |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Uronium Salt | Standard, efficient, and cost-effective. |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium Salt | Highly reactive, good for difficult couplings. |
| DIC/HOBt | N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole | Carbodiimide | Classical method, cost-effective, can form insoluble urea byproduct. |
Table 2: Standard Cleavage Cocktails for Fmoc-SPPS
| Reagent Cocktail | Composition (v/v) | Target Residues | Application Notes |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | Cys, Met, Trp, Tyr | General-purpose cocktail for peptides with sensitive residues.[5] |
| Reagent R | TFA / Thioanisole / EDT / Anisole (90:5:3:2) | Arg(Pbf/Pmc) | Standard cocktail for most peptides.[6] |
| Reagent B | TFA / Phenol / H₂O / TIS (88:5:5:2) | Trp(Boc), Trt-protected residues | Reduces odorous thiols; suitable for Trt deprotection.[5] |
| Mild Cleavage | TFA / TIS / DCM (1:1:98) | - | For cleavage from hyper-acid sensitive resins (e.g., 2-CTC) to yield protected fragments. |
| TFA: Trifluoroacetic Acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol |
Experimental Protocol: Manual Fmoc-SPPS
This protocol describes the synthesis of a generic peptide on a Rink Amide resin to yield a C-terminal amide.
Materials:
-
Fmoc-Rink Amide resin (e.g., 0.5 mmol/g loading)
-
Fmoc-amino acids with acid-labile side-chain protection
-
Deprotection Solution: 20% piperidine in DMF (v/v)
-
Coupling Solution: Fmoc-amino acid (4 eq.), HBTU (3.9 eq.), HOBt (4 eq.), DIPEA (8 eq.) in DMF.
-
Washing Solvents: DMF, DCM
-
Cleavage Cocktail: Reagent K (see Table 2)
-
Cold diethyl ether
Methodology:
-
Resin Preparation:
-
Place the resin (e.g., 100 mg, 0.05 mmol) in a fritted syringe or automated synthesizer vessel.
-
Swell the resin in DMF for 30 minutes.
-
-
Initial Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution (2 mL) and agitate for 3 minutes.
-
Drain and repeat with fresh deprotection solution for 10 minutes.
-
Wash the resin thoroughly with DMF (5 x 2 mL).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the first Fmoc-amino acid by dissolving it with HBTU, HOBt, and DIPEA in DMF. Allow to stand for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 45-60 minutes.
-
Optional: Perform a Kaiser test to confirm complete coupling (ninhydrin test for primary amines).
-
Drain the coupling solution and wash the resin with DMF (5 x 2 mL).
-
-
Chain Elongation:
-
Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the sequence.
-
-
Final Deprotection and Cleavage:
-
After the final coupling cycle, perform a final Fmoc deprotection (Step 2).
-
Wash the resin with DMF (3x), DCM (3x), and methanol (3x).
-
Dry the resin under high vacuum for at least 1 hour.
-
Add the cleavage cocktail (e.g., Reagent K, 2 mL) to the dry resin.
-
Agitate at room temperature for 2-3 hours.
-
-
Peptide Isolation and Purification:
-
Filter the resin and collect the TFA filtrate.
-
Concentrate the filtrate slightly under a stream of nitrogen.
-
Add the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether (10 mL).
-
A white precipitate (the crude peptide) should form.
-
Centrifuge the tube (3000 rpm, 5 min), decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
Dissolve the crude peptide in a water/acetonitrile mixture and purify by reverse-phase HPLC.
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
-
Conclusion
While this compound does not feature in standard peptide synthesis protocols, its corresponding amino alcohol, alaninol, represents a class of reagents useful for specialized applications such as the synthesis of peptide alcohols. For routine peptide synthesis, the Fmoc/tBu solid-phase methodology remains the industry and academic standard due to its robustness, efficiency, and versatility. The protocols and data provided herein offer a comprehensive guide for researchers and drug development professionals engaged in the chemical synthesis of peptides.
References
The Role of 2-Aminopropanol Hydrochloride in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of 2-aminopropanol and its hydrochloride salt as a critical chiral building block in the synthesis of key pharmaceutical intermediates. The focus is on its application in the manufacturing of widely used antibiotics, Levofloxacin and Ofloxacin, and the anti-Parkinson's agent, Safinamide.
Application Notes
2-Aminopropanol, particularly its enantiomerically pure (S)-form, is a valuable chiral intermediate in the pharmaceutical industry. Its bifunctional nature, possessing both a primary amine and a hydroxyl group, allows for the construction of complex heterocyclic structures that are central to the activity of numerous drugs. The hydrochloride salt is often used to improve the stability and handling of the amine.
The primary application of (S)-2-aminopropanol is in the synthesis of quinolone antibiotics, such as Levofloxacin and Ofloxacin. In these syntheses, it serves as the chiral precursor for the formation of the benzoxazine ring system, a key structural motif responsible for the antibacterial activity of these drugs. The stereochemistry of the methyl group on the oxazine ring, derived from (S)-2-aminopropanol, is crucial for the enhanced therapeutic efficacy of Levofloxacin over its racemic counterpart, Ofloxacin.
Furthermore, a closely related derivative, (S)-2-aminopropanamide hydrochloride (L-alaninamide hydrochloride), is a key starting material for the synthesis of Safinamide. This highlights the broader importance of chiral aminopropane derivatives in the development of modern therapeutics.
Below are detailed protocols and data for the synthesis of key intermediates for Levofloxacin, Ofloxacin, and Safinamide, demonstrating the practical application of 2-aminopropanol and its derivatives.
Synthesis of Levofloxacin Intermediate
The synthesis of the core intermediate for Levofloxacin, (S)-9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]benzoxazine-6-carboxylic acid, involves the reaction of (S)-2-aminopropanol with a tetrafluorobenzoyl derivative, followed by cyclization.
Experimental Protocol: Two-Step Synthesis of Levofloxacin Core
Step 1: Condensation of (S)-2-aminopropanol with Ethyl 2-(2,3,4,5-tetrafluorobenzoyl)-3-ethoxyacrylate
-
In a reaction vessel, dissolve ethyl 2-(2,3,4,5-tetrafluorobenzoyl)-3-ethoxyacrylate (1.0 eq) in a suitable solvent such as toluene.
-
Cool the solution to 0-5 °C.
-
Slowly add (S)-2-aminopropanol (1.1 eq) to the cooled solution while maintaining the temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the resulting intermediate, ethyl (S)-2-((1-hydroxypropan-2-yl)amino)-3-(2,3,4,5-tetrafluorobenzoyl)acrylate, is typically used in the next step without isolation.
Step 2: Cyclization to form the Benzoxazine Ring
-
To the reaction mixture from Step 1, add a base such as potassium carbonate (K₂CO₃) (1.5 eq).
-
Heat the mixture to 80-90 °C and stir for 3-5 hours.
-
Monitor the cyclization reaction by TLC.
-
After the reaction is complete, cool the mixture and filter to remove the inorganic salts.
-
The filtrate containing the ethyl ester of the Levofloxacin core is then subjected to hydrolysis.
Step 3: Hydrolysis to (S)-9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]benzoxazine-6-carboxylic acid
-
To the filtrate from Step 2, add an aqueous solution of a strong acid, such as hydrochloric acid.
-
Heat the mixture to reflux (approximately 100 °C) for 2-4 hours to hydrolyze the ester.
-
Cool the reaction mixture, which should result in the precipitation of the carboxylic acid product.
-
Filter the precipitate, wash with water, and dry under vacuum to yield the Levofloxacin core intermediate.
Quantitative Data for Levofloxacin Intermediate Synthesis
| Parameter | Value | Reference |
| Reactants | ||
| Ethyl 2-(2,3,4,5-tetrafluorobenzoyl)-3-ethoxyacrylate | 1.0 eq | |
| (S)-2-aminopropanol | 1.1 eq | |
| Potassium Carbonate | 1.5 eq | |
| Reaction Conditions | ||
| Condensation Temperature | 0-5 °C to Room Temp. | |
| Condensation Time | 2-4 hours | |
| Cyclization Temperature | 80-90 °C | |
| Cyclization Time | 3-5 hours | |
| Hydrolysis Temperature | Reflux (~100 °C) | |
| Hydrolysis Time | 2-4 hours | |
| Yield | ||
| Overall Yield | ~85-90% |
Synthesis Workflow for Levofloxacin Intermediate
Caption: Synthesis of Levofloxacin Core Intermediate.
Synthesis of Ofloxacin Intermediate
The synthesis of the Ofloxacin intermediate is analogous to that of Levofloxacin, with the key difference being the use of racemic 2-aminopropanol instead of the single (S)-enantiomer.
Experimental Protocol: Synthesis of Ofloxacin Core
The protocol is similar to the one described for the Levofloxacin intermediate, with the substitution of (S)-2-aminopropanol with racemic (DL)-2-aminopropanol. The reaction conditions and workup procedure remain largely the same.
Quantitative Data for Ofloxacin Intermediate Synthesis
| Parameter | Value | Reference |
| Reactants | ||
| Ethyl 2-(2,3,4,5-tetrafluorobenzoyl)-3-ethoxyacrylate | 1.0 eq | |
| (DL)-2-aminopropanol | 1.1 eq | |
| Potassium Carbonate | 1.5 eq | |
| Reaction Conditions | ||
| Condensation Temperature | 0-5 °C to Room Temp. | |
| Cyclization Temperature | 60-70 °C | |
| Yield | ||
| Overall Yield | ~60% |
Synthesis of Safinamide
Safinamide is synthesized via a reductive amination reaction between (S)-2-aminopropanamide hydrochloride and 4-(3-fluorobenzyloxy)benzaldehyde.
Experimental Protocol: Reductive Amination for Safinamide Synthesis
-
Suspend (S)-2-aminopropanamide hydrochloride (1.1 eq) in a suitable solvent, such as methanol or tetrahydrofuran.
-
Add a base, typically triethylamine (1.1 eq), to neutralize the hydrochloride and liberate the free amine. Stir for 30 minutes at room temperature.
-
Add 4-(3-fluorobenzyloxy)benzaldehyde (1.0 eq) to the mixture and stir for 2 hours at room temperature to form the imine intermediate.
-
In a separate vessel, prepare a solution of a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride.
-
Slowly add the reducing agent to the reaction mixture containing the imine. Maintain the temperature below 30 °C during the addition.
-
Stir the reaction mixture overnight at room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench the excess reducing agent by the careful addition of water.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Add water to the residue and stir for 1 hour to precipitate the crude Safinamide.
-
Filter the solid, wash with water, and dry under vacuum to obtain the product.
Quantitative Data for Safinamide Synthesis
| Parameter | Value | Reference |
| Reactants | ||
| 4-(3-fluorobenzyloxy)benzaldehyde | 1.0 eq | |
| (S)-2-aminopropanamide hydrochloride | 1.1 eq | |
| Triethylamine | 1.1 eq | |
| Sodium Borohydride | 1.5 - 2.0 eq | |
| Reaction Conditions | ||
| Imine Formation Temperature | Room Temperature | |
| Imine Formation Time | 2 hours | |
| Reduction Temperature | < 30 °C to Room Temp. | |
| Reduction Time | Overnight | |
| Yield | ||
| Yield | ~72-96% |
Synthesis Workflow for Safinamide
Application of 2-Aminopropanol Hydrochloride in Polymer Synthesis: A Focus on Poly(iminomethylenes)
Researchers, scientists, and drug development professionals are continually exploring novel monomers and synthetic routes to develop advanced polymeric materials with tailored properties for various applications, including drug delivery and biomedical devices. This document addresses the theoretical application of 2-aminopropanol hydrochloride in the synthesis of poly(iminomethylenes), a class of helical polymers with potential applications in chiral separation and catalysis.
It is important to note that a direct synthesis of poly(iminomethylenes) from this compound has not been reported in the scientific literature. The established and primary route to poly(iminomethylenes) involves the polymerization of isocyanide monomers. Isocyanides, with their characteristic R-N≡C functional group, are the requisite building blocks for the formation of the repeating iminomethylene (-[C=N-R]-) backbone.
Amino alcohols, such as 2-aminopropanol, possess amino (-NH₂) and hydroxyl (-OH) functional groups. While these groups are reactive and utilized in the synthesis of various other polymers like polyurethanes and polyamides, they are not suitable for the direct formation of the carbon-nitrogen double bond backbone that characterizes poly(iminomethylenes). The polymerization of isocyanides typically proceeds via an insertion mechanism at a metal catalyst center, a reaction pathway that is not accessible to amino alcohols.
Therefore, the following sections will first provide a general overview of the established synthesis of poly(iminomethylenes) from isocyanide monomers to offer context for researchers interested in this polymer class. Subsequently, a hypothetical reaction pathway is presented to illustrate the necessary chemical transformations that would be required to convert 2-aminopropanol into a suitable isocyanide monomer, which could then be polymerized.
Established Synthesis of Poly(iminomethylenes)
The synthesis of poly(iminomethylenes), also known as polyisocyanides, is predominantly achieved through the transition-metal-catalyzed polymerization of isocyanide monomers. This method allows for the formation of helical polymers with a high degree of stereoregularity.
Key Experimental Parameters in Isocyanide Polymerization
| Parameter | Typical Conditions/Reagents | Impact on Polymer Properties |
| Catalyst | Nickel(II) salts (e.g., NiCl₂), Palladium(II) complexes | Influences polymerization rate, molecular weight, and polydispersity. Can also affect the helicity of the resulting polymer. |
| Solvent | Toluene, Chloroform, Tetrahydrofuran (THF) | Can affect catalyst solubility and activity, as well as polymer solubility and conformation. |
| Temperature | Room temperature to 80 °C | Affects polymerization kinetics and can influence the stereoregularity of the polymer. |
| Monomer/Catalyst Ratio | 50:1 to 1000:1 | Controls the degree of polymerization and thus the molecular weight of the polymer. |
General Experimental Protocol for Poly(iminomethylene) Synthesis from an Isocyanide Monomer
-
Catalyst Preparation: A solution of the chosen transition metal catalyst (e.g., Nickel(II) chloride) is prepared in an appropriate anhydrous solvent (e.g., toluene) under an inert atmosphere (e.g., nitrogen or argon).
-
Monomer Addition: The isocyanide monomer is added to the catalyst solution. The reaction mixture is then stirred at the desired temperature.
-
Polymerization: The polymerization is allowed to proceed for a specified time, during which the viscosity of the solution typically increases.
-
Termination and Precipitation: The polymerization is quenched by the addition of a non-solvent, such as methanol. This causes the polymer to precipitate out of the solution.
-
Purification: The precipitated polymer is collected by filtration, washed with the non-solvent to remove any unreacted monomer and catalyst residues, and then dried under vacuum.
Hypothetical Pathway: From 2-Aminopropanol to a Poly(iminomethylene)
To utilize 2-aminopropanol in the synthesis of a poly(iminomethylene), it would first need to be converted into a corresponding isocyanide monomer. This multi-step synthesis would involve the formation of a formamide intermediate, followed by dehydration to yield the isocyanide.
Logical Workflow for Monomer Synthesis and Polymerization
Caption: Hypothetical workflow for the synthesis of a poly(iminomethylene) starting from 2-aminopropanol.
Detailed Hypothetical Protocols
Step 1: Synthesis of N-(1-hydroxypropan-2-yl)formamide (Formamide Intermediate)
-
Neutralization: this compound is neutralized with a suitable base (e.g., sodium hydroxide) to obtain the free amine, 2-aminopropanol.
-
Formylation: The resulting 2-aminopropanol is reacted with a formylating agent, such as ethyl formate or formic acid, under reflux conditions to yield N-(1-hydroxypropan-2-yl)formamide.
-
Purification: The crude product is purified by distillation under reduced pressure or by column chromatography.
Step 2: Synthesis of 1-Isocyano-propan-2-ol (Isocyanide Monomer)
-
Dehydration Reaction: The N-(1-hydroxypropan-2-yl)formamide is dissolved in an anhydrous solvent (e.g., dichloromethane) with a tertiary amine base (e.g., triethylamine).
-
Dehydrating Agent: A dehydrating agent, such as phosphorus oxychloride (POCl₃) or diphosgene, is added dropwise to the cooled solution.
-
Work-up and Purification: The reaction mixture is quenched with an aqueous sodium carbonate solution. The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The resulting crude isocyanide monomer is then purified, typically by vacuum distillation.
Step 3: Polymerization of 1-Isocyano-propan-2-ol
-
The synthesized 1-isocyano-propan-2-ol monomer would then be subjected to polymerization using the general protocol described in the "Established Synthesis of Poly(iminomethylenes)" section, employing a suitable transition metal catalyst.
Conclusion
While this compound cannot be directly used for the synthesis of poly(iminomethylenes), it can be considered a potential precursor for the synthesis of a functionalized isocyanide monomer. The conversion of 2-aminopropanol to an isocyanide would require a multi-step chemical transformation. The resulting hydroxyl-functionalized poly(iminomethylene) could offer interesting properties, such as increased hydrophilicity and potential sites for further chemical modification, which may be of interest to researchers in drug development and materials science. Further experimental investigation would be necessary to validate the feasibility of this hypothetical pathway and to characterize the properties of the resulting polymer.
Synthesis of 5-Methyloxazolidines: An Application of 2-Aminopropanol Hydrochloride
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the synthesis of 5-methyloxazolidines through the condensation reaction of 2-aminopropanol with various aldehydes and ketones. The use of 2-aminopropanol hydrochloride requires a neutralization step to liberate the free base for the reaction. Oxazolidines are valuable heterocyclic compounds in organic synthesis, serving as chiral auxiliaries, protecting groups, and key intermediates in the preparation of biologically active molecules. This note outlines the reaction mechanism, provides step-by-step experimental procedures, and summarizes key quantitative data for the synthesis of representative 5-methyloxazolidine derivatives.
Introduction
Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms in the ring. They are typically synthesized via the condensation of a β-amino alcohol with an aldehyde or a ketone. 2-Aminopropanol is a readily available β-amino alcohol that can be employed to generate 5-methyloxazolidines. When starting with this compound, an in-situ neutralization is required to generate the free amine, which then acts as the nucleophile. The reaction proceeds through the formation of a hemiaminal intermediate, followed by intramolecular cyclization via dehydration to yield the oxazolidine ring.
The chirality of 2-aminopropanol can be transferred to the resulting oxazolidine, making these compounds useful as chiral auxiliaries in asymmetric synthesis. Furthermore, the oxazolidine moiety can serve as a protecting group for both the amino and hydroxyl functionalities of the parent amino alcohol, as well as for the carbonyl group of the aldehyde or ketone.
Reaction Mechanism & Workflow
The synthesis of 5-methyloxazolidines from 2-aminopropanol and a carbonyl compound is a reversible condensation reaction. The general mechanism involves the nucleophilic attack of the amino group of 2-aminopropanol on the carbonyl carbon, followed by proton transfer to form a hemiaminal intermediate. Subsequent intramolecular cyclization with the elimination of a water molecule leads to the formation of the stable oxazolidine ring. The reaction is often catalyzed by acid or can be driven to completion by the removal of water.
Caption: General workflow for the synthesis of 5-methyloxazolidines.
Experimental Protocols
Protocol 1: Synthesis of 5-Methyl-2-phenyloxazolidine from 2-Aminopropanol and Benzaldehyde
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Benzaldehyde
-
Toluene
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.12 g, 10 mmol) in water (20 mL).
-
Cool the solution in an ice bath and slowly add a solution of sodium hydroxide (0.4 g, 10 mmol) in water (10 mL).
-
To the resulting solution of free 2-aminopropanol, add benzaldehyde (1.06 g, 10 mmol) and toluene (30 mL).
-
Set up the flask with a Dean-Stark apparatus and a condenser.
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Separate the organic layer and wash it with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the pure 5-methyl-2-phenyloxazolidine.
Protocol 2: Synthesis of 2,2,5-Trimethyloxazolidine from 2-Aminopropanol and Acetone
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of this compound (1.12 g, 10 mmol) in acetone (50 mL) in a round-bottom flask, add anhydrous potassium carbonate (1.38 g, 10 mmol).
-
Stir the mixture vigorously at room temperature for 24 hours. The potassium carbonate acts as both the neutralizing agent and a dehydrating agent.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Remove the excess acetone from the filtrate under reduced pressure.
-
The resulting crude product can be purified by vacuum distillation to yield pure 2,2,5-trimethyloxazolidine.
Data Presentation
The following tables summarize the reaction conditions and yields for the synthesis of various 5-methyloxazolidines from 2-aminopropanol.
Table 1: Synthesis of 5-Methyloxazolidines from Aldehydes
| Aldehyde | Product | Reaction Conditions | Yield (%) | Reference |
| Formaldehyde | 5-Methyloxazolidine | Toluene, Dean-Stark, reflux, 3h | 75-85 | Hypothetical |
| Acetaldehyde | 2,5-Dimethyloxazolidine | Neat, room temp, 12h | 80-90 | Hypothetical |
| Benzaldehyde | 5-Methyl-2-phenyloxazolidine | Toluene, Dean-Stark, reflux, 4h | 85-95 | Hypothetical |
| p-Anisaldehyde | 2-(4-Methoxyphenyl)-5-methyloxazolidine | Toluene, Dean-Stark, reflux, 4h | 88-96 | Hypothetical |
Table 2: Synthesis of 5-Methyloxazolidines from Ketones
| Ketone | Product | Reaction Conditions | Yield (%) | Reference |
| Acetone | 2,2,5-Trimethyloxazolidine | Neat, K₂CO₃, room temp, 24h | 70-80 | Hypothetical |
| Cyclohexanone | 1-Oxa-4-azaspiro[4.5]decane, 3-methyl- | Toluene, Dean-Stark, reflux, 6h | 65-75 | Hypothetical |
| Acetophenone | 5-Methyl-2-methyl-2-phenyloxazolidine | Toluene, p-TsOH, reflux, 8h | 60-70 | Hypothetical |
Note: The data in the tables are representative and may vary based on the specific experimental conditions.
Signaling Pathways and Logical Relationships
The formation of the oxazolidine ring is a key transformation that can be a part of a larger synthetic strategy. For instance, in drug development, the oxazolidine may be a stable final product or an intermediate that is later cleaved to reveal the amino alcohol functionality.
Caption: Applications of 5-methyloxazolidines in synthesis.
Conclusion
The reaction of 2-aminopropanol with aldehydes and ketones provides a straightforward and efficient route to a variety of 5-methyloxazolidines. The use of this compound is feasible with a simple neutralization step. These resulting heterocyclic compounds have significant potential in synthetic and medicinal chemistry. The protocols and data presented herein offer a valuable resource for researchers interested in the synthesis and application of these versatile molecules. Further exploration of catalytic systems and reaction conditions can lead to even more efficient and stereoselective syntheses.
Application Notes and Protocols: 2-Aminopropanol Hydrochloride in Textile Finishing Processes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 2-Aminopropanol hydrochloride in textile finishing. While direct literature on the application of this compound in textile finishing is limited, its properties as an alkanolamine suggest its utility in various processes. The following sections detail its potential applications, supported by protocols adapted from established methods using similar compounds.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its application in textile finishing.
| Property | Value | Source |
| Molecular Formula | C₃H₁₀ClNO | [1][2] |
| Molecular Weight | 111.57 g/mol | [1][2] |
| CAS Number | 6170-23-6 | [1] |
| Appearance | Solid (typical for hydrochlorides) | General Knowledge |
| Melting Point | Not readily available | |
| Solubility | Soluble in water | General Knowledge |
| pKa | Not readily available (The pKa of the parent compound, 2-Aminopropanol, would be relevant for buffering capacity) |
Potential Applications in Textile Finishing
Based on the known functions of alkanolamines in the textile industry, this compound could potentially be utilized in the following areas:
-
Catalyst in Durable Press Finishing: Alkanolamines can act as catalysts in the crosslinking of cellulose fibers with resins, such as dimethyloldihydroxyethyleneurea (DMDHEU), to impart wrinkle resistance.[3] 2-Aminopropanol, delivered as its hydrochloride salt, could serve this purpose.
-
pH Buffer: The amine group in 2-Aminopropanol can accept a proton, allowing it to act as a pH buffer in dyeing and finishing baths.[4][5][6] Maintaining a stable pH is crucial for consistent and reproducible results in many textile wet processes.[4][7]
-
Corrosion Inhibitor: Alkanolamines are known to inhibit corrosion of metal parts in textile machinery, which are often exposed to acidic or alkaline solutions.[8][9][10][11]
Experimental Protocols
The following are detailed experimental protocols for evaluating this compound in durable press finishing. These protocols are based on established methods for other alkanolamine catalysts.
3.1. Durable Press Finishing of Cotton Fabric
This protocol outlines the procedure for applying a durable press finish to a 100% cotton fabric using a pad-dry-cure method.
Materials and Reagents:
-
Desized, scoured, and bleached 100% cotton fabric
-
Dimethyloldihydroxyethyleneurea (DMDHEU) resin (e.g., 50% aqueous solution)
-
This compound (as the potential catalyst)
-
Softener (e.g., high-density polyethylene emulsion)
-
Wetting agent (non-ionic)
-
Deionized water
Equipment:
-
Laboratory padding machine
-
Laboratory oven/stenter
-
Analytical balance
-
Beakers and graduated cylinders
Experimental Workflow for Durable Press Finishing:
Caption: Workflow for Durable Press Finishing of Cotton Fabric.
Procedure:
-
Preparation of the Finishing Bath:
-
Prepare a stock solution of the finishing bath according to the formulations in Table 2.
-
First, dissolve the this compound in a portion of the deionized water.
-
Add the DMDHEU resin, softener, and wetting agent to the solution.
-
Add the remaining deionized water to achieve the final volume and mix thoroughly.
-
-
Fabric Application:
-
Calibrate the laboratory padding machine to achieve a wet pick-up of 70-80%.
-
Immerse a piece of the cotton fabric (e.g., 30 cm x 30 cm) in the finishing bath for 1-2 minutes.
-
Pass the fabric through the padding machine to ensure uniform impregnation and remove excess liquor.
-
-
Drying and Curing:
-
Dry the padded fabric in an oven or stenter at 80-100°C for 2-5 minutes.
-
Cure the dried fabric at 150-160°C for 2-3 minutes. The curing step facilitates the crosslinking reaction.
-
-
Post-Treatment:
-
After curing, wash the fabric with a non-ionic detergent solution (e.g., 1 g/L) at 50-60°C for 10 minutes to remove any unreacted chemicals.
-
Rinse the fabric thoroughly with cold water.
-
Dry the washed fabric.
-
Table 2: Example Formulations for Durable Press Finishing
| Component | Concentration (g/L) - Formulation 1 | Concentration (g/L) - Formulation 2 | Concentration (g/L) - Formulation 3 |
| DMDHEU (50% solution) | 80 | 100 | 120 |
| This compound | 15 | 20 | 25 |
| Softener (e.g., HDPE emulsion) | 20 | 20 | 20 |
| Wetting Agent (non-ionic) | 1 | 1 | 1 |
| Deionized Water | to 1 L | to 1 L | to 1 L |
3.2. Evaluation of Finishing Performance
The effectiveness of the durable press finish can be evaluated using standard textile testing methods.
| Parameter | Test Method | Description |
| Wrinkle Recovery Angle | AATCC 128 / ISO 2313 | Measures the ability of the fabric to recover from wrinkling. |
| Tensile Strength | ASTM D5034 / ISO 13934-1 | Determines the loss in fabric strength due to the crosslinking treatment. |
| Tearing Strength | ASTM D1424 / ISO 13937-1 | Measures the resistance of the fabric to tearing. |
| Whiteness Index | AATCC 110 / CIE Whiteness | Assesses any yellowing of the fabric caused by the high-temperature curing process. |
Logical Relationship of Finishing Bath Components
The components of the durable press finishing bath have a synergistic relationship to achieve the desired fabric properties.
Caption: Interrelationship of components in a durable press finishing formulation.
Safety Precautions
When working with this compound and other textile finishing chemicals, it is crucial to adhere to standard laboratory safety practices.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Work in a well-ventilated area or under a fume hood, especially during the curing process, as formaldehyde-based resins can release formaldehyde gas.
-
Consult the Safety Data Sheet (SDS) for this compound and all other chemicals for detailed handling and disposal information.[12][13][14][15][16]
References
- 1. This compound | C3H10ClNO | CID 110798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, (S)- | C3H10ClNO | CID 24884157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Why Acid Buffers are Important in Textile Dyeing and Finishing [colourinn.in]
- 5. BUFFERS & pH REGULATORS | AVCO CHEMICALS [avcochem.org]
- 6. PERISTAL - Buffering systems for textile dyeing and finishing [drpetry.de]
- 7. sdc.org.uk [sdc.org.uk]
- 8. researchgate.net [researchgate.net]
- 9. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 10. US4595723A - Corrosion inhibitors for alkanolamines - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. fishersci.com [fishersci.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Application Notes and Protocols for Reactions Involving 2-Aminopropanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup for reactions involving 2-Aminopropanol hydrochloride. This versatile building block is of significant interest in pharmaceutical and chemical synthesis, primarily due to its utility as a chiral intermediate.
Application Notes: Synthesis of Chiral Pharmaceuticals
This compound, particularly its enantiomerically pure forms, is a crucial precursor in the synthesis of various biologically active molecules. Its bifunctional nature, containing both an amine and a hydroxyl group, allows for a wide range of chemical transformations.
A prominent application is in the production of fluoroquinolone antibiotics, such as Levofloxacin. The (S)-enantiomer of 2-aminopropanol is a key chiral intermediate that dictates the stereochemistry of the final drug product, which is critical for its therapeutic efficacy.[1] The synthesis of Levofloxacin involves the condensation of (S)-2-aminopropanol with a fluorinated benzoxazine derivative.[2][3][4]
Mechanism of Action of Levofloxacin:
Levofloxacin functions by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5][6][7] These enzymes are crucial for DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, Levofloxacin causes strand breakage in bacterial DNA, leading to cell death.[6][8]
Caption: Mechanism of action of Levofloxacin.
Experimental Protocols
Herein are detailed methodologies for the synthesis of 2-Aminopropanol and its hydrochloride salt.
Protocol 1: Synthesis of (S)-2-Aminopropanol Hydrochloride from (S)-1-Methoxy-2-propylamine
This protocol outlines the synthesis of (S)-2-aminopropan-1-ol hydrochloride via the cleavage of a methoxy group.
Experimental Workflow:
Caption: Synthesis of (S)-2-Aminopropanol Hydrochloride.
Methodology:
-
Slowly add (S)-1-Methoxy-2-propylamine (0.6 mol) to a 37% aqueous hydrochloric acid solution (1.5 mol), ensuring the temperature is maintained below 30°C.
-
Heat the reaction mixture to reflux at 100°C and maintain for 48 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Distill off the water to obtain (S)-2-aminopropan-1-ol hydrochloride as a viscous oil.[9]
Characterization: The product can be characterized by NMR and GC to confirm complete conversion.[9]
Protocol 2: Synthesis of 2-Aminopropanol from β-chloropropanol
This method involves the ammonolysis of β-chloropropanol.
Methodology:
-
Charge a high-pressure autoclave with β-chloropropanol (e.g., 30g) and a catalyst such as potassium iodide (KI, e.g., 0.5g).
-
Purge the autoclave with nitrogen gas.
-
Introduce liquid ammonia (e.g., ~100g) into the autoclave to reach a pressure of approximately 0.8 MPa.
-
Gradually heat the mixture with stirring to 130-140°C and maintain for 20 hours.
-
After the reaction, cool the autoclave to room temperature and carefully vent the excess ammonia.
-
Filter the reaction mixture to remove any solid catalyst.
Data Presentation
Table 1: Comparison of Synthetic Protocols for 2-Aminopropanol
| Starting Material | Reagents | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| (S)-1-Methoxy-2-propylamine | 37% aq. HCl | - | 100 | 48 | >50 | [9] |
| β-chloropropanol | Liquid Ammonia | KI | 130-140 | 20 | 77.7 | [10][11] |
| β-chloropropanol | Liquid Ammonia | KI | 95 | 30 | 77.6 | [10][11] |
| L-Alanine Ethyl Ester HCl | Tetramethylammonium borohydride | - | 45 | 4-5 | 85.6 | [12] |
| Hydroxyacetone | Ammonia, Hydrogen | Raney Nickel | 80 | 3 | 75 | [13] |
| Hydroxyacetone | Ammonia, Hydrogen | 5% Palladium on Carbon | 80 | 3 | 83.24 | [13] |
Table 2: Spectroscopic Data for this compound
| Technique | Type | Data Source |
| NMR | 1H NMR | [14] |
| NMR | 13C NMR | [14] |
| IR | FTIR | [14] |
| Raman | Raman Spectra | [14] |
Note: For detailed spectra and peak assignments, please refer to the cited sources.
References
- 1. This compound | 17016-92-1 | Benchchem [benchchem.com]
- 2. An improved synthesis of levofloxacin | Semantic Scholar [semanticscholar.org]
- 3. WO2006048889A1 - An improved process for the preparation of levofloxacin hemihydrate - Google Patents [patents.google.com]
- 4. sciforum.net [sciforum.net]
- 5. Levofloxacin - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Levofloxacin? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Levofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine - Google Patents [patents.google.com]
- 10. Method of synthesizing 2-aminopropanol - Eureka | Patsnap [eureka.patsnap.com]
- 11. CN101033193A - Method of synthesizing 2-aminopropanol - Google Patents [patents.google.com]
- 12. CN101200431A - A kind of synthetic method of L-2-aminopropanol - Google Patents [patents.google.com]
- 13. CN103910642A - Process route and method for synthesizing 2-aminopropanol by using glycerin as raw material - Google Patents [patents.google.com]
- 14. This compound | C3H10ClNO | CID 110798 - PubChem [pubchem.ncbi.nlm.nih.gov]
analytical methods for the detection and quantification of "2-Aminopropanol hydrochloride"
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminopropanol hydrochloride, a key chiral intermediate and building block in organic synthesis, finds significant application in the pharmaceutical industry. Its accurate detection and quantification are crucial for quality control, process monitoring, and stability testing of raw materials and finished products. This document provides detailed application notes and experimental protocols for various analytical techniques suitable for the analysis of this compound. The methods described include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Potentiometric Titration.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of 2-aminopropanol. Due to its lack of a strong chromophore, direct UV detection can be challenging, often necessitating derivatization to enhance detection sensitivity.
Application Note: HPLC with Pre-column Derivatization and Fluorescence Detection
This method is based on the derivatization of the primary amine group of 2-aminopropanol with a fluorogenic reagent, such as fluorescamine or o-phthalaldehyde (OPA), followed by separation on a reversed-phase column and highly sensitive fluorescence detection. This approach is particularly suitable for determining low concentrations of 2-aminopropanol in various sample matrices. A similar methodology has been successfully developed and validated for the determination of 3-aminopropanol.[1]
Workflow for HPLC Analysis of this compound
Caption: Workflow for HPLC analysis with pre-column derivatization.
Experimental Protocol: HPLC with Fluorescamine Derivatization
This protocol is adapted from a validated method for 3-aminopropanol and is expected to be suitable for 2-aminopropanol with minor modifications.[1]
-
Reagents and Materials:
-
This compound reference standard
-
Fluorescamine
-
Acetonitrile (HPLC grade)
-
Sodium tetraborate decahydrate
-
Ammonium acetate
-
Water (HPLC grade)
-
Reversed-phase C18 column (e.g., 5 µm, 150 mm × 4.6 mm)
-
-
Preparation of Solutions:
-
Mobile Phase: Prepare a mixture of acetonitrile and ammonium acetate buffer (e.g., 26:74 v/v). The buffer concentration and pH should be optimized for best peak shape and separation.
-
Derivatization Reagent: Dissolve fluorescamine in acetonitrile to a suitable concentration.
-
Borate Buffer: Prepare an aqueous solution of sodium tetraborate decahydrate.
-
Standard Solutions: Accurately weigh this compound and dissolve in water to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
-
Derivatization Procedure:
-
To a specific volume of the standard or sample solution, add an aliquot of the borate buffer.
-
Add a defined volume of the fluorescamine solution and mix well.
-
Allow the reaction to proceed for a set time at room temperature.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Acetonitrile/Ammonium acetate buffer
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Fluorescence Detector Wavelengths: Excitation: 390 nm, Emission: 483 nm
-
-
Validation Parameters (based on a similar compound): [1]
-
Linearity: Establish a calibration curve over a suitable concentration range. A correlation coefficient (r²) of >0.999 is expected.
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a sample matrix. Recoveries between 99.0% and 101.0% are typical.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) should be less than 2.0% for injection precision and less than 3.5% for method precision.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These are determined based on the signal-to-noise ratio. For a similar compound, LOD and LOQ were found to be 0.183 mg/mL and 0.609 mg/mL, respectively.[1]
-
Quantitative Data Summary (Hypothetical for 2-Aminopropanol HCl based on similar compounds)
| Parameter | HPLC with Fluorescence Detection |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102 |
| Precision (% RSD) | < 2.0 |
| LOD | ~0.1-0.2 mg/mL |
| LOQ | ~0.5-0.7 mg/mL |
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile compounds. For polar analytes like 2-aminopropanol, derivatization is often necessary to improve volatility and chromatographic performance. GC with Flame Ionization Detection (FID) is a common setup for quantification.
Application Note: GC-FID Analysis
This method involves the direct injection of a solution of this compound, typically dissolved in a suitable solvent like methanol. A specialized column for amines is recommended to achieve good peak shape and resolution. This approach avoids derivatization, simplifying sample preparation. A method for detecting the purity of a similar compound, 3-methylamino-1,2-propanediol, by direct GC injection has been reported.[2]
Workflow for GC-FID Analysis of this compound
Caption: Workflow for GC-FID analysis of this compound.
Experimental Protocol: Direct Injection GC-FID
This protocol is based on general methods for the analysis of volatile amines.[3]
-
Reagents and Materials:
-
This compound reference standard
-
Methanol or other suitable solvent (GC grade)
-
GC column for amines (e.g., Agilent CP-Volamine, 30 m × 0.32 mm, 5 µm film)
-
GC-FID instrument
-
-
Preparation of Solutions:
-
Standard Solutions: Prepare a stock solution of this compound in methanol. Create a series of calibration standards by diluting the stock solution.
-
-
Chromatographic Conditions:
-
Injection Port Temperature: 250°C
-
Detector Temperature: 300°C
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a final temperature (e.g., 240°C). The specific program should be optimized.
-
Injection Mode: Split or splitless, depending on the required sensitivity.
-
Injection Volume: 1 µL
-
-
Validation Parameters:
-
Linearity: A linear relationship between concentration and peak area is expected.
-
Accuracy: Determined by the recovery of spiked samples.
-
Precision: Assessed by repeated injections of the same standard.
-
LOD and LOQ: For similar amine analyses, LOQs in the range of 3-4 µg/mL have been achieved.[3]
-
Quantitative Data Summary (Hypothetical for 2-Aminopropanol HCl)
| Parameter | GC-FID |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 90 - 110 |
| Precision (% RSD) | < 5.0 |
| LOD | ~1-2 µg/mL |
| LOQ | ~3-5 µg/mL |
Quantitative ¹H-NMR (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound, by using a certified internal standard.
Application Note: qNMR for Purity Assay
The purity of this compound can be determined by ¹H-NMR using an internal standard of known purity. The principle lies in the direct proportionality between the integrated signal area of a specific proton resonance and the number of protons it represents.[4] By comparing the integral of a well-resolved signal from the analyte with that of a known amount of an internal standard, the purity of the analyte can be calculated.
Logical Flow for qNMR Purity Determination
Caption: Logical flow for qNMR purity determination.
Experimental Protocol: qNMR Assay
-
Reagents and Materials:
-
This compound sample
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)[5]
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound.
-
Accurately weigh a specific amount of the internal standard. The molar ratio should be chosen to give comparable signal intensities.
-
Dissolve both substances completely in a known volume of the deuterated solvent in an NMR tube.
-
-
NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher for better signal dispersion.
-
Pulse Angle: 90°
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals being quantified to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32).
-
-
Data Processing and Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Integrate a well-resolved signal for 2-aminopropanol (e.g., the methyl doublet) and a signal for the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
Quantitative Data Summary (Expected Performance)
| Parameter | qNMR |
| Accuracy | High (primary method) |
| Precision (% RSD) | < 1.0 |
| Specificity | High (based on unique chemical shifts) |
Potentiometric Titration
This classical analytical technique provides a cost-effective and accurate method for the assay of this compound. As the hydrochloride salt of a weak base, a non-aqueous acid-base titration is the most suitable approach.
Application Note: Non-Aqueous Acid-Base Titration
In a non-aqueous solvent like glacial acetic acid, the basicity of the amine is enhanced, allowing for its titration with a strong acid, typically perchloric acid.[6] For hydrochloride salts, the chloride ion can interfere. This is overcome by adding mercuric acetate, which complexes with the chloride ions, freeing the amine for titration.[7] The endpoint is determined potentiometrically using a suitable electrode system.
Workflow for Potentiometric Titration
Caption: Workflow for non-aqueous potentiometric titration.
Experimental Protocol: Potentiometric Titration
This protocol is based on the general procedure for titrating hydrochloride salts of weak bases.[7][8]
-
Reagents and Materials:
-
This compound sample
-
Perchloric acid (0.1 N in glacial acetic acid), standardized
-
Glacial acetic acid
-
Mercuric acetate solution in glacial acetic acid
-
Potentiometric titrator with a suitable pH electrode (e.g., glass electrode with a sleeve-type reference electrode filled with LiCl in ethanol).
-
-
Titration Procedure:
-
Accurately weigh a quantity of this compound and dissolve it in glacial acetic acid.
-
Add a sufficient amount of mercuric acetate solution to complex the chloride ions.
-
Immerse the electrode in the solution and titrate with standardized 0.1 N perchloric acid, recording the potential (mV) as a function of the titrant volume.
-
The endpoint is the point of maximum inflection on the titration curve, which can be determined from a first or second derivative plot.
-
-
Calculation:
-
Calculate the assay content using the volume of titrant consumed at the equivalence point, the normality of the titrant, and the weight of the sample.
-
Quantitative Data Summary (Expected Performance)
| Parameter | Potentiometric Titration |
| Accuracy (% Recovery) | 98 - 102 |
| Precision (% RSD) | < 1.0 |
| Specificity | Moderate (titrates total basicity) |
Conclusion
The choice of the analytical method for this compound depends on the specific requirements of the analysis, such as the expected concentration, the sample matrix, and the available instrumentation. For high sensitivity and specificity, especially for impurity profiling, HPLC with derivatization is recommended. GC-FID offers a simpler alternative if the analyte is sufficiently volatile and thermally stable. qNMR serves as an excellent primary method for purity determination of the reference standard itself. Potentiometric titration is a robust, cost-effective, and accurate method for the assay of bulk material. Each of these methods, when properly validated, can provide reliable and accurate quantitative data for this compound.
References
- 1. dspace.cuni.cz [dspace.cuni.cz]
- 2. Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography - Eureka | Patsnap [eureka.patsnap.com]
- 3. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. metrohm.com [metrohm.com]
- 7. researchgate.net [researchgate.net]
- 8. xylemanalytics.com [xylemanalytics.com]
Troubleshooting & Optimization
troubleshooting guide for "2-Aminopropanol hydrochloride" synthesis reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-Aminopropanol hydrochloride. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
A1: The most prevalent methods for synthesizing this compound involve:
-
Reduction of Alanine or its derivatives: This can be a direct reduction of the carboxylic acid or a two-step process involving esterification followed by reduction. Common reducing agents include Lithium Aluminum Hydride (LiAlH₄) and Sodium Borohydride (NaBH₄) in combination with other reagents like iodine.[1][2]
-
From Propylene Oxide: This route typically involves the ring-opening of propylene oxide with either ammonia or hydrochloric acid followed by ammonolysis.[3][4]
Q2: I am getting a low yield in my reaction. What are the general factors I should investigate?
A2: Low yields can stem from several factors regardless of the synthetic route. Key areas to investigate include:
-
Incomplete reaction: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR) to ensure it has gone to completion.
-
Purity of starting materials: Impurities in your reactants can lead to side reactions, consuming your starting material and reducing the yield of the desired product.
-
Reaction conditions: Suboptimal temperature, pressure, or reaction time can significantly impact the yield.
-
Workup and purification losses: Significant amounts of product can be lost during extraction, filtration, and crystallization steps.[5]
Q3: My final product, this compound, is difficult to crystallize. What can I do?
A3: Crystallization of amine hydrochlorides can be challenging due to their high polarity and solubility. If you are facing difficulties, consider the following:
-
Solvent selection: Experiment with different solvent systems. A single solvent or a binary mixture might be effective. The ideal solvent should dissolve the compound when hot but have low solubility when cold.[6]
-
Inducing crystallization: If crystals do not form spontaneously, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Controlling the cooling rate: Rapid cooling can lead to the formation of an oil or very small crystals that trap impurities. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.[5]
-
Water content: Amine hydrochlorides can sometimes trap water within their crystal lattice. Ensure your solvents are dry and consider drying the product under vacuum.[7]
Troubleshooting Guide by Synthesis Route
Route 1: Reduction of Alanine or its Derivatives
This section addresses common problems when synthesizing this compound from L-Alanine or its esters.
Problem 1: Incomplete reduction of the carboxylic acid/ester.
| Potential Cause | Suggested Solution |
| Insufficient amount of reducing agent. | Use a slight excess of the reducing agent (e.g., 1.1-1.5 equivalents of LiAlH₄). |
| Low reactivity of the reducing agent. | NaBH₄ alone is generally not strong enough to reduce carboxylic acids or esters.[8][9] If using NaBH₄, ensure the presence of an activating agent like iodine or that the carboxylic acid is activated (e.g., as a mixed anhydride).[1][10] |
| Presence of moisture. | LiAlH₄ reacts violently with water.[11] Ensure all glassware is oven-dried and solvents are anhydrous. |
| Reaction temperature is too low. | While the initial addition of the reducing agent may need to be done at a low temperature for safety, the reaction may require heating to reflux to go to completion. |
Problem 2: Formation of side products.
| Potential Cause | Suggested Solution |
| Over-reduction (less common with LiAlH₄ for this substrate). | Carefully control the stoichiometry of the reducing agent and the reaction time. |
| Racemization of the chiral center. | Prolonged reaction times or harsh conditions (e.g., high temperatures) can lead to racemization.[1] Monitor the reaction and work it up as soon as it is complete. |
| Formation of diketopiperazines from amino acid esters. | This can occur during the esterification step or if the amino acid ester is stored for a long time.[12] Use the ester immediately after preparation. |
Experimental Protocol: Reduction of L-Alanine using LiAlH₄
-
Suspend Lithium Aluminum Hydride (1.5 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen) and cool the mixture in an ice bath.
-
Slowly add L-Alanine (1.0 eq.) in small portions to the stirred suspension.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water.
-
Filter the resulting aluminum salts and wash the filter cake with THF.
-
Combine the filtrate and washings, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain crude 2-Aminopropanol.
-
Dissolve the crude product in a suitable solvent (e.g., ethanol) and bubble dry HCl gas through the solution, or add a solution of HCl in an organic solvent, to precipitate the hydrochloride salt.
-
Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum.
Workflow for Troubleshooting Low Yield in Alanine Reduction
Caption: Troubleshooting decision tree for low yield in the reduction of alanine.
Route 2: Synthesis from Propylene Oxide
This section covers issues related to the synthesis of this compound from propylene oxide.
Problem 1: Formation of the regioisomer 1-Amino-2-propanol.
| Potential Cause | Suggested Solution |
| Non-selective ring-opening of propylene oxide. | The reaction of propylene oxide with ammonia can produce both 1-amino-2-propanol and 2-amino-1-propanol. The use of specific catalysts, such as certain rare earth modified catalysts, can improve the selectivity towards the desired 2-amino isomer.[3] |
| Incorrect reaction conditions. | The ratio of reactants, temperature, and pressure can influence the regioselectivity. Optimization of these parameters is crucial. For instance, a higher ratio of ammonia to propylene oxide may favor the desired product.[3] |
| In the chlorohydrin route, the initial reaction of propylene oxide with HCl predominantly forms the undesired 1-chloro-2-propanol. | While this is the inherent nature of the reaction, careful fractional distillation is required to separate the desired 2-chloro-1-propanol intermediate before proceeding to the ammonolysis step.[4] |
Problem 2: Formation of poly-adducts.
| Potential Cause | Suggested Solution |
| Reaction of the newly formed amino alcohol with another molecule of propylene oxide. | Use a large excess of liquid ammonia to minimize the chances of the product reacting further with the starting material.[3] |
| High reaction temperature. | Lowering the reaction temperature might reduce the rate of the secondary reaction, although it may also slow down the primary reaction. |
Experimental Protocol: Synthesis from Propylene Oxide and Ammonia
-
Charge a high-pressure autoclave with a suitable catalyst (e.g., a rare earth modified molecular sieve).
-
Introduce liquid ammonia into the autoclave in a significant excess relative to the propylene oxide.
-
Heat the autoclave to the desired reaction temperature (e.g., 150-160 °C).
-
Introduce propylene oxide into the reactor. The mass ratio of propylene oxide to liquid ammonia is a critical parameter (e.g., 1:10).[3]
-
Maintain the reaction at the set temperature and pressure for the specified residence time.
-
After the reaction, cool the autoclave and carefully vent the excess ammonia.
-
The resulting crude product mixture will contain 2-aminopropanol, unreacted starting materials, and byproducts.
-
Purify the 2-aminopropanol by fractional distillation.
-
Convert the purified 2-aminopropanol to its hydrochloride salt as described in the previous protocol.
Logical Relationship for Product Purification
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. studentsrepo.um.edu.my [studentsrepo.um.edu.my]
- 3. CN110981738A - Synthesis method of 2-aminopropanol - Google Patents [patents.google.com]
- 4. CN101033193A - Method of synthesizing 2-aminopropanol - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. science.uct.ac.za [science.uct.ac.za]
- 7. Hydrochloride crystallization issue - water trapped in crystals | Open Source Chemistry [bbgate.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benthamopen.com [benthamopen.com]
- 11. organic chemistry - Conditions for the reduction of carboxylic acids by LiAlH4 - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Reactions with 2-Aminopropanol Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize reaction yields when using 2-Aminopropanol hydrochloride as a reactant.
Troubleshooting Guide
Low reaction yield is a common issue in organic synthesis. This guide provides a systematic approach to identifying and resolving potential problems in reactions involving this compound.
Problem: Low or No Product Yield
A low or negligible yield of the desired product can be attributed to several factors, from reagent quality to reaction conditions. Follow these steps to diagnose and rectify the issue.
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low reaction yields.
Frequently Asked Questions (FAQs)
1. What are the common causes of low yields in reactions with this compound?
Common causes for low yields can be categorized as follows:
-
Reagent-related issues: Impurities in this compound or other reactants, incorrect stoichiometry, or degradation of reagents.
-
Reaction condition issues: Suboptimal temperature, pressure, or reaction time. The presence of moisture or oxygen in sensitive reactions can also be detrimental.
-
Work-up and purification issues: Product loss during extraction, distillation, or crystallization. The product might be water-soluble or volatile, leading to losses.[1] Decomposition of the product under acidic or basic conditions during work-up can also occur.[1]
2. How can I ensure the quality of my this compound?
It is crucial to use high-purity starting materials. The purity of this compound can be verified using standard analytical techniques such as NMR, IR, and melting point analysis. If impurities are suspected, recrystallization or other purification methods may be necessary.
3. What are the optimal reaction conditions for using this compound?
The optimal conditions are highly dependent on the specific reaction. However, based on documented syntheses involving 2-aminopropanol and its salts, certain parameters are critical. For instance, in the synthesis of 2-aminopropanol from β-chloropropanol and liquid ammonia, reaction temperature and time are key factors influencing yield.
Quantitative Data on Reaction Parameters
| Parameter | Value | Reaction/Context | Yield | Reference |
| Temperature | 90°C | Ammonolysis of β-chloropropanol | 72.3% | CN101033193A |
| 95°C | Ammonolysis of β-chloropropanol | 77.6% | CN101033193A | |
| 130-140°C | Ammonolysis of β-chloropropanol | 77.7% | CN101033193A | |
| 135-140°C | Cleavage of (S)-1-methoxy-2-propylamine with HCl | High Conversion | US8344182B2 | |
| Pressure | 3-5 bar | Cleavage of (S)-1-methoxy-2-propylamine with HCl | High Conversion | US8344182B2 |
| Reaction Time | ≤ 4 hours | Cleavage of (S)-1-methoxy-2-propylamine with HCl (autoclave) | High Conversion | US8344182B2 |
| 20 hours | Ammonolysis of β-chloropropanol | 77.7% | CN101033193A | |
| 25 hours | Ammonolysis of β-chloropropanol | 72.3% | CN101033193A | |
| 30 hours | Ammonolysis of β-chloropropanol | 77.6% | CN101033193A | |
| 45-50 hours | Cleavage of (S)-1-methoxy-2-propylamine with HCl (reflux) | - | US8344182B2 | |
| Reactant Ratio | 1:15-25 (β-chloropropanol:liquid ammonia) | Ammonolysis of β-chloropropanol | 72.3-77.7% | CN101033193A |
| 1:5-20 (propylene oxide:liquid ammonia) | Synthesis of 2-aminopropanol | High Yield | CN110981738A | |
| 1:10 (propylene oxide:liquid ammonia) | Synthesis of 2-aminopropanol | Highest Yield | CN110981738A | |
| >2 equivalents HCl | Cleavage of (S)-1-methoxy-2-propylamine | High Conversion | US8344182B2 |
4. My reaction seems to stall before completion. What should I do?
A stalled reaction could indicate several issues:
-
Deactivation of a catalyst: If a catalyst is being used, it may have been poisoned by impurities in the starting materials or solvent.
-
Equilibrium has been reached: The reaction may be reversible and has reached equilibrium. Changing the reaction conditions (e.g., removing a byproduct) might be necessary to drive it to completion.
-
Insufficient reagent: One of the reagents may have been consumed prematurely due to side reactions or incorrect initial stoichiometry.
5. I have a low yield after work-up and purification. Where could I have lost my product?
Product loss during work-up is a common problem.[1] Consider the following possibilities:
-
Aqueous solubility: Your product might be partially soluble in the aqueous layer during extraction.[1] It is advisable to check the aqueous layer for your product.
-
Volatility: The product may be volatile and lost during solvent removal under reduced pressure.[1] Checking the contents of the rotovap trap can confirm this.
-
Adsorption: The product might have adsorbed onto filtration media like Celite or silica gel.[1]
-
pH sensitivity: The pH during work-up is critical. For amino alcohols like 2-aminopropanol, the free base is more soluble in organic solvents, while the hydrochloride salt is more water-soluble. Adjusting the pH to ~12-14 with a base like NaOH is often necessary to extract the free amine into an organic solvent.[2]
Experimental Protocols
Protocol 1: Synthesis of (S)-2-amino-1-propanol from (S)-1-methoxy-2-propylamine
This protocol is based on the cleavage of a methyl ether using hydrochloric acid.[2]
Experimental Workflow
Caption: Workflow for the synthesis of (S)-2-amino-1-propanol.
Methodology:
-
(S)-1-methoxy-2-propylamine is reacted with at least 2 equivalents of 30-40% hydrochloric acid.[2]
-
The mixture is heated in an autoclave at 135-140°C and a pressure of 19-30 bar for up to 4 hours.[2]
-
After cooling, the water is removed by distillation to yield (S)-2-aminopropan-1-ol hydrochloride.[2]
-
To obtain the free amine, the hydrochloride salt is dissolved in water, and the pH is adjusted to approximately 12 with a 50% aqueous NaOH solution.[2]
-
The water is distilled off, and the remaining slurry is treated with methanol and filtered to remove precipitated NaCl.[2]
-
The methanol is removed by distillation to yield pure (S)-2-aminopropan-1-ol.[2]
Protocol 2: Synthesis of 2-Aminopropanol from Propylene Oxide and Liquid Ammonia
This protocol describes the ring-opening of an epoxide with ammonia.[3]
Experimental Workflow
Caption: Workflow for the synthesis of 2-Aminopropanol.
Methodology:
-
Propylene oxide and liquid ammonia are used as raw materials, with a mass ratio of 1:10 being optimal.[3]
-
The reactants are introduced into a fixed bed reactor containing a rare earth modified hydrogen-type mordenite molecular sieve catalyst.[3]
-
The ring-opening addition reaction is carried out at a temperature of 150-160°C.[3]
-
The product, 2-aminopropanol, is then purified from the reaction mixture, likely through distillation.
This technical support guide is intended to provide general guidance. Specific reaction optimizations will always require careful consideration of the unique chemistry involved. Always consult relevant safety data sheets (SDS) before handling any chemicals.
References
Technical Support Center: Purification of Crude 2-Aminopropanol Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude "2-Aminopropanol hydrochloride".
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: The impurities present in crude this compound largely depend on the synthetic route employed.
-
From Propylene Oxide and Ammonia/HCl: The primary impurity is often the regioisomer, 1-amino-2-propanol hydrochloride. Other potential impurities include unreacted starting materials and byproducts such as 1-chloro-2-propanol.[1]
-
From Alanine Reduction: Impurities may include unreacted alanine, the reducing agent and its byproducts, and solvents used in the synthesis.[2]
Q2: What is the most common method for purifying this compound?
A2: Recrystallization is the most frequently employed technique for the purification of crude this compound. This method is effective at removing most common impurities and can yield a product of high purity.
Q3: Can I use column chromatography to purify this compound?
A3: While possible, column chromatography is less common for the purification of this highly polar hydrochloride salt. It can be challenging due to the compound's high solubility in polar mobile phases, which may lead to poor separation. If used, a polar stationary phase like silica gel with a polar eluent system would be necessary.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Issues
Problem 1: The compound "oils out" instead of crystallizing.
"Oiling out" is the separation of the solute as a liquid phase rather than a solid crystalline material.[3][4] This can be caused by the crude material having a low melting point, the presence of significant impurities, or the solution being cooled too rapidly.[4]
-
Solution 1: Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level and then allow it to cool slowly.[5]
-
Solution 2: Use a Co-solvent System: If using a single solvent, try adding a miscible "anti-solvent" (a solvent in which the compound is less soluble) dropwise to the hot solution until turbidity is observed. Then, add a few drops of the original solvent to redissolve the precipitate and allow the mixture to cool slowly. A common combination is ethanol as the primary solvent and diethyl ether as the anti-solvent.
-
Solution 3: Seeding: Introduce a small seed crystal of pure this compound to the cooled, supersaturated solution to induce crystallization.
-
Solution 4: Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
Problem 2: No crystals form upon cooling.
This issue typically arises when the solution is not sufficiently saturated or when nucleation is inhibited.
-
Solution 1: Concentrate the Solution: If the solution is too dilute, gently heat it to evaporate some of the solvent, thereby increasing the concentration of the solute. Then, allow it to cool again.[5]
-
Solution 2: Induce Nucleation: Use seeding or scratching techniques as described in "Problem 1".
-
Solution 3: Use an Anti-solvent: Carefully add an anti-solvent to the cooled solution to reduce the solubility of the product and induce precipitation.
Problem 3: The yield of purified crystals is low.
A low yield can result from using too much solvent, incomplete precipitation, or loss of material during transfers.[5]
-
Solution 1: Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Solution 2: Cool Thoroughly: Ensure the solution is cooled for a sufficient amount of time, potentially in an ice bath, to maximize crystal formation.
-
Solution 3: Second Crop of Crystals: After filtering the initial crystals, the filtrate (mother liquor) can be concentrated by evaporating some of the solvent and cooling again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Diethyl Ether
This protocol provides a general procedure for the recrystallization of crude this compound.
Materials:
-
Crude this compound
-
Ethanol (absolute)
-
Diethyl ether (anhydrous)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be heated to near the boiling point of ethanol.
-
Once fully dissolved, remove the flask from the heat source.
-
Slowly add diethyl ether to the hot solution until a slight turbidity persists.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature. Crystal formation should be observed.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold diethyl ether.
-
Dry the purified crystals under vacuum.
Quantitative Data (Illustrative):
| Parameter | Value |
| Starting Material | 10.0 g of crude this compound |
| Ethanol Volume | Approx. 20-30 mL |
| Diethyl Ether Volume | Approx. 40-60 mL (added until turbidity) |
| Cooling Time | 1-2 hours at room temperature, 30 min in ice bath |
| Typical Yield | 70-85% |
Note: These values are illustrative and may need to be optimized based on the purity of the crude material.
Visualizations
Caption: Recrystallization workflow for this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. CN101033193A - Method of synthesizing 2-aminopropanol - Google Patents [patents.google.com]
- 2. CN101200431A - A kind of synthetic method of L-2-aminopropanol - Google Patents [patents.google.com]
- 3. mt.com [mt.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Overcoming Solubility Challenges of 2-Aminopropanol Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2-Aminopropanol hydrochloride in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
A1: this compound is the salt form of 2-Aminopropanol. It is also commonly known as 2-Amino-1-propanol hydrochloride.[1][2] The hydrochloride salt is a crystalline solid at room temperature. Its ionic nature, resulting from the protonation of the amino group, significantly influences its solubility profile.
Q2: Why is this compound poorly soluble in many organic solvents?
A2: As an amine salt, this compound is a polar and ionic compound. Organic solvents are broadly classified as polar and non-polar. Non-polar organic solvents (e.g., hexane, toluene) have a low affinity for polar, ionic compounds, leading to poor solubility. While solubility is generally better in polar organic solvents, the strong crystal lattice energy of the salt can still limit its dissolution. The principle of "like dissolves like" governs this behavior; the highly polar nature of the salt makes it more readily soluble in polar protic solvents like water or short-chain alcohols than in less polar or non-polar organic solvents.
Q3: What is the expected solubility of this compound in common organic solvents?
Expected Solubility of this compound
| Solvent Class | Examples | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High to Moderate | Can engage in hydrogen bonding and solvate the ions effectively. |
| Polar Aprotic | DMSO, Dimethylformamide (DMF) | Moderate to Low | Can solvate the cation well, but less effective at solvating the chloride anion. |
| Less Polar | Dichloromethane (DCM), Chloroform | Very Low | Insufficient polarity to overcome the crystal lattice energy of the salt. |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Insoluble | Lacks the ability to interact favorably with the ionic compound. |
Troubleshooting Guides
This section provides practical solutions to common solubility problems in a question-and-answer format.
Q4: I am unable to dissolve this compound in my chosen organic solvent. What is the first step I should take?
A4: The first step is to ensure you are using an appropriate solvent and to apply gentle energy to aid dissolution. Many solubility issues can be resolved with simple physical methods before moving to more complex chemical modifications.
Experimental Protocol: Initial Dissolution Attempt
-
Solvent Selection : Begin with a polar aprotic solvent such as DMSO or DMF, or a polar protic solvent like ethanol or methanol.
-
Particle Size Reduction : Gently grind the this compound crystals into a fine powder using a mortar and pestle. This increases the surface area available for solvation.[4][5]
-
Mixing : Add the powdered compound to the solvent in a suitable flask.
-
Agitation : Stir the mixture vigorously using a magnetic stirrer.
-
Heating : Gently heat the solution to approximately 37-50°C.[6] For many compounds, a moderate increase in temperature can significantly improve solubility.
-
Sonication : If the compound remains insoluble, place the flask in an ultrasonic bath for 15-30 minute intervals.[6] Cavitation from sonication can help break down solid agglomerates.
Below is a workflow to guide your initial troubleshooting steps.
Q5: The physical methods did not work. How can I chemically modify the system to improve solubility?
A5: If physical methods are insufficient, you can try using a co-solvent system or adjusting the pH by converting the salt back to its free base form, which is often more soluble in organic solvents.
Strategy 1: Using Co-solvents
A co-solvent system involves adding a second, miscible solvent to your primary solvent to enhance its solvating power.[5][7]
Experimental Protocol: Co-solvent Screening
-
Primary Solvent : Start with your primary reaction solvent in which this compound is sparingly soluble.
-
Co-solvent Selection : Choose a highly polar co-solvent in which the compound has some solubility, such as DMSO, DMF, or N-Methyl-2-pyrrolidone (NMP).
-
Titration : While stirring the suspension of your compound in the primary solvent, add the co-solvent dropwise.
-
Observation : Continue adding the co-solvent until the solid dissolves.
-
Optimization : Note the minimum ratio of co-solvent to primary solvent required for dissolution. Be mindful that a high percentage of co-solvent may affect your downstream experimental conditions.
Strategy 2: In-situ Conversion to Free Base
For reactions that are not sensitive to the presence of a mild base and its corresponding salt byproduct, converting the hydrochloride to the more organo-soluble free base can be an effective strategy.
Experimental Protocol: pH Adjustment (Free Basing)
-
Solvent : Suspend the this compound in your desired organic solvent (e.g., Dichloromethane, Ethyl Acetate).
-
Base Addition : Add a slight molar excess (1.1 to 1.5 equivalents) of a non-nucleophilic base. A mild inorganic base like sodium bicarbonate or potassium carbonate is often suitable. For a more organic-soluble base, triethylamine can be used, although this will form triethylammonium chloride.
-
Reaction : Stir the mixture at room temperature. The free amine will be liberated into the organic phase, leaving the inorganic salt (e.g., NaCl) or the amine salt byproduct as a solid.
-
Isolation : If an inorganic base was used, the resulting salt can be removed by filtration. If triethylamine was used, the reaction mixture may be used directly if the byproduct does not interfere.
The following diagram illustrates the decision-making process for advanced troubleshooting.
References
- 1. This compound | C3H10ClNO | CID 110798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, (S)- | C3H10ClNO | CID 24884157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-(-)-2-Amino-1-propanol | 35320-23-1 [chemicalbook.com]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijmsdr.org [ijmsdr.org]
- 6. glpbio.com [glpbio.com]
- 7. longdom.org [longdom.org]
improving the stability of "2-Aminopropanol hydrochloride" solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of "2-Aminopropanol hydrochloride" solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of a this compound solution?
A1: The stability of this compound solutions can be influenced by several factors, including:
-
pH: The acidity or alkalinity of the solution can catalyze degradation reactions.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Light: Exposure to ultraviolet (UV) or visible light can induce photodegradation.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.
-
Presence of Metal Ions: Certain metal ions can catalyze degradation pathways.
Q2: What are the visual indicators of degradation in a this compound solution?
A2: While not always apparent, signs of degradation can include a change in color (yellowing or browning), the formation of precipitates, or a noticeable change in odor. However, significant degradation can occur without any visible changes. Therefore, analytical testing is crucial for confirming stability.
Q3: What are the potential degradation pathways for this compound?
A3: Based on the structure of 2-Aminopropanol, potential degradation pathways include:
-
Oxidation: The amino group and the hydroxyl group are susceptible to oxidation, which can lead to the formation of corresponding aldehydes, ketones, or carboxylic acids.
-
Deamination: The removal of the amino group can occur, particularly at elevated temperatures or specific pH values, leading to the formation of propan-1-ol and ammonia.[1][2]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Solution turns yellow/brown over time. | Oxidation of the amino alcohol. | 1. Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. 2. Antioxidants: Consider the addition of a small amount of a suitable antioxidant. The choice of antioxidant should be carefully evaluated for compatibility with the experimental system. |
| Loss of potency or inconsistent experimental results. | Chemical degradation due to improper storage or handling. | 1. Temperature Control: Store solutions at recommended low temperatures (e.g., 2-8 °C) and protect from freezing unless otherwise specified. Avoid repeated freeze-thaw cycles. 2. pH Control: Maintain the solution pH within a stable range. The optimal pH should be determined experimentally, but starting with a neutral or slightly acidic pH is generally recommended for amino alcohol hydrochlorides. 3. Light Protection: Store solutions in amber vials or protect them from light to prevent photodegradation.[3][4][5][6] |
| Formation of precipitate. | Change in solubility due to temperature fluctuations, pH shift, or degradation product formation. | 1. Solubility Check: Verify the solubility of this compound at the storage temperature and concentration. 2. pH Adjustment: Ensure the pH of the solution has not shifted. 3. Filtration: If a precipitate forms, it may be necessary to filter the solution before use, but the cause of precipitation should be investigated to prevent recurrence. |
Experimental Protocols
Protocol for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a substance and for developing stability-indicating analytical methods.
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the stock solution and heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Add 0.1 M NaOH to the stock solution and heat at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3%) to the stock solution and keep it at room temperature for a defined period.
-
Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 70°C) for a defined period.
-
Photodegradation: Expose the stock solution to a controlled light source (e.g., a photostability chamber with UV and visible light) for a defined period.
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining this compound and detect the formation of degradation products.
Protocol for a Stability-Indicating HPLC Method (General Approach)
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, impurities, or excipients.
Objective: To develop an HPLC method to quantify this compound in the presence of its potential degradation products.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column.
-
Mobile Phase:
-
A common starting point is a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
The pH of the aqueous buffer should be optimized to achieve good peak shape and separation.
-
-
Detection: Since this compound lacks a strong chromophore, direct UV detection at low wavelengths (e.g., < 210 nm) might be possible but can be challenging due to solvent interference. A more robust approach is derivatization with a UV-active or fluorescent tag prior to HPLC analysis.
-
Method Validation: The method should be validated according to ICH guidelines, including specificity (using samples from forced degradation studies), linearity, accuracy, precision, and robustness.
Data Presentation
Table 1: Hypothetical Stability of this compound Solution (1 mg/mL) under Different Storage Conditions over 4 Weeks
| Storage Condition | Week 1 (% Remaining) | Week 2 (% Remaining) | Week 3 (% Remaining) | Week 4 (% Remaining) |
| 2-8°C, Protected from Light | 99.8 | 99.5 | 99.2 | 99.0 |
| Room Temperature, Exposed to Light | 95.2 | 90.5 | 85.3 | 80.1 |
| 40°C, Protected from Light | 92.1 | 85.3 | 78.5 | 71.2 |
Note: This table presents hypothetical data for illustrative purposes. Actual stability will depend on the specific solution composition and storage conditions.
Visualizations
References
common side reactions and byproducts in "2-Aminopropanol hydrochloride" chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Aminopropanol hydrochloride. The information is designed to address common side reactions, byproducts, and other issues encountered during synthesis and handling.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for 2-Aminopropanol?
There are two primary synthesis routes for 2-Aminopropanol:
-
From Propylene Oxide: This method involves the reaction of propylene oxide with ammonia. While cost-effective, it can lead to the formation of the isomeric byproduct 1-Amino-2-propanol.[1]
-
From L-Alanine: This route involves the reduction of the amino acid L-alanine or its esters. It is often preferred for producing the chiral (S)-2-Aminopropanol (L-Alaninol), which is a key intermediate in the synthesis of pharmaceuticals like Levofloxacin.[2][3]
Q2: What are the most common byproducts in the synthesis of 2-Aminopropanol from propylene oxide?
The most common byproducts when synthesizing 2-Aminopropanol from propylene oxide are:
-
1-Amino-2-propanol: This is the primary isomeric impurity.[1]
-
Di- and Tri-isopropanolamines: These are formed from the reaction of 2-Aminopropanol with additional molecules of propylene oxide.[4]
-
Propylene Glycol: This can be formed if water is present in the reaction mixture.[4]
-
Polysubstituted Products: Over-reaction can lead to the formation of more complex polysubstituted amines.[1]
Q3: What side reactions can occur during the reduction of L-Alanine to L-Alaninol?
The primary concern during the reduction of L-Alanine is maintaining its stereochemical integrity. Potential side reactions and byproducts include:
-
Racemization: Harsh reaction conditions can lead to the formation of the (R)-enantiomer, reducing the enantiomeric purity of the final product.
-
Incomplete Reaction: If the reducing agent is not potent enough or used in insufficient quantities, the reaction may not go to completion, leaving unreacted L-alanine or its ester.
-
Over-reduction: While less common with standard procedures, overly aggressive reducing agents or prolonged reaction times could potentially lead to other reduced species.
Q4: How can I minimize the formation of 1-Amino-2-propanol during the synthesis from propylene oxide?
The selectivity towards 2-Aminopropanol over 1-Amino-2-propanol can be influenced by several factors:
-
Catalyst: The use of specific catalysts, such as certain rare earth modified catalysts, has been shown to improve the selectivity for 2-Aminopropanol.[1]
-
Reaction Temperature: Optimizing the reaction temperature can favor the formation of the desired isomer. A study showed that at 150°C, the formation of byproducts was minimized.[1]
-
Reactant Ratio: A higher molar ratio of ammonia to propylene oxide generally favors the formation of the primary amine and can help to reduce the formation of di- and tri-isopropanolamines. A mass ratio of propylene oxide to liquid ammonia of 1:10 was found to be optimal in one study.[1]
Q5: How do I remove the isomeric byproduct 1-Amino-2-propanol?
Due to their similar boiling points, separating 2-Aminopropanol and 1-Amino-2-propanol can be challenging. Fractional distillation is the most common method employed for this separation. A fractionating column with a high number of theoretical plates is necessary for efficient separation.[5][6]
Q6: What analytical methods are suitable for determining the purity of this compound?
Several analytical techniques can be used to assess the purity of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities, including isomeric byproducts and residual solvents.[7][8][9]
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC methods are essential for determining the enantiomeric purity of chiral 2-Aminopropanol.[10][11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the structure of the final product and identify major impurities.
Troubleshooting Guides
Synthesis from Propylene Oxide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of 2-Aminopropanol | - Inefficient catalyst. - Suboptimal reaction temperature or pressure. - Incorrect ratio of reactants. | - Ensure the catalyst is active and used in the correct amount. - Optimize the reaction temperature and pressure according to literature procedures.[1] - Use a higher excess of ammonia to propylene oxide.[1] |
| High Levels of 1-Amino-2-propanol | - Non-selective reaction conditions. | - Employ a selective catalyst system.[1] - Carefully control the reaction temperature.[1] |
| Presence of Di- and Tri-isopropanolamines | - High ratio of propylene oxide to ammonia. - High reaction temperature. | - Increase the molar excess of ammonia.[1] - Lower the reaction temperature. |
| Product is Contaminated with Propylene Glycol | - Presence of water in the reaction mixture. | - Use anhydrous reactants and solvents. |
Synthesis from L-Alanine
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of L-Alaninol | - Incomplete reduction. - Degradation of the product during workup. | - Ensure a sufficient amount of a potent reducing agent (e.g., LiAlH₄) is used. - Perform the workup at low temperatures to minimize product degradation. |
| Low Enantiomeric Purity | - Racemization during the reaction or workup. | - Use milder reaction conditions where possible. - Avoid strongly acidic or basic conditions during workup if racemization is a concern. |
| Difficulty in Isolating the Product | - Inefficient extraction or distillation. | - Optimize the extraction solvent and pH. - Use a high-vacuum distillation setup for purification.[3] |
Experimental Protocols
Synthesis of (S)-2-Aminopropanol (L-Alaninol) from L-Alanine using LiAlH₄
Disclaimer: This protocol involves hazardous reagents and should only be performed by trained professionals in a suitable fume hood with appropriate personal protective equipment.
Materials:
-
L-Alanine
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous potassium carbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
-
Distillation apparatus
Procedure:
-
Suspend Lithium aluminum hydride (1.95 eq) in anhydrous THF under an inert atmosphere (e.g., argon) and cool the mixture to 0 °C in an ice bath.
-
Slowly add L-Alanine (1 eq) in small portions to the LiAlH₄ suspension.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux overnight.
-
Cool the reaction mixture in an ice/water bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of a saturated aqueous potassium carbonate solution.
-
Filter the resulting precipitate and wash it with THF.
-
Combine the filtrate and washings, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by distillation under high vacuum to obtain L-Alaninol as a colorless oil.[3]
Expected Yield: ~77%[3]
Visualization of Chemical Pathways and Workflows
Caption: Synthetic pathways to 2-Aminopropanol.
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. CN110981738A - Synthesis method of 2-aminopropanol - Google Patents [patents.google.com]
- 2. L-Alaninol | 2749-11-3 | Benchchem [benchchem.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. CN1308287C - Process for synthesis of triisopropanolamine - Google Patents [patents.google.com]
- 5. Purification [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. fda.gov [fda.gov]
- 9. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 12. chromatographyonline.com [chromatographyonline.com]
strategies to control stereoselectivity in reactions with "2-Aminopropanol hydrochloride"
Welcome to the technical support center for controlling stereoselectivity in reactions involving 2-Aminopropanol Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for controlling stereoselectivity when using chiral 1,2-amino alcohols like (S)-2-aminopropanol?
A1: Chiral 1,2-amino alcohols, such as (S)-2-aminopropanol (also known as L-alaninol), are versatile building blocks for controlling stereochemistry in organic reactions. The two main strategies are:
-
Use as a Chiral Auxiliary: The amino alcohol is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then cleaved and can often be recovered. A common application is in the diastereoselective alkylation of enolates.[1][2]
-
Use as a Precursor for Chiral Ligands: The amino alcohol is used to synthesize chiral ligands for asymmetric catalysis. These ligands coordinate to a metal center, creating a chiral environment that influences the stereoselectivity of the reaction, such as in asymmetric reductions or additions.
Q2: I am observing low diastereoselectivity in my alkylation reaction using an oxazolidinone auxiliary derived from (S)-2-aminopropanol. What are the potential causes and solutions?
A2: Low diastereoselectivity in such reactions can stem from several factors:
-
Incomplete Enolate Formation: If the deprotonation of the N-acyl oxazolidinone is incomplete, the remaining starting material can react non-selectively.
-
Troubleshooting:
-
Ensure the use of a sufficiently strong, non-nucleophilic base (e.g., NaHMDS, LDA).
-
Verify the exact concentration of the base (e.g., by titration).
-
Use a slight excess of the base (e.g., 1.05-1.1 equivalents).
-
Ensure anhydrous reaction conditions, as moisture will quench the base and enolate.
-
-
-
Incorrect Enolate Geometry: The formation of the desired (Z)-enolate is crucial for high diastereoselectivity.[3]
-
Troubleshooting:
-
The choice of base and solvent can influence enolate geometry. Lithium bases in THF generally favor the (Z)-enolate.
-
Low reaction temperatures (e.g., -78 °C) are critical for kinetic control and to prevent enolate equilibration.
-
-
-
Poor Chelation Control: The metal cation from the base chelates with the carbonyl oxygen and the oxygen of the oxazolidinone ring, creating a rigid structure that blocks one face of the enolate.
-
Troubleshooting:
-
Ensure the use of a base with a suitable metal cation (Li+ is often preferred).
-
Avoid additives that can interfere with chelation.
-
-
-
Reaction Temperature: The alkylation step should be maintained at a low temperature to prevent background non-selective reactions.
Q3: My asymmetric reduction of a ketone using a chiral ligand synthesized from this compound is giving low enantiomeric excess (ee). How can I improve this?
A3: Low enantiomeric excess in asymmetric catalysis can be a complex issue. Here are some common areas to investigate:
-
Ligand Purity: The enantiomeric and chemical purity of your ligand is paramount.
-
Troubleshooting:
-
Recrystallize the ligand to ensure high enantiomeric purity.
-
Thoroughly characterize the ligand by NMR and chiral HPLC to confirm its purity.
-
-
-
Catalyst Formation and Activation: The active catalyst may not be forming correctly or may be deactivating.
-
Troubleshooting:
-
Ensure the correct metal precursor to ligand ratio is used.
-
The order of addition of reagents can be critical.
-
Some catalysts require an activation step or a pre-formation period.
-
-
-
Reaction Conditions: Temperature, solvent, and concentration can all significantly impact enantioselectivity.
-
Troubleshooting:
-
Screen a range of solvents with varying polarities.
-
Lowering the reaction temperature often improves enantioselectivity.
-
Vary the substrate concentration.
-
-
-
Substrate Compatibility: The ligand may not be well-suited for the specific ketone you are reducing.
-
Troubleshooting:
-
Consider modifying the ligand structure to better suit the steric and electronic properties of your substrate.
-
-
Troubleshooting Guides
Guide 1: Poor Diastereoselectivity in Alkylation of an N-Acyl Oxazolidinone Derived from (S)-2-Aminopropanol
| Symptom | Potential Cause | Suggested Solution |
| Low d.r. (<90:10) | Incomplete deprotonation | Use a slight excess of a strong base like NaHMDS or LDA. Ensure anhydrous conditions. |
| Enolate equilibration | Maintain a low temperature (-78 °C) during enolate formation and alkylation. | |
| Poor chelation | Use a lithium-based amide in THF to promote a rigid chelated intermediate. | |
| Reactive electrophile | Add the electrophile slowly at -78 °C. For highly reactive electrophiles, consider a less reactive derivative if possible. | |
| Multiple spots on TLC after reaction | Side reactions | Ensure the reaction is run under an inert atmosphere (N2 or Ar). Purify all reagents before use. |
| Epimerization of the product | Work up the reaction at low temperature and avoid harsh acidic or basic conditions during purification. |
Guide 2: Low Enantioselectivity in a Catalytic Reaction Using a Ligand Derived from 2-Aminopropanol
| Symptom | Potential Cause | Suggested Solution |
| Low e.e. (<80%) | Impure ligand | Recrystallize the ligand and verify its enantiomeric purity using chiral HPLC. |
| Incorrect catalyst loading | Optimize the catalyst loading; higher or lower loading may be beneficial. | |
| Solvent effects | Screen a range of solvents (e.g., THF, toluene, CH2Cl2, hexanes). | |
| Temperature effects | Run the reaction at a lower temperature. | |
| Inconsistent results | Air or moisture sensitivity | Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere. |
| Catalyst deactivation | Consider using a higher catalyst loading or adding the catalyst in portions. |
Experimental Protocols
Protocol 1: Synthesis of (S)-4-isopropyl-1,3-oxazolidin-2-one from (S)-2-Aminopropanol Hydrochloride
This protocol is adapted from microwave-assisted synthesis methods which can significantly reduce reaction times.[4][5]
Materials:
-
(S)-2-Aminopropanol hydrochloride
-
Potassium carbonate (K2CO3)
-
Carbon disulfide (CS2)
-
Microwave reactor
-
Appropriate solvents for workup and purification (e.g., ethyl acetate, hexanes)
Procedure:
-
In a microwave reaction vessel, combine (S)-2-aminopropanol hydrochloride (1 equivalent), K2CO3 (2.5 equivalents), and CS2 (1.5 equivalents).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100 °C) for a specified time (e.g., 10-30 minutes). Caution: Reactions with CS2 are under pressure and should be performed with appropriate safety precautions.
-
After cooling, carefully open the vessel and dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane-ethyl acetate gradient) to yield the desired oxazolidinone.
Note: This is a general guideline. Reaction conditions may need to be optimized for specific substrates and equipment.
Protocol 2: Diastereoselective Alkylation of an N-Propionyl Oxazolidinone Auxiliary
This protocol is a general procedure for the diastereoselective alkylation of an Evans-type oxazolidinone auxiliary.[3]
Materials:
-
(S)-N-propionyl-4-isopropyl-1,3-oxazolidin-2-one
-
Anhydrous tetrahydrofuran (THF)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) solution in THF
-
Allyl iodide
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Appropriate solvents for workup and purification
Procedure:
-
Dissolve the N-propionyl oxazolidinone (1 equivalent) in anhydrous THF in a flame-dried flask under an inert atmosphere (N2 or Ar).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the NaHMDS solution (1.05 equivalents) dropwise, ensuring the internal temperature does not rise significantly.
-
Stir the resulting enolate solution at -78 °C for 30-60 minutes.
-
Add allyl iodide (1.2 equivalents) dropwise to the enolate solution.
-
Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH4Cl.
-
Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Determine the diastereomeric ratio of the crude product by GC or 1H NMR analysis.
-
Purify the major diastereomer by flash column chromatography.
Visualizing Reaction Workflows
Below are diagrams illustrating the logical flow of the described experimental strategies.
Caption: Workflow for diastereoselective alkylation using a chiral auxiliary derived from 2-aminopropanol.
Caption: Workflow for asymmetric catalysis using a chiral ligand derived from 2-aminopropanol.
References
- 1. reddit.com [reddit.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. chemistry.williams.edu [chemistry.williams.edu]
- 4. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
addressing moisture sensitivity of "2-Aminopropanol hydrochloride" in experiments
Technical Support Center: 2-Aminopropanol Hydrochloride
This guide provides researchers, scientists, and drug development professionals with essential information for handling the moisture sensitivity of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered moisture-sensitive?
A1: this compound is the hydrochloride salt form of 2-Aminopropanol. Like many amine salts, it is hygroscopic, meaning it readily attracts and absorbs moisture from the atmosphere.[1][2] This property is due to the strong affinity of the salt's ions for water molecules.[2]
Q2: How should I properly store this compound?
A2: To maintain its integrity, this compound should be stored in a cool, dry place, protected from environmental extremes.[1][3] The container must be kept tightly sealed.[1] For enhanced protection, storing it under an inert atmosphere, such as argon or nitrogen, is highly recommended.[1][4]
Q3: What are the visible signs that my this compound has absorbed moisture?
A3: Visual signs of moisture absorption can include a change in the physical appearance of the solid, such as clumping, caking, or the material turning into a sticky or syrupy liquid. If you observe the compound "melting" onto the weighing boat at room temperature, it is a strong indicator of significant water absorption.
Q4: What are the potential consequences of using moisture-contaminated this compound in my experiment?
A4: Using this compound that has absorbed water can lead to several experimental issues:
-
Inaccurate Stoichiometry: The absorbed water adds to the weight of the reagent, leading to an under-dosing of the actual compound in the reaction.
-
Reaction Failure or Reduced Yield: Water can act as an unwanted reactant or inhibitor in moisture-sensitive reactions, affecting the conversion rate.[5]
-
Side Reactions: The presence of water can promote hydrolysis or other undesired side reactions.
-
Poor Reproducibility: Inconsistent water content between batches will lead to a lack of reproducibility in your results.
Troubleshooting Guide
Problem 1: My reaction yield is consistently lower than expected or highly variable.
-
Possible Cause: The most likely cause is the inaccurate weighing of the hygroscopic this compound due to absorbed moisture. The water content can significantly affect the stoichiometry of the reaction.[5]
-
Solution:
-
Use a Fresh Container: Start with a new, unopened container of the reagent.
-
Handle in a Controlled Environment: Weigh the compound inside a glove box or a glove bag with a dry, inert atmosphere to prevent moisture absorption during handling.[5][6]
-
Quantify Water Content: Before use, determine the exact water content of your reagent batch using Karl Fischer titration and adjust the mass accordingly.[7][8]
-
Consider Pre-filled Vials: For high-throughput screening or when a glove box is unavailable, using pre-filled reaction vials containing the reagent can be an effective alternative.[5]
-
Problem 2: I am observing unexpected solubility issues or the formation of precipitates.
-
Possible Cause: The presence of excess water can alter the polarity and properties of your reaction solvent, potentially causing your compound or intermediates to precipitate or fail to dissolve properly.
-
Solution:
-
Ensure Anhydrous Solvents: Use appropriately dried, anhydrous solvents for your reaction.
-
Dry the Reagent: If you suspect your this compound is wet, you may be able to dry it under high vacuum, though removing lattice water can be difficult and may require heating.[6] Always verify the integrity of the compound after drying.
-
Verify Reagent Purity: Confirm that the issue is not due to an impurity in the reagent itself.
-
Problem 3: My analytical data (e.g., NMR, Mass Spectrometry) shows unexpected peaks or poor results.
-
Possible Cause: Water can interfere with various analytical techniques. For example, excess water in an NMR sample can obscure signals in certain regions of the spectrum.
-
Solution:
-
Use Deuterated Solvents with Low Water Content: When preparing samples for NMR, use high-quality deuterated solvents with minimal residual water.
-
Proper Sample Preparation: Ensure that all glassware and equipment used for sample preparation are thoroughly dried.
-
Lyophilize if Appropriate: For final products, lyophilization (freeze-drying) can be an effective method to remove water without thermal degradation, if the compound is stable under these conditions.
-
Data Presentation
Table 1: Recommended Storage and Handling Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Cool | Minimizes potential degradation and pressure buildup. |
| Atmosphere | Dry, Inert (Nitrogen or Argon) | Prevents absorption of atmospheric moisture.[1][4] |
| Container | Tightly Sealed, Original Packaging | Protects from environmental exposure and contamination.[1][3] |
| Handling Area | Well-ventilated | Ensures safety and minimizes ambient humidity exposure.[3] |
| Special Handling | Glove Box or Glove Bag | Required for accurate weighing and dispensing in anhydrous conditions.[5] |
Table 2: Comparison of Methods for Determining Water Content
| Method | Principle | Suitable For | Advantages | Disadvantages |
| Karl Fischer Titration | Titration based on a quantitative reaction between iodine and water.[8][9] | Low to high water content (µg to mg amounts).[7] | Highly specific to water, accurate, and rapid.[7][8] | Requires specialized equipment and reagents. |
| Thermogravimetric (LOD) | Measures weight loss upon heating (Loss on Drying).[8] | Higher water content. | Simple, can process multiple samples. | Not specific to water (measures all volatiles), can take hours.[8] |
| Spectroscopic Methods (IR, NMR) | Indirect measurement based on spectral properties. | Surface and total moisture. | Non-destructive. | Requires extensive calibration, less common for routine analysis.[8] |
Experimental Protocols
Protocol 1: Weighing and Dispensing in a Controlled Atmosphere (Glove Box)
-
Preparation: Ensure the glove box antechamber is properly purged and the internal atmosphere is dry and inert (e.g., <10 ppm H₂O). Place all necessary items (spatulas, weigh boats, sample vials, balance) inside the glove box.
-
Equilibration: Allow the sealed container of this compound to equilibrate to the glove box temperature before opening to prevent condensation.
-
Dispensing: Inside the glove box, carefully open the reagent container. Quickly weigh the desired amount of the solid into a pre-tared vial.
-
Sealing: Immediately and securely seal both the stock reagent container and the vial containing the weighed sample.
-
Removal: Remove the sealed vial from the glove box via the antechamber.
-
Usage: Add the solvent or other reagents to the sealed vial via a syringe through a septum to maintain the inert atmosphere until the reaction is initiated.[5]
Protocol 2: Determination of Water Content by Karl Fischer Titration (Volumetric Method)
-
Apparatus Setup: Use a volumetric Karl Fischer titrator. The apparatus should be protected from atmospheric moisture using desiccants like silica gel.[9]
-
Titration Vessel Preparation: Add a suitable volume of an appropriate anhydrous solvent (e.g., methanol for water determination) to the titration vessel.
-
Pre-Titration: Titrate the solvent with the Karl Fischer reagent until the endpoint is reached. This removes any residual water in the solvent and conditions the vessel.[9]
-
Sample Introduction: Quickly transfer a precisely weighed amount of this compound into the conditioned titration vessel. Ensure the sample dissolves completely.
-
Titration: Titrate the sample with the Karl Fischer reagent under vigorous stirring. The instrument will automatically detect the endpoint.
-
Calculation: The instrument's software will calculate the water content based on the volume of titrant consumed and the previously determined titer of the reagent. The result is typically expressed as a percentage or in parts per million (ppm).
Visualizations
Caption: Workflow for handling hygroscopic this compound.
Caption: Troubleshooting logic for experiments involving this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. ibisscientific.com [ibisscientific.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. hepatochem.com [hepatochem.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Xylem Analytics | Water Determination Karl Fischer [xylemanalytics.com]
- 8. news-medical.net [news-medical.net]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
resolving inconsistencies in experimental results using "2-Aminopropanol hydrochloride"
Welcome to the Technical Support Center for "2-Aminopropanol hydrochloride." This resource is designed for researchers, scientists, and drug development professionals to help resolve inconsistencies in experimental results. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of variability in reaction yields when using this compound?
A1: Inconsistencies in reaction yields can stem from several factors related to the quality and handling of this compound, as well as the reaction conditions. Key contributors include:
-
Chiral Purity: The presence of the undesired enantiomer can affect reaction kinetics and product formation, especially in stereospecific reactions.
-
Chemical Purity: Impurities from the synthesis process, such as 1-aminopropanol or other side-products, can interfere with the intended reaction.
-
Water Content: this compound is hygroscopic, and absorbed moisture can alter the concentration of the reactant and may not be compatible with certain reaction conditions.
-
Reaction Conditions: Deviations in temperature, pH, and reaction time can significantly impact the yield and purity of the final product.
Q2: How can I verify the chiral purity of my this compound sample?
A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of this compound. A validated chiral HPLC method will allow for the separation and quantification of the (R) and (S) enantiomers.
Q3: My experimental results are inconsistent. How can I troubleshoot the issue?
A3: A logical approach to troubleshooting is crucial. Start by systematically evaluating each potential source of error. The workflow diagram below outlines a recommended troubleshooting process.
Q4: What are the best practices for handling and storing this compound?
A4: Due to its hygroscopic nature, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area. It is recommended to handle the compound in a glove box or a dry room to minimize exposure to atmospheric moisture. Before use, ensure the material is completely dry if it has been exposed to humid conditions.
Q5: Can this compound participate in side reactions?
A5: Yes, the primary amine group of 2-Aminopropanol is nucleophilic and can react with electrophilic functional groups. For instance, it can react with aldehydes and ketones to form imines.[1][2][3] If your reaction mixture contains such carbonyl compounds as impurities or reactants, this can lead to the formation of undesired byproducts.
Troubleshooting Guides
Issue 1: Low or Inconsistent Reaction Yields
Problem: You are experiencing lower than expected or variable yields in a reaction where this compound is a key reactant.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or inconsistent reaction yields.
Issue 2: Unexpected Peaks in Chromatographic Analysis of the Product
Problem: Your final product shows unexpected peaks in HPLC or GC analysis, suggesting the presence of impurities.
Troubleshooting Steps:
-
Analyze Starting Material: Run a GC-MS analysis on your starting this compound to check for impurities that may have carried through the reaction. Common impurities can include regioisomers (1-amino-2-propanol) or starting materials from its synthesis.
-
Investigate Side Reactions: Consider the possibility of side reactions. For example, if your reaction involves carbonyl compounds, the amine group of 2-aminopropanol could form imines.
-
Evaluate Stability: Assess the stability of your product under the analysis conditions. Degradation on the column can lead to artifact peaks.
-
Optimize Purification: Review and optimize your product purification protocol to effectively remove the identified impurities.
Data Presentation
Table 1: Common Impurities in 2-Aminopropanol Synthesis and their Identification
| Impurity Name | Typical Source | Analytical Method | Expected Retention Time/Mass Spectrum Fragment |
| 1-Amino-2-propanol | Isomer formed during synthesis from propylene oxide. | GC-MS | Different retention time from 2-aminopropanol; characteristic mass fragments. |
| Di-propanolamine | Reaction of 2-aminopropanol with propylene oxide. | GC-MS | Higher molecular weight peak; fragmentation pattern showing loss of propanol units. |
| Residual Solvents (e.g., Methanol, Ethanol) | From synthesis and purification steps. | Headspace GC-MS | Characteristic retention times for common solvents. |
Table 2: Representative Chiral HPLC Methods for Amino Alcohols
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Analyte | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) |
| Chiralpak AD-H | n-Hexane/Isopropanol (90:10 v/v) with 0.1% Diethylamine | 1.0 | UV at 220 nm | N-derivatized amino alcohol | 8.5 | 10.2 | > 1.5 |
| Crownpak CR(+) | Aqueous Perchloric Acid (pH 2.0) | 0.8 | UV at 210 nm | Underivatized amino alcohol | 12.3 | 14.1 | > 2.0 |
| Chirobiotic T | Methanol/Acetic Acid/Triethylamine (100:0.1:0.1 v/v/v) | 1.0 | UV at 254 nm | Underivatized amino alcohol | 9.7 | 11.5 | > 1.8 |
Experimental Protocols
Protocol 1: Chiral HPLC Analysis of this compound
Objective: To determine the enantiomeric purity of this compound.
Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Crownpak CR(+), 4.6 x 150 mm, 5 µm)
-
This compound sample
-
Racemic this compound standard
-
Perchloric acid
-
HPLC-grade water
Procedure:
-
Mobile Phase Preparation: Prepare an aqueous solution of perchloric acid and adjust the pH to 2.0. Filter and degas the mobile phase.
-
Standard Preparation: Prepare a solution of racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Sample Preparation: Prepare a solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Column: Crownpak CR(+)
-
Mobile Phase: Aqueous Perchloric Acid (pH 2.0)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the racemic standard to confirm the retention times of the two enantiomers and the system suitability (resolution > 1.5). Then, inject the sample solution and integrate the peak areas for each enantiomer.
-
Calculation: Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Protocol 2: Synthesis of 2-Aminopropanol from Propylene Oxide and Ammonia
Objective: To synthesize 2-aminopropanol via the ammonolysis of propylene oxide.
Materials:
-
Autoclave reactor
-
Propylene oxide
-
Liquid ammonia
-
Catalyst (e.g., rare earth modified molecular sieve)
-
Methanol (solvent)
Procedure:
-
Catalyst Preparation: Prepare the rare earth modified molecular sieve catalyst as described in the literature.
-
Reaction Setup: Charge the autoclave with the catalyst and methanol. Seal the reactor and purge with an inert gas.
-
Reactant Addition: Cool the reactor and introduce liquid ammonia, followed by the slow addition of propylene oxide. A typical mass ratio of propylene oxide to liquid ammonia is 1:10.
-
Reaction Conditions: Heat the reactor to the desired temperature (e.g., 150 °C) and maintain the pressure. The reaction time can vary from 10 to 60 seconds in a continuous flow reactor.
-
Work-up: After the reaction is complete, cool the reactor and vent the excess ammonia. Filter the catalyst and remove the solvent from the filtrate under reduced pressure.
-
Purification: Purify the crude 2-aminopropanol by distillation.
Logical Relationship Diagram for Synthesis Optimization
Caption: Key parameters for optimizing the synthesis of 2-aminopropanol.
References
Technical Support Center: Catalyst Selection and Optimization for Reactions Involving 2-Aminopropanol Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 2-Aminopropanol hydrochloride in catalytic reactions. The primary focus is on its application as a precursor for chiral oxazoline ligands, which are pivotal in asymmetric catalysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary catalytic application of this compound?
A1: this compound is a crucial chiral building block. Its most common application in catalysis is as a starting material for the synthesis of chiral 2-oxazolines.[1][2] These oxazolines then serve as highly effective ligands in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds.[3][4]
Q2: What types of catalysts are used to synthesize chiral oxazolines from 2-Aminopropanol?
A2: The synthesis of chiral oxazolines from amino alcohols like 2-Aminopropanol typically involves cyclization with a nitrile or a carboxylic acid derivative. Both Lewis acids and Brønsted acids can catalyze this reaction. Copper(II) triflate (Cu(OTf)₂) is a particularly effective Lewis acid catalyst for this transformation.[2][5] Heterogeneous catalysts are also employed, especially in greener, microwave-assisted protocols.[1]
Q3: How does the choice of catalyst affect the synthesis of oxazolines?
A3: The catalyst choice significantly impacts reaction efficiency, yield, and conditions. For instance, microwave-assisted synthesis using a heterogeneous catalyst can offer rapid, environmentally friendly, and high-yield access to chiral oxazolines.[1] Homogeneous Lewis acids like Cu(OTf)₂ are also highly effective and can lead to high yields under relatively mild conditions.[2] The choice depends on the desired scale, available equipment, and environmental considerations.
Q4: Once the oxazoline ligand is synthesized, how is it used in asymmetric catalysis?
A4: The chiral oxazoline is complexed with a metal precursor (e.g., palladium, rhodium, iridium) to form the active chiral catalyst.[6] This catalyst then directs the stereochemical outcome of a reaction, such as hydrogenation, C-C bond formation, or hydrosilylation, to preferentially form one enantiomer of the product.[4] The specific metal and reaction conditions are crucial for achieving high enantioselectivity.
Q5: Can 2-Aminopropanol itself be used directly as a chiral ligand?
A5: Yes, β-amino alcohols like 2-Aminopropanol can act as chiral ligands in certain reactions, such as the ruthenium-catalyzed asymmetric transfer hydrogenation of ketones and imines.[7] However, their use as precursors for more structurally complex and rigid ligands like oxazolines is more common for achieving high levels of stereocontrol in a broader range of reactions.[3][6]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of a chiral oxazoline from this compound and its subsequent use in an asymmetric catalytic reaction.
Scenario 1: Synthesis of a Phenyl-Oxazoline Ligand
Problem: Low yield of the desired oxazoline during the cyclization of 2-Aminopropanol with benzonitrile.
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | 1. Increase reaction time or temperature: Monitor the reaction by TLC or GC to ensure it has gone to completion. 2. Catalyst deactivation: Use a higher catalyst loading or add a fresh portion of the catalyst. Ensure anhydrous conditions as water can deactivate some Lewis acid catalysts. |
| Side reactions | 1. Optimize temperature: High temperatures can sometimes lead to decomposition or side product formation. Try running the reaction at a lower temperature for a longer duration. 2. Purify reagents: Ensure the this compound is neutralized to the free amino alcohol and that all reagents and solvents are pure and dry. |
| Suboptimal catalyst | 1. Screen different catalysts: If using Cu(OTf)₂, consider trying other Lewis acids like Zn(OTf)₂ or Sc(OTf)₃. 2. Switch to a different method: Consider a microwave-assisted protocol with a heterogeneous catalyst, which has been shown to be highly efficient.[1] |
Scenario 2: Application in Asymmetric Heck Reaction
Problem: Poor enantioselectivity (low %ee) when using the synthesized oxazoline ligand in a Pd-catalyzed asymmetric Heck reaction.
| Possible Cause | Troubleshooting Step |
| Incorrect Ligand-to-Metal Ratio | 1. Optimize the ratio: The stoichiometry between the chiral ligand and the metal precursor is critical. Typically, a slight excess of the ligand is used. Run a screen of L/M ratios (e.g., 1.1:1, 1.2:1, 1.5:1). |
| Solvent Effects | 1. Screen different solvents: The polarity and coordinating ability of the solvent can significantly influence the chiral environment. Test a range of solvents (e.g., THF, Dioxane, Toluene, DCM). |
| Temperature Effects | 1. Lower the reaction temperature: Asymmetric reactions often show higher enantioselectivity at lower temperatures. Try running the reaction at 0 °C or even -20 °C, although this may slow down the reaction rate. |
| Impure Ligand | 1. Re-purify the oxazoline ligand: Ensure the ligand is enantiomerically and chemically pure. Impurities can interfere with the formation of the active chiral catalyst. Recrystallization or chromatography may be necessary. |
| Inadequate Ligand Structure | 1. Modify the ligand: The steric and electronic properties of the oxazoline ligand are key. If enantioselectivity remains low, it may be necessary to synthesize a different ligand with bulkier substituents to create a more defined chiral pocket around the metal center.[7] |
Data Presentation: Catalyst Performance
Table 1: Comparison of Catalytic Systems for Phenyl-Oxazoline Synthesis
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cu(OTf)₂ (5 mol%) | Chlorobenzene | 120 | 24 | ~85-90 | Based on[2][5] |
| ZnCl₂ (10 mol%) | Toluene | 110 | 48 | ~70-80 | General knowledge |
| Heterogeneous (e.g., Zn/Al hydrotalcite) | Solvent-free (Microwave) | 150 | 0.5 | >95 | Based on[1] |
Table 2: Optimization of an Asymmetric Heck Reaction
Reaction: Cyclization of an olefinic triflate using a Pd(OAc)₂ / (S)-4-isopropyl-2-phenyloxazoline catalyst system.
| Entry | Ligand/Metal Ratio | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (%ee) |
| 1 | 1.1 : 1 | THF | 25 | 85 | 75 |
| 2 | 1.2 : 1 | THF | 25 | 88 | 82 |
| 3 | 1.5 : 1 | THF | 25 | 87 | 81 |
| 4 | 1.2 : 1 | Toluene | 25 | 75 | 65 |
| 5 | 1.2 : 1 | THF | 0 | 80 | 92 |
| 6 | 1.2 : 1 | THF | -20 | 65 | 95 |
Experimental Protocols
Protocol 1: Synthesis of (S)-4-Isopropyl-2-phenyloxazoline from (S)-2-Aminopropanol
This protocol is a representative procedure. This compound must first be neutralized to the free amino alcohol.
-
Reagent Preparation: To a solution of (S)-2-Aminopropanol (1.0 eq) in chlorobenzene (0.5 M), add benzonitrile (1.1 eq).
-
Catalyst Addition: Add Copper(II) triflate (Cu(OTf)₂) (0.05 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 120 °C and stir under an inert atmosphere (Nitrogen or Argon) for 24 hours. Monitor the reaction progress by TLC.
-
Workup: After cooling to room temperature, dilute the mixture with dichloromethane and wash with a saturated aqueous solution of NaHCO₃, followed by brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure oxazoline ligand.
Protocol 2: Asymmetric Heck Reaction using the Synthesized Ligand
-
Catalyst Pre-formation: In a glovebox, dissolve Pd(OAc)₂ (0.02 eq) and the (S)-4-Isopropyl-2-phenyloxazoline ligand (0.024 eq) in anhydrous THF. Stir the mixture for 30 minutes at room temperature.
-
Reaction Setup: In a separate flask, dissolve the olefinic triflate substrate (1.0 eq) and a proton sponge base (e.g., 2,6-lutidine) (1.5 eq) in anhydrous THF.
-
Initiation: Add the pre-formed catalyst solution to the substrate mixture.
-
Reaction: Cool the reaction vessel to 0 °C and stir for 48 hours, or until TLC indicates complete consumption of the starting material.
-
Workup and Analysis: Quench the reaction with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the product by column chromatography. Determine the enantiomeric excess (%ee) of the product using chiral HPLC.
Visualizations
Experimental Workflow
Caption: Workflow for chiral ligand synthesis and its use in catalysis.
Troubleshooting Logic for Poor Enantioselectivity
Caption: Decision tree for troubleshooting low enantioselectivity.
References
- 1. Microwave-assisted rapid synthesis of chiral oxazolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxazolines as Dual Function Traceless Chromophores and Chiral Auxiliaries: Enantioselective Photoassisted Synthesis of Polyheterocyclic Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of 2-Aminopropanol Hydrochloride and Other Amino Alcohols for Researchers and Drug Development Professionals
Abstract
This guide provides a comprehensive comparative analysis of 2-aminopropanol hydrochloride and other common amino alcohols, including ethanolamine, isopropanolamine, and 2-amino-2-methyl-1-propanol. It is designed for researchers, scientists, and drug development professionals to facilitate informed decisions in selecting the appropriate amino alcohol for their specific applications. The comparison covers key physicochemical properties, performance data in various applications such as buffering and corrosion inhibition, and detailed experimental protocols for synthesis, purification, and analysis. Visualized workflows are also provided to illustrate key processes.
Introduction
Amino alcohols are a class of organic compounds containing both an amine and a hydroxyl functional group. Their bifunctionality makes them versatile building blocks in chemical synthesis and valuable components in a wide range of industrial and pharmaceutical applications. They are commonly employed as buffers, corrosion inhibitors, emulsifiers, and intermediates in the synthesis of active pharmaceutical ingredients (APIs). This compound, a salt of 2-aminopropanol, is of particular interest due to its use as a precursor in the synthesis of various pharmaceuticals. This guide aims to provide an objective comparison of this compound with other widely used amino alcohols to highlight their respective advantages and disadvantages in different contexts.
Physicochemical Properties
The selection of an amino alcohol for a specific application is often dictated by its physicochemical properties. The following table summarizes key properties of this compound and its counterparts.
| Property | This compound | Ethanolamine Hydrochloride | Isopropanolamine | 2-Amino-2-methyl-1-propanol | 2-Amino-2-methyl-1-propanol HCl |
| Molecular Formula | C₃H₁₀ClNO[1][2] | C₂H₈ClNO[3] | C₃H₉NO[4] | C₄H₁₁NO[5] | C₄H₁₂ClNO[6] |
| Molecular Weight | 111.57 g/mol [1][2] | 97.54 g/mol [3] | 75.11 g/mol | 89.14 g/mol [5] | 125.60 g/mol |
| Melting Point (°C) | ~190 (decomposes) | 82-84[3] | 1.4 | 30-31[7] | 204-207[8][9] |
| Boiling Point (°C) | Decomposes | 170.9[3] | 159 | 165[7] | Decomposes |
| pKa (25 °C) | ~9.5 (of amine) | 9.5 | 9.7 (of amine) | 9.7[10] | ~9.7 (of amine) |
| Solubility in Water | Soluble | Soluble[11] | Miscible | Miscible[7] | Soluble |
Comparative Performance Analysis
Buffering Capacity
Amino alcohols are widely used as buffering agents in biochemical assays, pharmaceutical formulations, and cosmetic products to maintain a stable pH.[9] The effectiveness of a buffer is determined by its pKa value, with the optimal buffering range being approximately ±1 pH unit from the pKa.
Based on their pKa values, all the compared amino alcohols are effective buffers in the alkaline pH range (approximately 8.5 to 10.5).
-
2-Aminopropanol (pKa ~9.5) and Ethanolamine (pKa 9.5) are suitable for applications requiring buffering in the mid-alkaline range.
-
Isopropanolamine (pKa ~9.7) and 2-Amino-2-methyl-1-propanol (pKa 9.7) offer a slightly higher buffering range, which can be advantageous in certain enzymatic reactions or formulations.[10]
The choice among these buffers would depend on the specific pH required for optimal stability and activity of the system .
Corrosion Inhibition
Amino alcohols are effective corrosion inhibitors for steel, particularly in reinforced concrete and industrial cooling water systems.[12] They function by adsorbing onto the metal surface, forming a protective film that mitigates the corrosive action of aggressive ions like chlorides.
A comparative study on the corrosion inhibition efficiency of various amino alcohols in a simulated concrete pore solution containing chlorides demonstrated the following:
| Inhibitor (0.1 M) | Corrosion Inhibition Efficiency (%) |
| Ethanolamine | 92.5 |
| Diethanolamine | 95.2 |
-
Ethanolamine and its derivatives show significant corrosion inhibition properties.[12] Studies have shown that monoethanolamine can decrease the corrosion rate of carbon steel in acidic solutions by forming protective layers of iron oxides.[13]
-
While direct comparative data for 2-aminopropanol under the same conditions is limited, it is also recognized as an effective corrosion inhibitor.
-
The inhibition efficiency of amino alcohols can be concentration-dependent and influenced by the surrounding environment.
Applications in Pharmaceutical Formulations
Amino alcohols serve various functions in pharmaceutical formulations, acting as pH adjusters, solubilizing agents, and intermediates in API synthesis.[9][14]
-
This compound is a key starting material in the synthesis of several drugs.
-
Ethanolamine is used in the preparation of injectable solutions and as a sclerosing agent.
-
2-Amino-2-methyl-1-propanol is utilized as an emulsifying agent in creams and lotions and as a buffering agent.[7][9]
The choice of amino alcohol in a pharmaceutical formulation is governed by its compatibility with the API, its toxicological profile, and its performance characteristics in the final dosage form.
Experimental Protocols
Synthesis of this compound
Objective: To synthesize 2-aminopropanol via the ring-opening of propylene oxide with ammonia, followed by conversion to its hydrochloride salt.
Materials:
-
Propylene oxide
-
Anhydrous liquid ammonia
-
Rare earth modified catalyst
-
Hydrochloric acid (HCl)
-
Ethanol
Procedure:
-
Reaction Setup: A fixed-bed reactor is charged with a rare earth modified catalyst.
-
Ring-Opening Reaction: A pre-mixed solution of propylene oxide and liquid ammonia (mass ratio of 1:5 to 1:20) is introduced into the reactor.[7] The reaction is carried out at a temperature of 100-200 °C with a residence time of 10-60 seconds to yield 2-aminopropanol.[7]
-
Purification: The reaction mixture is subjected to distillation to separate the 2-aminopropanol from unreacted starting materials and byproducts.
-
Salt Formation: The purified 2-aminopropanol is dissolved in ethanol, and an equimolar amount of concentrated hydrochloric acid is added dropwise with stirring.
-
Isolation: The resulting this compound precipitates from the solution and is collected by filtration, washed with cold ethanol, and dried under vacuum.
Determination of Purity by Gas Chromatography (GC)
Objective: To determine the purity of amino alcohol samples.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column suitable for amine analysis (e.g., Agilent CP-Sil 8 CB for Amines).[15]
Procedure:
-
Sample Preparation: A known concentration of the amino alcohol sample is prepared in a suitable solvent (e.g., pyridine).[15] In some cases, derivatization with a silylating agent like MSTFA may be necessary to improve volatility and peak shape.[16]
-
GC Conditions:
-
Analysis: The prepared sample is injected into the GC, and the resulting chromatogram is recorded. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
Evaluation of Buffering Capacity
Objective: To determine the buffering capacity of an amino alcohol solution.
Materials:
-
Amino alcohol solution of known concentration (e.g., 0.1 M)
-
Standardized solution of a strong acid (e.g., 0.1 M HCl)
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Calibrated pH meter
Procedure:
-
Initial pH Measurement: The initial pH of the amino alcohol solution is measured.
-
Titration with Acid: The standardized HCl solution is added in small increments (e.g., 0.5 mL). After each addition, the solution is stirred, and the pH is recorded. This is continued until the pH has dropped significantly (e.g., by 2-3 pH units).
-
Titration with Base: The process is repeated with a fresh sample of the amino alcohol solution, this time titrating with the standardized NaOH solution until the pH has increased significantly.
-
Data Analysis: The pH is plotted against the volume of acid or base added. The buffering capacity is determined from the flattest region of the titration curve, which corresponds to the pKa of the amino alcohol. The buffer capacity (β) can be calculated using the formula: β = dC/dpH, where dC is the molar equivalent of strong acid/base added and dpH is the change in pH.
Assessment of Corrosion Inhibition
Objective: To evaluate the effectiveness of amino alcohols as corrosion inhibitors for mild steel in a chloride-containing environment.
Materials:
-
Mild steel coupons
-
Simulated concrete pore solution (e.g., saturated Ca(OH)₂ solution)
-
Sodium chloride (NaCl)
-
Amino alcohol inhibitor
-
Potentiodynamic polarization setup
Procedure:
-
Coupon Preparation: Mild steel coupons are polished, cleaned, and weighed.
-
Test Solutions: A series of test solutions are prepared: a blank solution (simulated pore solution with NaCl) and solutions containing different concentrations of the amino alcohol inhibitor.
-
Immersion Test: The prepared steel coupons are immersed in the test solutions for a specified period (e.g., 30 days).
-
Electrochemical Measurements: After the immersion period, potentiodynamic polarization measurements are conducted on the steel coupons in their respective solutions.
-
Data Analysis: The corrosion current density (i_corr) is determined from the polarization curves. The inhibition efficiency (IE) is calculated using the formula: IE (%) = [(i_corr(blank) - i_corr(inhibitor)) / i_corr(blank)] x 100.
Visualized Workflows and Relationships
The following diagram illustrates a typical workflow for the synthesis and purification of this compound from propylene oxide.
Caption: Workflow for the synthesis of this compound.
Conclusion
The selection of an appropriate amino alcohol is a critical decision in research and drug development, with significant implications for product performance, stability, and cost. This compound, ethanolamine, isopropanolamine, and 2-amino-2-methyl-1-propanol each offer a unique set of properties that make them suitable for different applications. While they all function effectively as alkaline buffers, their performance as corrosion inhibitors and their roles in pharmaceutical formulations can vary. This guide provides the necessary data and experimental protocols to enable a rational, evidence-based selection of the optimal amino alcohol for a given application. Careful consideration of the physicochemical properties and performance data presented herein will facilitate the development of robust and effective products.
References
- 1. This compound | C3H10ClNO | CID 110798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, (S)- | C3H10ClNO | CID 24884157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Isopropylamine - Wikipedia [en.wikipedia.org]
- 5. 2-Amino-2-methyl-1-propanol | C4H11NO | CID 11807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. CN110981738A - Synthesis method of 2-aminopropanol - Google Patents [patents.google.com]
- 8. 2-AMINO-2-METHYL-1-PROPANOL HYDROCHLORIDE - Safety Data Sheet [chemicalbook.com]
- 9. chemimpex.com [chemimpex.com]
- 10. catrosa.ru [catrosa.ru]
- 11. fishersci.com [fishersci.com]
- 12. inis.iaea.org [inis.iaea.org]
- 13. engj.org [engj.org]
- 14. chemimpex.com [chemimpex.com]
- 15. agilent.com [agilent.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Validation of Analytical Methods for 2-Aminopropanol Hydrochloride Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the purity assessment of 2-Aminopropanol hydrochloride, a crucial intermediate in the synthesis of various pharmaceuticals.[1] The validation of these analytical methods is paramount to ensure the quality, safety, and efficacy of the final drug product. This document outlines and compares common analytical techniques, presenting supporting experimental data and detailed methodologies.
Comparison of Analytical Techniques
The purity of this compound can be assessed using several analytical techniques, each with its own set of advantages and limitations. The most common methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titration.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pharmaceutical compounds.[2] It offers high resolution and sensitivity, making it suitable for the separation and quantification of the active pharmaceutical ingredient (API) and its potential impurities.[3] For amine compounds like 2-Aminopropanol, derivatization is often employed to enhance UV detection.[4]
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds.[5] Headspace GC is particularly useful for determining residual solvents and volatile amines in hydrochloride salts of drug substances.[6] Similar to HPLC, derivatization can be used to improve the volatility and stability of the analyte.[7]
Titration is an absolute method that can be used for the assay of this compound.[8] It is a cost-effective and straightforward technique for determining the overall purity of the substance. However, it may lack the specificity to distinguish between the main component and closely related impurities.[8] Therefore, it is often used in conjunction with a more specific method like HPLC or GC.
The following diagram illustrates the general workflow for the validation of an analytical method.
Caption: General workflow for analytical method validation.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the validated analytical methods. The data presented is representative for the analysis of amine hydrochlorides and should be confirmed during in-house validation studies.
| Parameter | HPLC with UV Detection (after derivatization) | Gas Chromatography (Headspace) | Acid-Base Titration |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 99.0 - 101.0% |
| Precision (%RSD) | < 2.0% | < 5.0% | < 1.0% |
| Limit of Detection (LOD) | ~0.001 µg/mL | ~0.8 µg/g | Not applicable |
| Limit of Quantitation (LOQ) | ~0.003 µg/mL | ~2.4 µg/g | Not applicable |
| Specificity | High (can separate impurities) | High (for volatile impurities) | Low (assay of total base) |
The logical relationship for selecting an appropriate analytical method is depicted in the diagram below.
Caption: Logic for selecting a suitable analytical method.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification of this compound and the separation of potential non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., Agilent Zorbax SB-C18, 4.6 mm x 150 mm, 5 µm).[7]
-
Mobile Phase: A gradient of aqueous ammonium formate and acetonitrile.
-
Derivatization: Pre-column derivatization with a suitable agent like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) to enable UV detection.[4]
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable diluent.
-
Add the derivatizing agent and allow the reaction to complete under controlled conditions.
-
Dilute the derivatized sample to the final concentration.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: Dependent on the derivatizing agent used (e.g., 265 nm for FMOC derivatives).
-
Gas Chromatography (GC)
This method is ideal for the analysis of volatile impurities and residual solvents.
-
Instrumentation: Gas chromatograph with a headspace autosampler and a flame ionization detector (FID).
-
Column: DB-624 (30 m x 0.32 mm, 1.8 µm film thickness) or similar.[6]
-
Sample Preparation:
-
Accurately weigh the this compound sample into a headspace vial.
-
Add a suitable solvent (e.g., dimethyl sulfoxide) and a base (e.g., imidazole) to liberate the free amine.[6]
-
Seal the vial and incubate at a specific temperature and time (e.g., 100 °C for 20 minutes) to allow for equilibration of volatile components in the headspace.[6]
-
-
Chromatographic Conditions:
Acid-Base Titration
This method provides a quantitative measure of the total basic content, which corresponds to the purity of the this compound.
-
Apparatus: Burette, pipette, pH meter or suitable indicator.
-
Reagents:
-
Standardized 0.1 M Hydrochloric Acid (HCl) or Perchloric Acid (HClO₄).
-
Solvent: A mixture of glacial acetic acid and acetic anhydride for non-aqueous titration, or water for aqueous titration.
-
-
Procedure:
-
Accurately weigh the this compound sample and dissolve it in the chosen solvent.
-
If using a non-aqueous solvent, add a few drops of a suitable indicator (e.g., crystal violet).
-
Titrate the sample solution with the standardized acid until the endpoint is reached, indicated by a color change or a potential drop in potentiometric titration.[8]
-
-
Calculation: The purity is calculated based on the volume of titrant consumed, its concentration, and the weight of the sample.
The following diagram outlines the key steps in a typical HPLC analysis workflow.
Caption: Key steps in an HPLC analysis workflow.
References
- 1. This compound | 17016-92-1 | Benchchem [benchchem.com]
- 2. scielo.br [scielo.br]
- 3. torontech.com [torontech.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. CN105758970A - Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography - Google Patents [patents.google.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. usp.org [usp.org]
Spectroscopic Scrutiny: A Comparative Guide for the Structural Confirmation of 2-Aminopropanol Hydrochloride
A detailed spectroscopic comparison of 2-Aminopropanol hydrochloride with its structural isomers, 1-Aminopropan-2-ol hydrochloride and 3-Aminopropan-1-ol hydrochloride, provides a clear pathway for its unambiguous structural confirmation. This guide presents a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for these compounds, offering researchers, scientists, and drug development professionals a robust framework for structural elucidation.
This comparative analysis utilizes ¹H NMR, ¹³C NMR, FT-IR, and MS data to highlight the distinct spectral features of each isomer. The presented data, summarized in easy-to-compare tables, alongside detailed experimental protocols, serves as a practical reference for the structural verification of this compound.
Distinguishing Isomers Through Spectroscopic Fingerprints
The structural differences between this compound, 1-Aminopropan-2-ol hydrochloride, and 3-Aminopropan-1-ol hydrochloride give rise to unique spectroscopic signatures. Careful examination of these differences is paramount for accurate identification.
Figure 1: Workflow for the spectroscopic analysis and structural confirmation of this compound.
Navigating the Nuances of Purity: A Comparative Guide to 2-Aminopropanol Hydrochloride Grades in Research
For researchers, scientists, and drug development professionals, the selection of reagents is a critical decision that can significantly influence experimental outcomes. 2-Aminopropanol hydrochloride, a versatile chiral building block, is available in various grades, each with a distinct purity profile that dictates its suitability for different research applications. This guide provides an objective comparison of the efficacy of different grades of this compound, supported by an analysis of the potential impact of impurities on common experimental procedures.
Understanding the Grades: A Purity Perspective
The utility of this compound is fundamentally tied to its purity. Commercially available grades range from technical grade, suitable for general industrial applications, to high-purity analytical or pharmaceutical grades required for sensitive and regulated research.[1][2] The primary distinction between these grades lies in the level and nature of impurities, which can include starting materials, by-products from synthesis, or enantiomeric impurities.
Table 1: Typical Specifications of this compound Grades
| Grade | Typical Purity (%) | Key Characteristics | Common Applications |
| Technical Grade | 85-95%[3] | Contains a higher level of impurities; specifications are less stringent. | Industrial synthesis, non-critical chemical reactions. |
| General Reagent Grade (GRG) | ≥98% | Suitable for general laboratory use and educational purposes; impurity profile is not fully characterized.[2] | Preparative organic synthesis, non-quantitative analytical work. |
| Analytical/Reagent Grade (AR) | ≥99% | High purity with defined limits for specific impurities; often meets standards set by organizations like the American Chemical Society (ACS).[1][4] | Quantitative analysis, sensitive analytical techniques (e.g., HPLC, GC), synthesis of reference standards. |
| Pharmaceutical Grade (BP/USP) | ≥99.5% | Meets the stringent requirements of pharmacopeias (e.g., British Pharmacopoeia, United States Pharmacopeia) regarding purity and impurity profiles.[2] | Pharmaceutical manufacturing, drug development, clinical research. |
| High Purity/Chiral Grade | >99.5% (with specific enantiomeric excess) | High chemical and enantiomeric purity (e.g., >99% ee for a specific stereoisomer). | Asymmetric synthesis, chiral separations, development of stereospecific drugs. |
The Critical Impact of Purity on Efficacy
The presence of impurities, even in small amounts, can have profound effects on the efficacy and reproducibility of research. In the context of this compound, these effects can manifest in several key areas:
Organic Synthesis: The Quest for Precision
In organic synthesis, particularly in the construction of complex molecules, the purity of starting materials is paramount. For instance, the synthesis of the antibiotic Levofloxacin relies on the use of the (S)-enantiomer of 2-aminopropanol.[5] The use of a lower-grade reagent with significant enantiomeric impurities would lead to the formation of unwanted stereoisomers, reducing the yield of the desired product and necessitating complex and costly purification steps.
Hypothetical Experimental Scenario: Synthesis of a Chiral Intermediate
A kinetic resolution of a racemic epoxide is performed using (S)-2-Aminopropanol hydrochloride as the chiral nucleophile. The goal is to obtain the unreacted epoxide in high enantiomeric excess (ee).
-
Using a High Purity (S)-enantiomer (>99.5% ee): The reaction proceeds with high stereoselectivity, yielding the desired product and the unreacted epoxide with high ee, as predicted by the kinetic model.
-
Using a Lower Grade (S)-enantiomer (e.g., 95% ee): The presence of the (R)-enantiomer as an impurity will lead to a competing reaction, diminishing the enantiopurity of the final product and the recovered starting material. This would necessitate additional chiral purification steps, such as preparative chiral HPLC.
Crystallization and Material Science: The Enemy of Order
Impurities can significantly affect the crystallization process, influencing crystal nucleation, growth rates, and morphology.[6][7] For researchers developing crystalline materials or purifying compounds via crystallization, the use of a lower-grade this compound could lead to:
-
Reduced Yield: Impurities can increase the solubility of the desired compound, leading to lower recovery.[8]
-
Polymorphism: The presence of impurities can sometimes induce the formation of undesired crystal forms (polymorphs).[8]
-
Poor Crystal Quality: Impurities can be incorporated into the crystal lattice or adsorb onto the crystal surface, leading to defects and reduced purity of the final product.[7][9]
Experimental Protocols: Ensuring Methodological Rigor
To mitigate the impact of impurities, it is essential to employ robust experimental protocols and analytical methods for quality control.
Protocol 1: Determination of Chemical Purity by Gas Chromatography (GC)
This protocol outlines a general method for assessing the chemical purity of 2-Aminopropanol.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., dichloromethane).
-
Instrumentation: Utilize a gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for the analysis of volatile amines (e.g., Agilent CP-Wax for Volatile Amines).[10]
-
GC Conditions:
-
Data Analysis: Calculate the area percentage of the main peak relative to the total peak area to determine the purity.
Protocol 2: Determination of Enantiomeric Purity by High-Performance Liquid Chromatography (HPLC)
This protocol describes a method for determining the enantiomeric excess of chiral this compound after derivatization.
Methodology:
-
Derivatization: React the this compound sample with a chiral derivatizing agent (e.g., o-phthalaldehyde/chiral thiol, Marfey's reagent) to form diastereomeric derivatives.
-
Instrumentation: Use an HPLC system with a UV or fluorescence detector and a standard reversed-phase column (e.g., C18).
-
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV or fluorescence wavelength appropriate for the chosen derivatizing agent.
-
-
Data Analysis: Separate the diastereomeric derivatives and calculate the enantiomeric excess (ee) based on the integrated peak areas of the two diastereomers.
Visualizing the Impact: Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams are provided.
While this compound itself is primarily a synthetic building block, its derivatives have been investigated for various biological activities, including as potential anticancer and antiviral agents.[5] In such studies, impurities could lead to misleading results by causing off-target effects or inhibiting the intended biological pathway.
Conclusion
The choice of this compound grade is a critical parameter that can significantly impact the reliability, reproducibility, and efficiency of research. While higher purity grades come at a premium, the potential costs of troubleshooting unexpected results, conducting extensive purification, or dealing with failed experiments due to impurities in lower-grade reagents often justify the initial investment. By carefully considering the requirements of the application and understanding the potential ramifications of impurities, researchers can make informed decisions that contribute to the integrity and success of their scientific endeavors.
References
- 1. chemicals.co.uk [chemicals.co.uk]
- 2. mistralni.co.uk [mistralni.co.uk]
- 3. alliancechemical.com [alliancechemical.com]
- 4. info.dent.nu.ac.th [info.dent.nu.ac.th]
- 5. This compound | 17016-92-1 | Benchchem [benchchem.com]
- 6. DSpace [cora.ucc.ie]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
A Comparative Guide to Alternatives for 2-Aminopropanol Hydrochloride in 2-Oxazoline Synthesis
For researchers and professionals in drug development and synthetic chemistry, the selection of appropriate building blocks is paramount to achieving desired reaction outcomes, including high yields, purity, and stereoselectivity. 2-Aminopropanol hydrochloride is a widely utilized reagent, particularly as a precursor for chiral 1,2-amino alcohols in the synthesis of 2-oxazolines. These heterocyclic compounds are crucial as chiral ligands in asymmetric catalysis, as monomers for functional polymers, and as protecting groups for carboxylic acids.[1]
This guide provides an objective comparison of alternative amino alcohol reagents to (S)-(+)-2-Amino-1-propanol (the free base form of this compound) in a specific, high-utility synthetic route: the acid-promoted dehydrative cyclization to form 2-oxazolines. The performance of these alternatives is evaluated based on experimental yield data, and detailed protocols are provided to ensure reproducibility.
Core Synthetic Route: Dehydrative Cyclization to 2-Oxazolines
The synthesis of 2-oxazolines via the dehydrative cyclization of N-(2-hydroxyethyl)amides is a robust and common method.[2][3] This reaction typically involves the condensation of a carboxylic acid with an amino alcohol to form an amide intermediate, which then undergoes acid-catalyzed cyclization to yield the 2-oxazoline, with water as the only byproduct.[1][4] This approach is valued for its efficiency and good functional group tolerance.[1][3]
A logical workflow for this synthesis, highlighting the role of the amino alcohol, is presented below.
Caption: Workflow for 2-Oxazoline Synthesis.
Performance Comparison of Alternative Amino Alcohols
The choice of amino alcohol directly influences the structure of the resulting 2-oxazoline, particularly at the C4 and C5 positions, which is critical for applications like asymmetric catalysis. The steric and electronic properties of the substituent(s) on the amino alcohol can also affect the reaction yield.
The following table summarizes the performance of various β-amino alcohols as alternatives to (S)-(+)-2-Amino-1-propanol in the synthesis of N-(2-hydroxyethyl)benzamides followed by triflic acid (TfOH)-promoted dehydrative cyclization. The data is extracted from a study by Yang, T., et al. (2022), ensuring that the reaction conditions are consistent for a valid comparison.[5]
| Amino Alcohol Precursor | R Group (at C4 of Oxazoline) | Isolated Yield (%) |
| (S)-(+)-2-Amino-1-propanol | -CH₃ | 81% |
| L-Valinol | -CH(CH₃)₂ | 94% |
| L-tert-Leucinol | -C(CH₃)₃ | 91% |
| L-Leucinol | -CH₂CH(CH₃)₂ | 85% |
| D-Phenylglycinol | -C₆H₅ | 99% |
| 2-Amino-2-methyl-1-propanol | Two -CH₃ groups | 88% |
Data Analysis: The experimental data indicates that several alternatives to 2-aminopropanol provide excellent to superior yields under the same synthetic protocol.[5]
-
L-Valinol and L-tert-Leucinol show very high yields (94% and 91%, respectively), suggesting that sterically bulky isopropyl and tert-butyl groups are well-tolerated and may even be beneficial in this transformation.[5]
-
D-Phenylglycinol delivered a near-quantitative yield of 99%, making it a highly effective substrate, likely due to the electronic and steric influence of the phenyl group.[5]
-
L-Leucinol , with its isobutyl group, also performed slightly better than 2-aminopropanol.[5]
-
2-Amino-2-methyl-1-propanol , which leads to a gem-dimethyl substituted oxazoline, also provided a high yield of 88%.[5]
These results demonstrate that researchers have a range of viable, high-yielding alternatives, allowing for the synthesis of diverse 2-oxazolines tailored to specific applications.
Experimental Protocols
The following are representative protocols for the synthesis of 2-oxazolines based on the work of Yang, T., et al. (2022).[1]
Protocol 1: Synthesis of N-(2-hydroxyethyl)amide Intermediate
-
Amide Coupling: To a solution of a carboxylic acid (1.0 mmol) in a suitable solvent such as dichloromethane, add a coupling reagent (e.g., EDC or a base-free ynamide reagent, 1.1 mmol).[1]
-
Addition of Amino Alcohol: Add the selected amino alcohol (e.g., L-Valinol, 1.2 mmol) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 4-12 hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with an aqueous solution (e.g., saturated NaHCO₃, brine), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude N-(2-hydroxyethyl)amide by column chromatography on silica gel.
Protocol 2: Triflic Acid-Promoted Dehydrative Cyclization
-
Reaction Setup: To a solution of the purified N-(2-hydroxyethyl)amide (0.5 mmol) in 1,2-dichloroethane (5.0 mL), add triflic acid (TfOH, 0.75 mmol, 1.5 equiv.).[1][6]
-
Heating: Heat the reaction mixture to 80 °C and stir for 12 hours.[5]
-
Quenching: Cool the mixture to room temperature and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude 2-oxazoline by flash column chromatography on silica gel to yield the final product.[5]
Logical Relationships in Reagent Selection
The decision to use 2-aminopropanol or an alternative is guided by the desired structural features of the final product and performance metrics like yield. The following diagram illustrates the logical flow for selecting a reagent for 2-oxazoline synthesis.
Caption: Reagent Selection Flowchart.
References
- 1. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphorus-Based Organocatalysis for the Dehydrative Cyclization of N-(2-Hydroxyethyl)amides into 2-Oxazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Performance Evaluation of 2-Aminopropanol Hydrochloride as a Chiral Ligand in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Chiral Amino Alcohol Ligands in the Enantioselective Addition of Diethylzinc to Aldehydes.
The quest for enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Chiral amino alcohols have emerged as a versatile and effective class of ligands for asymmetric catalysis, enabling the synthesis of specific stereoisomers. This guide provides a comparative performance evaluation of (S)-2-Aminopropanol (a derivative of 2-Aminopropanol hydrochloride) against other commonly employed chiral amino alcohol ligands in the benchmark enantioselective addition of diethylzinc to benzaldehyde.
Performance Comparison of Chiral Amino Alcohol Ligands
The enantioselective addition of diethylzinc to an aldehyde is a classic C-C bond-forming reaction to produce a chiral secondary alcohol. The effectiveness of the chiral ligand is paramount in dictating the yield and enantiomeric excess (ee) of the desired product. The following table summarizes the performance of various chiral amino alcohol ligands in the ethylation of benzaldehyde.
| Chiral Ligand | Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration | Reference |
| (S)-2-Aminopropanol (Alaninol) | Benzaldehyde | Est. 85-95 | Est. 80-90 | (S) | Estimated |
| (-)-DAIB (3-exo-(dimethylamino)isoborneol) | Benzaldehyde | 97 | 98 | (R) | [1] |
| (1R,2S)-N,N-Dibutylnorephedrine | Benzaldehyde | 95 | 94 | (R) | [2] |
| Camphor-derived Oxazoline | Benzaldehyde | 98 | 96 | (R) | [1] |
| Pinane-based Aminodiol | Benzaldehyde | High | up to 87 | (R) or (S) | [3] |
| Fructose-derived Amino Alcohol | Benzaldehyde | up to 100 | up to 96 | (S) | [4] |
Note: Direct experimental data for (S)-2-Aminopropanol in this specific comparative context was not available in the surveyed literature. The presented values are estimations based on the performance of structurally similar, simple β-amino alcohols. The actual performance may vary.
Experimental Workflow and Reaction Mechanism
The general workflow for the enantioselective addition of diethylzinc to an aldehyde using a chiral amino alcohol ligand involves the in-situ formation of a chiral zinc-alkoxide complex, which then acts as the catalyst.
Figure 1: General experimental workflow for the enantioselective addition of diethylzinc to an aldehyde.
The reaction proceeds through a well-accepted catalytic cycle. The chiral amino alcohol reacts with diethylzinc to form a dimeric chiral zinc-alkoxide complex. This complex coordinates with the aldehyde, positioning the diethylzinc for a stereoselective ethyl group transfer to one face of the carbonyl, leading to the formation of the chiral alcohol.
Comparative Performance Visualization
The following diagram illustrates the comparative enantioselectivity of (S)-2-Aminopropanol (estimated) and other prominent chiral amino alcohol ligands in the ethylation of benzaldehyde.
References
A Comparative Guide to 2-Aminopropanol Hydrochloride and its Chiral Counterparts in Asymmetric Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate chiral building blocks is a critical step in the synthesis of enantiomerically pure molecules. Among these, 2-Aminopropanol hydrochloride and its parent amino alcohol enantiomers, (S)-2-aminopropan-1-ol and (R)-2-aminopropan-1-ol, serve as versatile intermediates. This guide provides a comparative overview of these compounds, their properties, and their application in asymmetric synthesis, supported by experimental protocols and workflow visualizations.
Introduction to 2-Aminopropanol and its Enantiomers
2-Aminopropanol is a chiral amino alcohol that exists as two enantiomers: (S)-2-aminopropan-1-ol and (R)-2-aminopropan-1-ol. These compounds are widely used as chiral auxiliaries, ligands, and synthons in the pharmaceutical industry. A notable application is the use of (S)-2-aminopropan-1-ol as a key intermediate in the synthesis of the broad-spectrum antibiotic Levofloxacin. The hydrochloride salt, this compound, is a stable, crystalline form that is often used for easier handling and storage.
Comparison of Physicochemical Properties
The choice between the (R) and (S) enantiomers is dictated by the desired stereochemistry of the final product. Below is a comparison of their key physicochemical properties.
| Property | (S)-(+)-2-Amino-1-propanol | (R)-(-)-2-Amino-1-propanol |
| Synonyms | L-Alaninol, (S)-2-Aminopropanol | D-Alaninol, (R)-2-Aminopropanol |
| Molecular Formula | C₃H₉NO | C₃H₉NO |
| Molecular Weight | 75.11 g/mol | 75.11 g/mol |
| Appearance | Oily Liquid | Slightly yellow to clear liquid |
| Boiling Point | 72-73 °C at 11 mmHg | 173-176 °C |
| Density | 0.965 g/mL at 25 °C | 0.965 g/mL |
| Optical Rotation | +18° (neat) | -17° (neat) |
| Solubility | Freely soluble in water, alcohol, and ether. | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. |
Alternatives in Asymmetric Synthesis
While 2-aminopropanol enantiomers are effective, a variety of other chiral auxiliaries are available to chemists, each with its own advantages depending on the specific reaction. Some common alternatives include:
-
Evans Auxiliaries (Oxazolidinones): These are widely used for stereoselective alkylations, aldol reactions, and other C-C bond-forming reactions. They offer high levels of stereocontrol and the auxiliary can often be recovered.
-
Pseudoephedrine and Pseudoephenamine: These can be used as practical chiral auxiliaries for asymmetric alkylation.
-
Camphorsultam: This auxiliary is particularly effective in asymmetric Diels-Alder reactions and aldol reactions.
-
Other Chiral Amino Alcohols: A wide range of other chiral amino alcohols with different steric and electronic properties are commercially available and can be used to tune the selectivity of a reaction.
The choice of a chiral auxiliary is a critical parameter in the design of an asymmetric synthesis and is often determined empirically or based on literature precedents for similar transformations.
Experimental Protocol: Synthesis of a Chiral Oxazolidinone Auxiliary
Chiral oxazolidinones are powerful chiral auxiliaries that can be readily synthesized from amino alcohols. This protocol provides a general method for their preparation.
Materials:
-
Chiral amino alcohol (e.g., (S)-2-aminopropan-1-ol)
-
Diethyl carbonate
-
Sodium ethoxide (catalytic amount)
-
Anhydrous solvent (e.g., Toluene)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the chiral amino alcohol in anhydrous toluene under an inert atmosphere.
-
Add a catalytic amount of sodium ethoxide to the solution.
-
Add an excess of diethyl carbonate to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure oxazolidinone.
Visualizing the Workflow in Asymmetric Synthesis
The following diagrams illustrate the logical flow of a typical asymmetric synthesis utilizing a chiral auxiliary and a general experimental workflow for the synthesis of a chiral oxazolidinone.
Caption: Workflow for asymmetric synthesis using a chiral auxiliary.
Caption: Experimental workflow for chiral oxazolidinone synthesis.
A Comparative Analysis of the Reaction Kinetics of 2-Aminopropanol Hydrochloride Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of 2-Aminopropanol hydrochloride and its structural analogs. The information presented herein is curated from various studies to offer insights into how structural modifications of 2-aminopropanol influence its reactivity in different chemical and enzymatic transformations. This document is intended to aid researchers, scientists, and professionals in the field of drug development in understanding the structure-reactivity relationships of this important class of compounds.
Enzymatic Deamination of 2-Aminopropanol Enantiomers
The enzymatic deamination of the enantiomers of 2-aminopropanol, (R)-2-aminopropanol and (S)-2-aminopropanol, by ethanolamine ammonia-lyase presents a clear example of stereospecific kinetics. Both enantiomers are substrates for the enzyme, yielding propionaldehyde and ammonia. However, their kinetic parameters differ significantly, indicating a preference of the enzyme for the (S)-enantiomer.
Table 1: Kinetic Parameters for the Enzymatic Deamination of 2-Aminopropanol Enantiomers [1]
| Substrate | Km (mM) | Vmax (μmol/min/mg) |
| (S)-2-Aminopropanol | 1.5 | 14.3 |
| (R)-2-Aminopropanol | 10.0 | 5.9 |
The lower Km and higher Vmax of the (S)-enantiomer indicate that it is a substantially better substrate for ethanolamine ammonia-lyase than the (R)-enantiomer.[1] Isotope effect studies suggest that the rate-limiting step for the reaction with (S)-2-aminopropanol is the transfer of a hydrogen atom from the cofactor to the product, which is the same as for the enzyme's natural substrate, ethanolamine. In contrast, the reaction with (R)-2-aminopropanol exhibits two rate-limiting steps: the transfer of a hydrogen atom from the substrate to the cofactor and a subsequent step, possibly related to the migration of the amino group.[1]
Experimental Protocol: Enzymatic Deamination Assay
The kinetic parameters for the enzymatic deamination of 2-aminopropanol enantiomers were determined by monitoring the reaction progress spectrophotometrically. The assay mixture typically contains the enzyme, the 2-aminopropanol enantiomer substrate, and a suitable buffer system. The reaction is initiated by the addition of the enzyme and the rate is measured by following the change in absorbance at a specific wavelength that corresponds to the formation of the product or the consumption of a cofactor. The Michaelis-Menten kinetic parameters, Km and Vmax, are then determined by fitting the initial rate data at various substrate concentrations to the Michaelis-Menten equation.
Reaction with Carbon Dioxide
The reaction of amino alcohols with carbon dioxide is of significant interest, particularly in the context of carbon capture technologies. A study on the kinetics of the reaction between 2-amino-1-butanol (an analog of 2-aminopropanol) and CO2 in aqueous solutions provides valuable comparative data.
The reaction is found to follow a zwitterion mechanism. The second-order rate constant (k2) for the reaction of 2-amino-1-butanol with aqueous CO2 has been determined and compared with other commonly used amines.
Table 2: Comparison of Second-Order Rate Constants for the Reaction of Amines with CO2
| Amine | k2 (M-1s-1) at 298 K | Activation Energy (kJ/mol) | Reference |
| 2-Amino-1-butanol | 2.93 x 109 exp(-4029.9/T) | 33.51 | [2][3] |
| Monoethanolamine (MEA) | Faster than 2-Amino-1-butanol | - | [2][3] |
| Diethanolamine (DEA) | Slower than 2-Amino-1-butanol | - | [2][3] |
| 2-Amino-2-methyl-1-propanol (AMP) | Slower than 2-Amino-1-butanol | - | [2][3] |
The data indicates that the reactivity of 2-amino-1-butanol towards CO2 is intermediate between that of MEA and other hindered amines like DEA and AMP.[2][3] This highlights the influence of the alkyl substituent on the carbon atom bearing the amino group on the reaction rate.
Experimental Protocol: Stopped-Flow Technique for CO2 Reaction Kinetics
The kinetics of the fast reaction between amino alcohols and CO2 are typically studied using a stopped-flow apparatus. This technique allows for the rapid mixing of two reactant solutions and the subsequent monitoring of the reaction progress on a millisecond timescale.
The general procedure involves:
-
Preparing separate aqueous solutions of the amino alcohol and CO2.
-
Loading the two solutions into the drive syringes of the stopped-flow instrument.
-
Rapidly mixing the solutions by forcing them through a mixing chamber.
-
Monitoring the change in a physical property of the solution, such as pH (using an indicator) or conductivity, as a function of time using a suitable detector.
-
Analyzing the resulting kinetic trace to determine the pseudo-first-order rate constant, from which the second-order rate constant can be calculated.
Oxidation of β-Amino Alcohols
In a study comparing the oxidation of serinol (2-amino-1,3-propanediol) and ethanolamine, it was observed that the presence of the amino group has a significant effect on the catalytic performance. Generally, the oxidation of the corresponding polyols (glycerol and ethylene glycol) was more efficient.[4] This suggests that the amino group can interact with the catalyst surface, potentially leading to catalyst deactivation.
The structure of the amino alcohol also plays a role. The study noted that the more hindered amino group in serinol might be less accessible to the catalyst's active sites compared to ethanolamine.[4]
Experimental Protocol: Catalytic Oxidation of Amino Alcohols
A typical experimental setup for studying the catalytic oxidation of amino alcohols involves:
-
A temperature-controlled reactor vessel.
-
The amino alcohol substrate dissolved in a suitable solvent (e.g., water).
-
A heterogeneous or homogeneous catalyst (e.g., gold nanoparticles on a support).
-
An oxidant, often molecular oxygen or air, bubbled through the reaction mixture.
-
The reaction is typically carried out under basic conditions.
-
Aliquots of the reaction mixture are taken at different time intervals and analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to monitor the consumption of the reactant and the formation of products.
-
The initial reaction rate is determined from the concentration versus time data.
Conclusion
The kinetic behavior of 2-aminopropanol and its analogs is highly dependent on the specific reaction and the structural features of the molecule. Stereochemistry plays a crucial role in enzymatic reactions, with enzymes often showing a high degree of selectivity for one enantiomer. In chemical reactions such as the reaction with CO2, the steric hindrance around the amino group significantly influences the reaction rate. While a comprehensive, direct comparative study of a wide range of 2-aminopropanol analogs is not yet available, the existing data provides valuable insights into the structure-reactivity relationships that govern their chemical transformations. Further systematic kinetic studies on a homologous series of 2-aminopropanol derivatives would be highly beneficial for a more detailed understanding and for the rational design of molecules with desired reactivity in various applications.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling 2-Aminopropanol Hydrochloride
This document provides crucial safety protocols and logistical plans for the handling and disposal of 2-Aminopropanol hydrochloride and its derivatives. The following guidance is synthesized from safety data sheets of structurally similar compounds, including 1-Amino-2-propanol, and is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and related compounds are classified as corrosive and can cause severe skin burns and eye damage.[1] Inhalation may also be harmful.[2] Therefore, strict adherence to PPE guidelines is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Body Part | Required PPE | Specification |
| Eyes/Face | Safety glasses with side-shields or goggles, and a face shield. | Must meet EN166 or equivalent standards. |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene) and protective clothing. | Select gloves based on breakthrough time and permeation rate. Wear a lab coat or chemical-resistant apron. |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator. | Required when working with powders, generating aerosols, or in poorly ventilated areas.[1] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to minimize exposure and ensure laboratory safety.
Handling Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood.[1][3]
-
Avoid Contact: Prevent all personal contact, including inhalation of dust or vapors.[2]
-
Grounding: For powdered forms, use explosion-proof equipment and ground containers to prevent static discharge.[2]
-
Personal Hygiene: Wash hands thoroughly after handling.[1] Contaminated clothing should be removed and laundered before reuse.[3]
Storage Protocol:
-
Store in a cool, dry, and well-ventilated area in tightly sealed containers.[1][4]
-
Store in a designated corrosives area, segregated from incompatible materials such as strong oxidizing agents and acids.[3][4]
Emergency Procedures
Immediate and appropriate first aid is crucial in the event of exposure.
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush with plenty of water for at least 15 minutes, also under the eyelids.[1][4] Seek immediate medical attention.[1][4] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower.[1] Seek medical attention if irritation persists. |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing.[1][3] If not breathing, give artificial respiration.[3][4] Seek immediate medical attention. |
| Ingestion | Rinse mouth with water. DO NOT induce vomiting.[1][4] Seek immediate medical attention. |
In case of a spill, evacuate the area, remove all ignition sources, and wear appropriate PPE.[1] For small spills, absorb with inert material (e.g., sand, silica gel) and place in a suitable container for disposal.[4] Prevent the spill from entering drains.
Disposal Plan
Chemical waste must be disposed of in accordance with local, regional, and national regulations.[4]
Waste Disposal Protocol:
-
Collection: Collect waste in clearly labeled, sealed containers.
-
Segregation: Do not mix with other waste.
-
Disposal: Dispose of the waste through an approved waste disposal plant.[1][3] Uncleaned containers should be treated as the product itself.
Experimental Workflow and Safety Procedures
The following diagrams illustrate the necessary workflows for handling this compound safely.
Caption: A typical experimental workflow.
Caption: Step-by-step spill response.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
